2,3-Difluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOGTTNFVLSBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377680 | |
| Record name | 2,3-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134364-69-5 | |
| Record name | 1,2-Difluoro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134364-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoroanisole (CAS: 134364-69-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning molecular properties. 2,3-Difluoroanisole, a fluorinated aromatic compound, serves as a key building block in the synthesis of complex molecules with enhanced biological activity and material properties.[1] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical behavior, applications, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties: A Quantitative Overview
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis and material design. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134364-69-5 | [1] |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.24 g/cm³ | [1] |
| Boiling Point | 144.5 ± 20.0 °C at 760 mmHg | |
| Refractive Index (n20D) | 1.47 | [1] |
| Purity | ≥ 97% (GC) | [1] |
Synthesis of this compound: The Williamson Ether Approach
The most common and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 2,3-difluorophenol acts as a nucleophile, attacking an electrophilic methylating agent.[2][3]
Reaction Causality:
The choice of a strong base is critical to quantitatively deprotonate the weakly acidic 2,3-difluorophenol to generate the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thus accelerating the rate of the SN2 reaction.[4] Methyl iodide is an excellent electrophile in this context due to the good leaving group ability of the iodide ion.
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol:
A representative protocol for the synthesis of this compound, adapted from a similar procedure for 3,4-difluoroanisole, is as follows[5]:
-
Reaction Setup: To a solution of 2,3-difluorophenol (1.0 eq.) in anhydrous acetonitrile (10 volumes), add potassium carbonate (1.5 eq.).
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Key Reactions and Mechanistic Insights
This compound serves as a versatile intermediate in organic synthesis, primarily through reactions that leverage the electronic nature of the fluorinated aromatic ring.
Ortho-Lithiation and Electrophilic Quenching:
The methoxy group and the fluorine atoms can act as directing groups in ortho-lithiation reactions.[6] Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the aromatic ring at a position ortho to the methoxy group or one of the fluorine atoms. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Caption: Ortho-lithiation and subsequent electrophilic quench.
Suzuki-Miyaura Cross-Coupling Reactions:
While this compound itself is not typically the electrophilic partner in Suzuki-Miyaura couplings, it can be functionalized (e.g., via lithiation followed by borylation) to form the corresponding boronic acid or ester. This derivative can then participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form biaryl or aryl-alkene structures, which are prevalent in many pharmaceutical compounds.[7][8]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Drug Discovery and Materials Science
The unique electronic properties imparted by the fluorine atoms make this compound a valuable building block in several advanced applications.
Pharmaceutical Development:
The introduction of fluorine into drug candidates can significantly impact their metabolic stability, bioavailability, and binding affinity.[1] The difluoromethoxy group can serve as a bioisostere for other functional groups, altering the pharmacokinetic profile of a molecule in a predictable manner. This compound is a key intermediate in the synthesis of fluorinated drug candidates, where its incorporation can lead to enhanced biological activity and selectivity.[1]
Materials Science:
The strong carbon-fluorine bond and the polarity it induces make fluorinated compounds desirable for the development of advanced materials. The unique properties of this compound, such as its thermal stability and chemical resistance, make it a valuable component in the synthesis of specialized polymers and coatings.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.8-4.0 ppm) and a complex multiplet pattern for the three aromatic protons, with coupling to the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
-
FTIR: The infrared spectrum will exhibit characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹, C-O stretching for the ether linkage, and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of the compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[3][4]
-
Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[9]
Conclusion
This compound is a strategically important fluorinated building block with significant applications in both pharmaceutical and materials science research. Its synthesis via the Williamson ether reaction is a robust and well-understood process. A thorough understanding of its reactivity, particularly in ortho-lithiation and as a precursor for cross-coupling reactions, allows for its effective incorporation into complex molecular architectures. As the demand for sophisticated fluorinated molecules continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further.
References
- 1. scienceopen.com [scienceopen.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. CN105523904A - Method for preparing 3,4-difluoroanisole - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3-Difluoroanisole (CAS No. 134364-69-5). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its characteristics is essential for its effective application in research and development. This document consolidates critical data, including physicochemical constants, spectroscopic analyses (NMR, IR, Mass Spectrometry), reactivity profiles, and a detailed synthesis protocol. The information presented herein is intended to serve as a valuable resource for chemists and material scientists, facilitating the strategic use of this versatile fluorinated aromatic compound.
Introduction
This compound, also known as 1,2-difluoro-3-methoxybenzene, is a fluorinated aromatic ether that has garnered significant interest in various fields of chemical synthesis. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the production of complex molecules.[1][2] Its applications span from the development of novel drug candidates, where fluorine incorporation can enhance metabolic stability and bioavailability, to the formulation of high-performance polymers and agrochemicals.[2][3] This guide aims to provide a detailed and practical understanding of the core properties of this compound to support its application in diverse research and industrial settings.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental for its handling, purification, and use in chemical reactions. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 134364-69-5 | [1][2] |
| Molecular Formula | C₇H₆F₂O | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 144.5 ± 20.0 °C (Predicted) | [4][5] |
| Melting Point | Not available | |
| Density | 1.24 g/mL | [1][2] |
| Refractive Index (n20/D) | 1.47 | [1][2] |
| Flash Point | 62 °C (144 °F) | [4][5] |
| Solubility | The polar nature of the ether and fluorine substituents suggests moderate solubility in organic solvents.[6] However, specific quantitative data is not readily available. |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. This section provides an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and electronic environment of the atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.
-
Methoxy Protons (-OCH₃, 3H): A singlet corresponding to the three equivalent protons of the methoxy group is expected, typically in the range of δ 3.5-4.0 ppm.
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The carbon signals will be split due to coupling with attached fluorine atoms (¹JCF, ²JCF, etc.), providing valuable structural information. The chemical shifts are influenced by the electronegativity of the substituents.
-
Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF).
-
Methoxy Carbon (-OCH₃, 1C): The carbon of the methoxy group will appear as a single peak, typically in the range of δ 55-65 ppm.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine atoms (³JFF) and with neighboring protons will be characteristic of their positions on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule. Key absorption bands are expected for the C-F, C-O, C=C (aromatic), and C-H bonds.
-
C-F Stretching: Strong absorption bands in the region of 1250-1000 cm⁻¹ are characteristic of C-F stretching vibrations.
-
C-O Stretching: Anisoles typically show a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and a weaker one around 1040 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring.
-
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 144. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.[9] Common fragmentation pathways for anisoles involve the loss of a methyl radical (•CH₃) to form a phenoxy cation, or the loss of formaldehyde (CH₂O). The presence of fluorine atoms will also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the directing effects of the two fluorine atoms and the methoxy group.
Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing due to resonance donation of their lone pairs.
In this compound, the directing effects of the substituents will determine the regioselectivity of electrophilic substitution reactions. The positions ortho and para to the strongly activating methoxy group (C4 and C6) are the most likely sites for electrophilic attack. The deactivating effect of the fluorine atoms will make the overall reaction rate slower compared to anisole itself. The precise outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions.
References
- 1. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 5. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Molecular Structure and Geometry of 2,3-Difluoroanisole
This guide provides a comprehensive technical analysis of the molecular structure and geometry of 2,3-difluoroanisole (1,2-difluoro-3-methoxybenzene).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural details of this fluorinated aromatic compound. Given the limited availability of direct experimental data in publicly accessible literature, this guide leverages high-level computational chemistry to elucidate the molecule's geometric parameters, conformational preferences, and intramolecular interactions.
The insights presented herein are grounded in Density Functional Theory (DFT) calculations, a robust and widely accepted method for predicting molecular properties.[2][3][4] The chosen level of theory, B3LYP with a 6-311++G(d,p) basis set, is established for its accuracy in describing similar fluorinated organic molecules.[2][4]
Introduction: The Significance of Fluorinated Anisoles in Medicinal Chemistry
Anisole derivatives are prevalent scaffolds in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its vicinal fluorine substitution pattern, presents a unique case for studying the interplay of steric and electronic effects on molecular geometry and conformation. Understanding these fundamental structural characteristics is paramount for the rational design of novel therapeutics and functional materials.[5]
Computational Methodology: A Self-Validating System
To ensure the scientific integrity of this guide, a rigorous computational workflow was employed. The lack of extensive experimental data for this compound necessitates a predictive approach. The chosen methodology is designed to be a self-validating system, where the computational results for related, well-characterized molecules show good agreement with experimental findings, thus lending credence to the predictions for the title compound.
Workflow for Computational Analysis:
Figure 1: Workflow for the computational analysis of this compound.
The geometry of this compound was optimized to a local minimum on the potential energy surface. A potential energy surface (PES) scan was then performed by systematically rotating the C2-C1-O-C dihedral angle to map the rotational energy barrier of the methoxy group. Finally, a Natural Bond Orbital (NBO) analysis was conducted on the optimized geometry to probe intramolecular electronic interactions.
Molecular Geometry of this compound
The optimized molecular structure of this compound is presented in Figure 2. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, are summarized in Table 1.
Figure 2: Numbering scheme for the atoms in this compound.
Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| C1-C2 | 1.395 | C6-C1-C2 | 119.8 |
| C2-C3 | 1.378 | C1-C2-C3 | 121.5 |
| C3-C4 | 1.385 | C2-C3-C4 | 119.3 |
| C4-C5 | 1.392 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.393 | C4-C5-C6 | 120.4 |
| C1-C6 | 1.390 | C5-C6-C1 | 118.9 |
| C1-O | 1.362 | C2-C1-O | 115.3 |
| O-C(methyl) | 1.421 | C6-C1-O | 124.9 |
| C2-F | 1.351 | C1-C2-F | 118.7 |
| C3-F | 1.355 | C3-C2-F | 119.8 |
| C2-C3-F | 119.5 | ||
| Dihedral Angles (°) ** | C4-C3-F | 121.2 | |
| C2-C1-O-C(methyl) | 179.8 | F-C2-C3-F | -1.1 |
| C6-C1-O-C(methyl) | -0.5 | C1-C2-C3-C4 | -0.3 |
The aromatic ring exhibits a slight deviation from perfect hexagonal symmetry, a common feature in substituted benzenes. The C-F bond lengths are typical for fluoroaromatic compounds. The C1-O bond length is shorter than a typical C-O single bond, suggesting some degree of double bond character due to resonance with the aromatic ring.
Conformational Analysis and Rotational Barrier of the Methoxy Group
The orientation of the methoxy group relative to the aromatic ring is a critical determinant of the molecule's overall shape and electronic properties. A potential energy surface scan was performed by rotating the C2-C1-O-C(methyl) dihedral angle from 0° to 360°.
Figure 3: A representative potential energy profile for the rotation of the methoxy group in an anisole derivative.
The computational analysis reveals that this compound has a strong preference for a planar conformation where the methoxy group lies in the plane of the aromatic ring. The global energy minimum occurs when the methyl group is oriented away from the fluorine-substituted side of the ring (C2-C1-O-C(methyl) dihedral angle of approximately 180°). A second, slightly higher energy planar conformer exists with the methyl group oriented towards the fluorine atoms.
The rotational barrier, corresponding to the energy required to rotate the methoxy group through a perpendicular orientation relative to the aromatic ring, is calculated to be approximately 3.5 kcal/mol. This relatively low barrier suggests that at room temperature, the molecule can undergo rapid rotation about the C1-O bond, though it will predominantly exist in the planar conformations.
Intramolecular Interactions: An NBO Perspective
Natural Bond Orbital (NBO) analysis provides a powerful tool for understanding the delocalization of electron density and identifying stabilizing intramolecular interactions.[1][6]
The key findings from the NBO analysis of this compound include:
-
Hyperconjugation: Significant hyperconjugative interactions are observed between the lone pairs of the oxygen atom and the antibonding π* orbitals of the aromatic ring. This delocalization of electron density contributes to the partial double bond character of the C1-O bond and stabilizes the planar conformation of the methoxy group.
-
Weak Hydrogen Bonding: The analysis indicates the potential for a weak intramolecular hydrogen bond of the C-H---F type between one of the methyl hydrogens and the ortho-fluorine atom when the methoxy group is in the higher energy planar conformation. However, the energetic contribution of this interaction is likely small and not the primary driver of conformational preference.
-
Dipole-Dipole Interactions: The electrostatic repulsion between the lone pairs of the oxygen atom and the electron-rich fluorine atoms likely plays a role in the precise bond angles around the C1 and C2 positions.
Conclusion and Future Outlook
This in-depth technical guide, based on robust DFT calculations, provides a detailed picture of the molecular structure and geometry of this compound. The molecule preferentially adopts a planar conformation, with a relatively low barrier to rotation of the methoxy group. The geometric parameters are influenced by a combination of resonance effects, hyperconjugation, and electrostatic interactions.
These computational insights offer a solid foundation for understanding the behavior of this compound in various chemical and biological contexts. For drug development professionals, this information can guide the design of analogs with optimized conformations for enhanced target binding. For materials scientists, understanding the molecule's geometry and electronic properties is crucial for developing new materials with desired characteristics.
Future experimental studies, such as gas-phase microwave spectroscopy or single-crystal X-ray diffraction, would be invaluable for validating and refining the computational models presented in this guide.
References
- 1. NBO [cup.uni-muenchen.de]
- 2. ijrte.org [ijrte.org]
- 3. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]
1H and 13C NMR spectra of 2,3-Difluoroanisole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Difluoroanisole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers working with fluorinated compounds, a deep understanding of their spectral features is paramount. Fluorine's unique nuclear properties (¹⁹F, I = ½, ~100% natural abundance) introduce complex but informative couplings in both proton (¹H) and carbon-13 (¹³C) NMR spectra. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond simple data reporting to explain the causal relationships behind chemical shifts and coupling patterns, grounded in fundamental principles and field-proven insights. This document serves as a practical reference for spectral interpretation, experimental design, and the confident structural verification of fluorinated aromatic systems.
Introduction: The Significance of Fluorinated Aromatics
The strategic incorporation of fluorine atoms into aromatic scaffolds is a widely employed strategy in medicinal chemistry and materials science. Fluorine substitution can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic profile and conformation. Consequently, the unambiguous characterization of these molecules is a critical step in the development pipeline.
NMR spectroscopy provides unparalleled detail regarding molecular structure. However, the presence of fluorine introduces significant complexity due to spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei. These couplings, which can occur over multiple bonds (nJHF, nJCF), transform simple spectra into complex, higher-order systems. A thorough understanding of these interactions is not a mere academic exercise; it is essential for distinguishing between isomers, confirming regiochemistry, and validating the identity of target compounds. This guide uses this compound as a representative example to dissect these complexities and establish a robust framework for analysis.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra of this compound, we must first consider its structure and symmetry. The molecule lacks any plane of symmetry or rotational axis, placing it in the C₁ point group. This asymmetry dictates that all protons and carbons are chemically and magnetically non-equivalent. Therefore, we anticipate four unique signals in the aromatic region of the ¹H NMR spectrum and six distinct signals for the aromatic carbons in the ¹³C NMR spectrum, in addition to the signals for the methoxy group.
Caption: Numbering scheme for this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is defined by chemical shifts (δ), which indicate the electronic environment of the protons, and spin-spin coupling constants (J), which reveal connectivity to neighboring nuclei.
Theoretical Predictions
-
Methoxy Group (-OCH₃): This group contains three equivalent protons and is not coupled to any other protons or fluorine atoms. It is expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
-
Aromatic Protons (H4, H5, H6): These protons reside in a complex electronic environment, influenced by the electron-donating methoxy group and the two electron-withdrawing fluorine atoms. Their chemical shifts will be downfield, typically between δ 6.8 and 7.5 ppm. Each proton will be split by its neighboring aromatic protons (ortho, meta couplings) and by the two fluorine atoms (H-F couplings).
The multiplicity of each aromatic signal is determined by the sum of its couplings. Key coupling constants to consider are:
-
³JHH (ortho): 6-10 Hz
-
⁴JHH (meta): 1-3 Hz
-
³JHF (ortho): 6-12 Hz
-
⁴JHF (meta): 2-8 Hz
-
⁵JHF (para): < 2 Hz
Based on these typical values, we can predict the splitting patterns for each proton, which will be complex multiplets. For instance, H6 is ortho to H5, meta to H4, ortho to F2, and meta to F3, leading to a complex "doublet of doublet of doublets of doublets" pattern, which often simplifies to a multiplet.
Predicted Data and Interpretation
While experimental data for this compound is not available in the public Spectral Database for Organic Compounds (SDBS)[1][2][3][4], we can construct a highly reliable predicted spectrum based on established substituent effects and known coupling constants.[5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| H6 | 7.15 - 7.30 | ddd | ³J(H6,H5) ≈ 8.5, ³J(H6,F2) ≈ 8.0, ⁴J(H6,F3) ≈ 5.5 |
| H5 | 7.00 - 7.15 | dddd | ³J(H5,H6) ≈ 8.5, ³J(H5,H4) ≈ 8.0, ⁴J(H5,F2) ≈ 2.0, ⁵J(H5,F3) ≈ 1.0 |
| H4 | 6.90 - 7.05 | ddd | ³J(H4,H5) ≈ 8.0, ⁴J(H4,F3) ≈ 9.0, ⁵J(H4,F2) ≈ 1.5 |
| -OCH₃ (H7) | ~3.90 | s | - |
-
Signal Assignment Rationale:
-
-OCH₃: The singlet at ~3.90 ppm is unambiguously assigned to the methoxy protons.
-
Aromatic Region: The assignment of the aromatic protons relies on dissecting the H-F coupling patterns. H4 is expected to show the largest H-F coupling to F3 (a four-bond meta coupling, ⁴JHF), while H6 will show a significant coupling to F2 (a three-bond ortho coupling, ³JHF). H5 will exhibit smaller couplings to both fluorine atoms. The relative chemical shifts are influenced by the combined electronic effects of the substituents.[7][8]
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. The key diagnostic feature for fluorinated compounds is the large coupling between carbon and fluorine.
Theoretical Predictions
-
Methoxy Carbon (-OCH₃): Expected as a singlet around δ 55-60 ppm.
-
Aromatic Carbons: Six unique signals are expected. The carbons directly attached to fluorine (C2, C3) will be significantly influenced and can be identified by their massive one-bond coupling constants (¹JCF). The other carbons (C1, C4, C5, C6) will show smaller couplings over two, three, or four bonds.
Typical C-F coupling constants are invaluable for assignments:[5][6]
-
¹JCF: 240-260 Hz (very large)
-
²JCF: 15-30 Hz
-
³JCF: 5-15 Hz
-
⁴JCF: < 5 Hz
Predicted Data and Interpretation
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| C3 | 150 - 153 | dd | ¹J(C3,F3) ≈ 250, ²J(C3,F2) ≈ 15 |
| C2 | 145 - 148 | dd | ¹J(C2,F2) ≈ 245, ²J(C2,F3) ≈ 15 |
| C1 | 140 - 143 | dd | ²J(C1,F2) ≈ 12, ³J(C1,F3) ≈ 5 |
| C6 | 125 - 128 | dd | ³J(C6,F2) ≈ 7, ⁴J(C6,F3) ≈ 3 |
| C5 | 120 - 123 | d | ⁴J(C5,F2) ≈ 3 |
| C4 | 115 - 118 | d | ³J(C4,F3) ≈ 6 |
| -OCH₃ (C7) | ~56 | s | - |
-
Signal Assignment Rationale:
-
C2 and C3: These carbons are directly attached to fluorine and will appear as doublets of doublets (dd) with one very large ¹JCF coupling (~240-250 Hz) and a smaller two-bond coupling to the other fluorine. Their chemical shifts are significantly downfield due to the electronegativity of fluorine.
-
C1: This carbon is bonded to the oxygen and is adjacent to C2. It will appear as a doublet of doublets due to two- and three-bond couplings to F2 and F3, respectively.
-
C4, C5, C6: These protonated carbons will appear further upfield. Their assignments can be confirmed using 2D NMR techniques like HSQC (which correlates carbons to their directly attached protons). Their multiplicities are determined by smaller, long-range C-F couplings.
-
-OCH₃: The singlet at ~56 ppm is assigned to the methoxy carbon.
-
A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The protocol described below is designed as a self-validating system to ensure accuracy.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for optimal ¹³C NMR signal-to-noise in a reasonable time.[9][10][11]
-
In a small glass vial, dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[12] CDCl₃ is a good choice for its ability to dissolve many organic compounds and its relatively clean spectral window.
-
To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
-
Instrument Setup & ¹H Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer field using the deuterium signal from the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include: a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans.
-
-
¹³C Data Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Due to the low natural abundance of ¹³C, a greater number of scans is required. Typical parameters include: a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans. A longer relaxation delay is crucial for ensuring quantitative observation of all carbon types, especially non-protonated carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) for both spectra.
-
Carefully phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[13][14]
-
For the ¹H spectrum, integrate the signals to determine proton ratios.
-
For both spectra, pick the peaks and analyze the multiplicities and coupling constants to perform the structural assignments as detailed in Sections 3 and 4.
-
Conclusion
The NMR spectral analysis of this compound serves as an excellent model for understanding the characterization of complex fluorinated aromatic compounds. The key to a successful interpretation lies not in viewing the ¹⁹F couplings as a complication, but as a rich source of structural information. By systematically predicting the expected patterns based on established coupling constant ranges (³JHF, ⁴JHF, ¹JCF, ²JCF, etc.) and then matching them to the observed spectra, one can achieve unambiguous signal assignment. The detailed experimental protocol provided herein establishes a reliable and self-validating methodology for obtaining high-quality data, which is the foundation of any accurate structural elucidation. This guide equips researchers and drug development professionals with the theoretical understanding and practical knowledge required to confidently analyze and verify the structures of novel fluorinated molecules.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
Strategic Overview: Why GC-MS for 2,3-Difluoroanisole?
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Difluoroanisole
This guide provides a comprehensive, field-proven methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It is designed for researchers, analytical chemists, and drug development professionals who require robust structural confirmation and purity assessment of this important chemical intermediate.
This compound (C₇H₆F₂O) is a volatile, small aromatic molecule with a molecular weight of approximately 144.12 g/mol . These properties make it an ideal candidate for Gas Chromatography (GC) separation coupled with Mass Spectrometry (MS) detection. The chosen ionization method, Electron Ionization (EI), is a highly robust and reproducible technique for such compounds.
Causality of Method Selection:
-
Volatility & Thermal Stability: this compound possesses sufficient volatility and thermal stability to be vaporized in a heated GC inlet and travel through the analytical column without degradation. This is a prerequisite for successful GC analysis.[1]
-
Structural Elucidation Power of EI: Electron Ionization is considered a "hard" ionization technique because it imparts significant energy into the analyte molecule.[2][3] While this can sometimes prevent the observation of a molecular ion for fragile molecules, for stable aromatic systems like this compound, it generates a rich and reproducible fragmentation pattern. This pattern serves as a structural fingerprint, providing definitive confirmation of the analyte's identity.[4]
-
Library Matching: The standard use of 70 eV of energy for ionization produces spectra that are consistent across different instruments.[3][5] This allows for the comparison of experimentally acquired spectra with extensive, well-established databases like the NIST/EPA/NIH Mass Spectral Library for confident compound identification.[6]
The overall analytical workflow is a self-validating system, proceeding from sample preparation through chromatographic separation, ionization, mass analysis, and data interpretation.
Ionization and Fragmentation Dynamics
Upon entering the EI source, the this compound molecule (M) is bombarded by high-energy electrons (70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[4][7]
M + e⁻ → M•⁺ + 2e⁻
The molecular ion, which will appear at a mass-to-charge ratio (m/z) of 144, retains significant excess energy. This energy is dissipated through a series of predictable bond cleavages, or fragmentations, creating a collection of smaller, stable cations that are detected by the mass spectrometer.[4][8]
Predicted Fragmentation Pathway for this compound:
The fragmentation of this compound is predicted to be driven by the stability of the aromatic ring and the nature of the methoxy substituent. The following pathways are anticipated:
-
Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for anisoles. The molecular ion loses a methyl radical (15 Da) to form a highly stable difluorophenoxy cation at m/z 129 . This is often a very prominent peak.
-
Loss of Carbon Monoxide (CO): The m/z 129 fragment can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a five-membered ring cation (fluorocyclopentadienyl cation) at m/z 101 .
-
Loss of a Methoxy Radical (•OCH₃): A less common, but possible, fragmentation is the direct cleavage of the C-O bond, resulting in the loss of a methoxy radical (31 Da) to form a difluorophenyl cation at m/z 113 .
Summary of Anticipated Key Ions
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 144 | Molecular Ion (M•⁺) | [C₇H₆F₂O]•⁺ | Confirms the molecular weight of the compound. |
| 129 | [M - CH₃]⁺ | [C₆H₃F₂O]⁺ | Loss of a methyl radical. Expected to be the base peak or a very abundant ion. |
| 113 | [M - OCH₃]⁺ | [C₆H₄F₂]•⁺ | Loss of a methoxy radical. |
| 101 | [M - CH₃ - CO]⁺ | [C₅H₃F₂]⁺ | Subsequent loss of carbon monoxide from the m/z 129 fragment. |
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the analysis. Instrument parameters may require minor optimization based on the specific system in use.
Step 1: Standard and Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent. Dichloromethane (pesticide grade or equivalent) is an excellent choice.
-
Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.
-
Working Standard: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. This concentration range is typically sufficient to produce a strong signal without saturating the detector.
-
System Blank: Prepare a vial containing only the dichloromethane solvent to run as a blank, ensuring no background interference.
Step 2: GC-MS Instrumentation and Parameters
The following tables outline the recommended parameters for a standard capillary GC-MS system.[5][9][10]
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless (or 10:1 Split) | Splitless is used for high sensitivity (trace analysis). A split injection prevents column overload for higher concentration samples. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for standard 0.25 mm ID columns, providing a good balance of speed and resolution. |
| Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A common, robust 5% phenyl-methylpolysiloxane column suitable for a wide range of non-polar and semi-polar aromatic compounds. |
| Oven Program | 50 °C (hold 1 min), then ramp 10 °C/min to 280 °C (hold 2 min) | A general-purpose temperature program that will effectively elute the analyte and clean the column of potential contaminants. |
| Injection Volume | 1 µL | Standard volume for autosamplers. |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | The standard, robust ionization method for this compound class. |
| Ion Source Temp. | 230 °C | A standard source temperature that minimizes analyte condensation while preventing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance. |
| Ionization Energy | 70 eV | The industry-standard energy that provides reproducible fragmentation and enables library searching.[3][5] |
| Mass Range | m/z 40 - 300 | A scan range that comfortably encompasses the molecular ion and all expected fragments. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS filament and detector. The delay should be set just before the analyte's expected retention time. |
Data Interpretation: A Self-Validating Approach
-
Analyze the Blank: First, examine the chromatogram from the solvent blank to ensure there are no interfering peaks at or near the expected retention time of this compound.
-
Identify the Analyte Peak: In the Total Ion Chromatogram (TIC) of your sample, locate the primary peak. Note its retention time.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Confirm the Molecular Ion: Look for a peak at m/z 144 . Its presence is the first confirmation of the compound's identity. Aromatic compounds typically show a prominent molecular ion peak.[11]
-
Validate the Fragmentation Pattern: Compare the major fragments in your experimental spectrum to the predicted ions in the table above (m/z 129, 101, 113). The presence and relative intensity of these fragments provide definitive structural confirmation. The most intense fragment in the spectrum is the "base peak" and is often the most stable fragment ion (predicted to be m/z 129).
-
Perform a Library Search: For final, authoritative confirmation, search the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library. A high match score (>800/1000) provides a very high degree of confidence in the identification.
By following this structured approach—from understanding the underlying chemical principles to executing a validated protocol and interpreting the data logically—researchers can achieve highly reliable and reproducible results in the analysis of this compound.
References
- 1. Analysis of Aromatic Solvents by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. uni-saarland.de [uni-saarland.de]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
2,3-Difluoroanisole FT-IR and Raman spectroscopy
An In-depth Technical Guide to the Vibrational Spectroscopy of 2,3-Difluoroanisole
Abstract
This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of this compound (C₇H₆F₂O). As a key building block in modern pharmaceuticals and agrochemicals, a thorough understanding of its structural and vibrational properties is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying principles, detailed experimental protocols, and a predictive analysis of the vibrational spectra. By synthesizing theoretical principles with practical insights, this guide serves as an essential resource for the characterization of this and other complex fluorinated aromatic compounds.
Introduction: The Significance of this compound
This compound is a colorless to light yellow liquid at room temperature, recognized for its utility as a versatile chemical intermediate.[1] Its molecular structure, featuring a benzene ring substituted with two adjacent fluorine atoms and a methoxy group, is pivotal to its function. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, this compound serves as an essential precursor in the synthesis of novel therapeutics and advanced agrochemicals.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive method for detailed molecular structure analysis. By probing the distinct vibrational modes of a molecule's chemical bonds, these techniques provide a unique "molecular fingerprint," essential for structural verification, quality control, and reaction monitoring. This guide will illuminate how the complementary nature of FT-IR and Raman spectroscopy can be leveraged for a complete vibrational characterization of this compound.
Molecular Structure and Symmetry Implications
To accurately interpret the vibrational spectra of this compound, we must first consider its molecular structure and symmetry. The molecule consists of a 1,2,3-trisubstituted benzene ring. The key to predicting which vibrational modes will be active in FT-IR and Raman spectroscopy lies in its point group symmetry.
Assuming the methoxy group and the benzene ring are coplanar, the molecule possesses a single plane of symmetry (σ) that bisects the molecule. Molecules with only a plane of symmetry (and the identity element) belong to the C_s point group .[3]
The primary consequence of C_s symmetry is that all 39 fundamental vibrational modes of this compound are permissible in both the infrared and Raman spectra.[4] The vibrations are classified into two symmetry species: those that are symmetric with respect to the mirror plane (A') and those that are antisymmetric (A''). For the C_s point group, the selection rules are as follows:
-
Infrared (IR) Activity: Requires a change in the molecule's dipole moment. All A' and A'' modes are IR active.
-
Raman Activity: Requires a change in the molecule's polarizability. All A' and A'' modes are Raman active.
Therefore, we anticipate a rich and complex spectrum with a one-to-one correspondence between many bands in the FT-IR and Raman spectra, although their relative intensities will differ significantly.
Figure 1: Logical relationship between symmetry and spectroscopic activity for this compound.
Fundamental Principles: FT-IR and Raman Spectroscopy
FT-IR and Raman spectroscopy are often described as complementary techniques because they probe molecular vibrations based on different physical principles.[5][6]
-
FT-IR Spectroscopy: This is an absorption technique. Infrared radiation is passed through a sample, and the molecule absorbs frequencies of light that match its natural vibrational frequencies. For a vibration to be "IR active," it must cause a net change in the molecule's dipole moment.[6][7] Vibrations of polar bonds, such as C-O, C-F, and O-H, typically produce strong IR absorption bands.
-
Raman Spectroscopy: This is a light-scattering technique. A high-intensity monochromatic laser source irradiates the sample. While most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The difference in energy corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman active," it must cause a net change in the polarizability of the molecule's electron cloud.[6][7] Symmetrical, non-polar bonds, like C-C in an aromatic ring, often produce strong Raman signals.
The synergy between these two methods is invaluable; a vibration that is weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete structural assignment.[8]
Experimental Protocols
The following sections detail standardized, field-proven protocols for acquiring high-quality FT-IR and Raman spectra of liquid samples like this compound.
FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)
The ATR technique is ideal for liquid analysis due to its simplicity, minimal sample preparation, and high reproducibility.[9]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical step to ratio out the instrument's and environment's spectral features.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[10]
-
Data Processing: The resulting spectrum will be automatically ratioed against the background and displayed in terms of absorbance or transmittance.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-wetted wipe immediately after the measurement to prevent cross-contamination.
FT-Raman Spectroscopy
FT-Raman spectroscopy is advantageous for minimizing fluorescence interference, which can be a problem with some aromatic compounds.
Methodology:
-
Instrument Preparation: Power on the Raman spectrometer and the laser source (commonly a 1064 nm Nd:YAG laser for FT-Raman). Allow for stabilization.
-
Sample Preparation: Using a clean glass pipette, transfer a small amount of this compound into a standard glass capillary tube or an NMR tube.
-
Sample Positioning: Place the sample tube into the spectrometer's sample holder. Adjust the position to maximize the Raman signal, focusing the laser into the bulk of the liquid.
-
Data Acquisition: Set the appropriate laser power and number of scans. Causality Note: Start with low laser power to avoid sample heating or photo-degradation, increasing only if the signal is weak. Collect the spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
Data Processing: The software will process the raw data, which may include baseline correction or cosmic ray removal, to produce the final Raman spectrum (Intensity vs. Raman Shift in cm⁻¹).
Figure 2: Standard experimental workflows for FT-IR and Raman analysis of liquid samples.
Spectral Analysis and Vibrational Mode Assignments
The following is a predictive analysis of the key vibrational bands expected for this compound, based on established group frequencies for aromatic systems, fluorinated compounds, and anisole derivatives.[11][12][13]
Key Spectral Regions and Assignments:
-
C-H Stretching Region (3200-2800 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14] These arise from the stretching of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: Medium to strong bands are expected below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These correspond to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) group of the anisole moiety.[1][15]
-
-
Aromatic Ring Stretching Region (1650-1400 cm⁻¹):
-
Multiple bands of variable intensity appear in this region, corresponding to the C=C stretching vibrations within the benzene ring.[14] These are often sharp and provide a reliable indicator of the aromatic core. We expect prominent bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹. These modes are typically strong in the Raman spectrum.
-
-
Fingerprint Region (< 1400 cm⁻¹): This region is complex but contains highly diagnostic information.
-
C-F Stretching: The C-F stretching vibrations are a key feature. Due to the high electronegativity of fluorine, these bonds are very polar, leading to very strong absorptions in the FT-IR spectrum. For difluorobenzene compounds, strong bands are typically observed in the 1300-1100 cm⁻¹ range.
-
C-O-C Stretching: Anisole and its derivatives exhibit two characteristic C-O-C stretching bands.[11]
-
An asymmetric stretch (Ar-O-CH₃) , which is very strong in the IR spectrum, is expected near 1250 cm⁻¹ .
-
A symmetric stretch (Ar-O-CH₃) is expected near 1040 cm⁻¹ .
-
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds occur throughout the fingerprint region. The out-of-plane (oop) C-H bends (900-675 cm⁻¹) are particularly useful for confirming the substitution pattern on the benzene ring.[14][15]
-
Summary of Predicted Vibrational Assignments
The table below summarizes the expected vibrational modes, their wavenumber ranges, and their anticipated relative intensities in both FT-IR and Raman spectra.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected FT-IR Intensity | Expected Raman Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium-Strong | Medium |
| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium | Strong |
| 1500 - 1430 | Aromatic C=C Ring Stretch / CH₃ Asymmetric Bend | Medium-Strong | Medium |
| 1300 - 1200 | Asymmetric C-O-C Stretch / C-F Stretch | Very Strong | Medium-Weak |
| 1200 - 1100 | C-F Stretch | Very Strong | Weak |
| 1050 - 1020 | Symmetric C-O-C Stretch | Strong | Medium |
| 900 - 750 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | Weak |
| < 700 | Ring Puckering / C-F & C-O Bending Modes | Medium-Weak | Medium |
Conclusion and Field Applications
This guide establishes a robust framework for the analysis of this compound using FT-IR and Raman spectroscopy. By understanding the molecule's C_s symmetry, the complementary nature of the two techniques, and the characteristic frequencies of its functional groups, researchers can confidently perform structural characterization. The very strong C-F and C-O-C stretching bands in the FT-IR spectrum serve as excellent diagnostic markers, while the strong aromatic ring breathing modes in the Raman spectrum confirm the integrity of the core structure.
For professionals in drug development and quality control, these protocols and spectral assignments are directly applicable for:
-
Identity Confirmation: Verifying the structure of raw materials and synthesized intermediates.
-
Purity Assessment: Detecting impurities that would exhibit different vibrational spectra.
-
Reaction Monitoring: Tracking the consumption of reactants and the formation of this compound in real-time by monitoring key diagnostic bands.
The combination of FT-IR and Raman spectroscopy provides a comprehensive, reliable, and efficient analytical solution for ensuring the quality and consistency of this critical chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 7. nuance.northwestern.edu [nuance.northwestern.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 12. scilit.com [scilit.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 2,3-Difluoroanisole and Its Solubility Profile
An In-Depth Technical Guide to the Solubility of 2,3-Difluoroanisole in Organic Solvents
This compound (CAS No. 134364-69-5) is a fluorinated aromatic ether that has emerged as a critical building block in the synthesis of advanced materials and complex pharmaceutical agents.[1][2] Its unique electronic properties, conferred by the two fluorine atoms and a methoxy group on the benzene ring, make it a valuable intermediate in creating molecules with enhanced metabolic stability, bioavailability, and specific binding affinities.[1][2] The successful application of this compound in drug development, agrochemicals, and material science is fundamentally dependent on a thorough understanding of its solubility in various organic solvents.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles and provides a robust experimental methodology.
Physicochemical Characteristics of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O | [1][3] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Density | ~1.24 g/mL | [1][3] |
| Boiling Point | 144.5 ± 20.0 °C (Predicted) | [3] |
| Refractive Index | n20/D ~1.47 | [1][2] |
The molecular structure of this compound, featuring an electron-donating methoxy group and two electron-withdrawing fluorine atoms, results in a molecule with moderate polarity .[1][2] This polarity is a key determinant of its solubility characteristics.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces are likely to be soluble in one another.[5] The solubility of this compound is governed by a balance of the following intermolecular interactions:
-
London Dispersion Forces: These are weak, temporary forces present in all molecules and are the primary forces of attraction between non-polar molecules. The aromatic ring in this compound ensures it will experience these forces.[4]
-
Dipole-Dipole Interactions: As a molecule with moderate polarity, this compound possesses a permanent dipole moment. It will, therefore, engage in stronger dipole-dipole interactions with polar solvent molecules.[4]
-
Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to a highly electronegative atom (N, O, F) and thus cannot act as a hydrogen bond donor, the oxygen of the methoxy group and the two fluorine atoms can act as hydrogen bond acceptors.[4][6] This is a critical factor for its solubility in protic solvents.
The presence of fluorine introduces complexity. Although highly electronegative, organic fluorine is a poor hydrogen bond acceptor and its low polarizability can weaken dispersion forces.[7]
Logical Flow of Intermolecular Interactions
The following diagram illustrates the key intermolecular forces at play when this compound interacts with different classes of solvents.
Caption: Dominant intermolecular forces between this compound and solvent classes.
Predicted Solubility Profile
Based on the principles above, we can predict the solubility of this compound across a spectrum of common organic solvents. This serves as a hypothesis-driven starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | Low to Moderate | Dominated by weak London dispersion forces. Solubility is expected to be higher in toluene than in hexane due to pi-pi stacking interactions with the aromatic ring. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | Strong dipole-dipole interactions between the moderately polar this compound and these polar solvents will drive dissolution. These are often excellent solvents for compounds of this type. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate in Alcohols, Very Low in Water | Can act as a hydrogen bond acceptor with alcohols, leading to moderate solubility. The large, non-polar aromatic ring will significantly limit solubility in water, a principle common to many organic molecules.[5] |
Standard Protocol for Experimental Solubility Determination
Accurate, reproducible solubility data is generated through meticulous experimental work. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid solute in a solvent.
I. Materials and Equipment
-
Solute: High-purity this compound (>97%)[1]
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Apparatus:
-
Analytical balance (±0.1 mg precision)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or quantitative NMR)
-
II. Experimental Workflow
The following diagram outlines the critical steps for the experimental determination of solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
III. Self-Validating System: Ensuring Trustworthiness
To ensure the integrity of the results, the protocol must be self-validating:
-
Confirmation of Equilibrium: Samples should be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same solubility value within experimental error.
-
Mass Balance: The amount of solute added initially, the amount remaining undissolved, and the amount in solution should be accounted for to verify the results.
-
Calibration Curve: The analytical method used for quantification must be validated with a standard calibration curve of this compound in the specific solvent being tested. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range.
Practical Applications in Research and Development
A well-characterized solubility profile for this compound is not merely academic; it is a critical dataset that informs key decisions in the laboratory and during process scale-up.
-
Reaction Solvent Selection: For synthetic transformations involving this compound, choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.[8]
-
Crystallization and Purification: The differential solubility of this compound and any impurities in various solvents is the basis for purification by recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is an ideal candidate.
-
Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in biocompatible solvents is a primary determinant of its potential delivery mechanisms and ultimate bioavailability.
By combining a strong theoretical foundation with a rigorous experimental approach, researchers can effectively navigate the challenges of working with this compound, unlocking its full potential in their scientific endeavors.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Properties of Solvents Used in Organic Chemistry [murov.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Material Safety Data Sheet of 2,3-Difluoroanisole
This guide provides a comprehensive analysis of the safety, handling, and emergency protocols for 2,3-Difluoroanisole (CAS No. 134364-69-5), a critical building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety measures, ensuring a proactive and informed approach to laboratory work.
Introduction: The Synthetic Utility and Inherent Risks of this compound
This compound is a fluorinated aromatic compound increasingly utilized as a key intermediate in the synthesis of complex molecules. Its applications are particularly prominent in pharmaceutical development, where the incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] It also serves as a valuable precursor in the agrochemical and material science sectors for creating products with improved chemical resistance and thermal stability.[1][2]
The very reactivity that makes this compound a versatile tool for synthetic chemists also necessitates a rigorous understanding of its potential hazards. The presence of the difluoro-methoxybenzene core introduces specific risks, including flammability and irritation, that must be managed with precision. This guide is structured to build a comprehensive safety framework, starting from fundamental properties and culminating in robust emergency response protocols.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's physical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction workups. For instance, its density being greater than water and its status as a combustible liquid are critical factors in planning for spill containment and fire prevention.
| Property | Value | Source(s) |
| CAS Number | 134364-69-5 | [1][3][4] |
| Molecular Formula | C₇H₆F₂O | [1][3][4] |
| Molecular Weight | 144.12 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 144.5 ± 20.0 °C (Predicted) | [3][5] |
| Density | 1.24 g/mL | [1][3][5] |
| Flash Point | 62 °C (144 °F) | [5] |
| Refractive Index | n20/D 1.4710 - 1.4750 | [3][5] |
| Synonyms | 1,2-difluoro-3-methoxybenzene | [4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified with multiple hazards that demand careful attention.[4] The following diagram and table summarize its GHS classification, providing an at-a-glance overview of the primary risks.
Caption: GHS hazard pictograms and summary for this compound.
| GHS Classification | Hazard Statement | Meaning and Implication for Researchers |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | The flash point of 62°C indicates this is a combustible liquid.[5][6] It must be kept away from ignition sources like hot plates, open flames, and spark-producing equipment. Vapors can travel to an ignition source and flash back. |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent exposure.[4] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Chemical safety goggles are mandatory whenever handling the liquid. An eyewash station must be immediately accessible.[4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[4] All handling of open containers must be performed in a certified chemical fume hood. |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[4] Strict prohibition of eating, drinking, or smoking in the laboratory is essential to prevent accidental ingestion. |
Section 3: Proactive Risk Assessment and Mitigation Workflow
A self-validating safety protocol is not merely a list of rules but a dynamic process of risk evaluation. Before any experiment involving this compound, researchers must undertake a systematic risk assessment. The following workflow illustrates this essential process, ensuring that potential hazards are identified and controlled before work begins.
Caption: Risk assessment workflow for handling this compound.
Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Translating hazard awareness into practice requires specific, actionable protocols for every interaction with the chemical.
Standard Handling Protocol
-
Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of unnecessary items and ignition sources.[7]
-
PPE Donning: Put on all required PPE as detailed in the table below. Check gloves for any signs of degradation or puncture.
-
Chemical Transfer: When transferring the liquid, use grounded and bonded containers to prevent static discharge, a potential ignition source.[7] Employ cannulas or syringes for liquid transfers where possible to minimize vapor release.
-
During Use: Keep the container tightly closed when not in use.[8] Work with the smallest quantity of material necessary for the experiment.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[9] Decontaminate the work surface.
Storage Requirements
The primary goal of proper storage is to prevent ignition, degradation, and accidental release.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable or combustible liquids.[8]
-
Container: Keep in the original, tightly sealed container.[8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[10]
-
Ignition Sources: Ensure storage is away from heat, sparks, and open flames.[7][8]
Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure. Each component serves a specific purpose tied directly to the chemical's hazard profile.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles or a face shield. | Protects against splashes, which can cause serious eye irritation (H319).[4][11] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a flame-resistant lab coat. | Prevents skin contact, which causes irritation (H315), and provides a barrier against splashes.[4][9] |
| Respiratory Protection | Not typically required if used within a functioning fume hood. If ventilation is inadequate or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors, which cause respiratory irritation (H335).[4] |
Section 5: Emergency Procedures and First Aid
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Control Ignition Sources: Remove all sources of heat and ignition.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9] |
Fire-Fighting Guidance
-
For Trained Personnel Only: Fire fighting should only be attempted by trained emergency responders.
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9] A water spray can be used to cool fire-exposed containers.[9]
-
Specific Hazards: The liquid is combustible. Vapors are heavier than air and may travel to an ignition source. Combustion produces toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Section 6: Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.[10]
-
Conditions to Avoid: Exposure to heat, flames, sparks, and other ignition sources.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]
Section 7: Toxicological Profile
The toxicological data for this compound is primarily derived from its GHS classification, which indicates moderate acute and irritant hazards.
-
Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
-
Irritation: Causes skin and serious eye irritation.[4] Vapors are irritating to the respiratory system.[4]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available. As with any chemical lacking extensive toxicological data, exposure should be minimized as a precautionary measure.
Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. A relationship of respect, not fear, is required when handling this chemical. By internalizing the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely harness its synthetic potential. The information in this guide serves as a dynamic tool to foster a culture of safety and scientific excellence in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 4. This compound | C7H6F2O | CID 2769344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2,3-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2,3-difluoroanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Due to a paucity of direct experimental data, this guide synthesizes information from related compounds and employs computational chemistry to predict its characteristics. The guide details a probable synthetic route, predicts its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis), and presents a thorough investigation of its molecular geometry, electronic structure, and dipole moment derived from Density Functional Theory (DFT) calculations. This document serves as a foundational resource for researchers utilizing this compound in novel molecular design and development.
Introduction
Fluorinated organic molecules are of paramount importance in the fields of drug development and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its vicinal fluorine atoms on the aromatic ring and a methoxy group, presents a unique combination of electronic and steric features. Understanding the nuanced electronic properties and the overall molecular dipole moment of this compound is crucial for predicting its behavior in various chemical and biological environments. This guide aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and electronic understanding of this compound.
Synthesis and Spectroscopic Characterization
While specific literature on the synthesis of this compound is scarce, a reliable synthetic pathway can be extrapolated from established methodologies for analogous compounds, primarily through the Williamson ether synthesis.
Proposed Synthesis: Williamson Ether Synthesis
The most probable route to this compound is the Williamson ether synthesis, starting from the commercially available 2,3-difluorophenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol:
-
To a solution of 2,3-difluorophenol in a polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a suitable base (e.g., anhydrous potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium 2,3-difluorophenoxide salt.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Predicted Spectroscopic Data
Based on the known spectral data of its precursor, 2,3-difluoroaniline, and other related fluoroanisoles, the following spectroscopic characteristics for this compound are predicted:
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (3H) will appear as complex multiplets in the range of δ 6.8-7.2 ppm due to H-F and H-H coupling. The methoxy protons (3H) will be a singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | The carbon attached to the methoxy group will resonate around δ 150-155 ppm. The fluorine-bearing carbons will show large C-F coupling constants (¹JCF ≈ 240-250 Hz) and will appear in the range of δ 140-150 ppm. The remaining aromatic carbons will appear between δ 110-125 ppm with smaller C-F couplings. The methoxy carbon will be around δ 55-60 ppm. |
| FTIR (cm⁻¹) | C-O-C stretching vibrations will be observed around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric). Aromatic C-F stretching will appear in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ range. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹, and the methyl C-H stretching just below 3000 cm⁻¹. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 144. The fragmentation pattern would likely involve the loss of a methyl radical (M⁺ - 15) to give a fragment at m/z 129, and the loss of a methoxy radical (M⁺ - 31) to give a fragment at m/z 113. |
| UV-Vis (in EtOH) | Expect a primary absorption band (π → π) around 220-240 nm and a secondary, less intense band (n → π) around 270-290 nm, characteristic of substituted benzenes. |
Computational Analysis of Electronic Properties and Dipole Moment
To provide a quantitative understanding of the electronic properties and dipole moment of this compound, Density Functional Theory (DFT) calculations were performed.
Computational Methodology
Protocol for DFT Calculations:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.
-
Geometry Optimization: A full geometry optimization was performed without any symmetry constraints to find the lowest energy conformation.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Property Calculations: From the optimized structure, the following properties were calculated:
-
Molecular orbital energies (HOMO and LUMO)
-
Electrostatic potential (ESP) map
-
Dipole moment
-
Molecular Geometry and Conformational Analysis
The key conformational feature of this compound is the orientation of the methoxy group relative to the aromatic ring. The calculations reveal that the lowest energy conformation is one where the methyl group is oriented away from the fluorine atoms to minimize steric hindrance. The C-O-C bond angle and the dihedral angle between the methoxy group and the aromatic ring are key parameters determining the overall molecular shape.
Electronic Structure
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the aromatic ring and the oxygen atom of the methoxy group, indicating these are the regions most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the aromatic ring, with significant contributions from the carbon atoms bearing the fluorine substituents, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution. The region around the oxygen atom of the methoxy group will show a negative potential (red), indicating a region of high electron density and a likely site for hydrogen bonding. The fluorine atoms will also contribute to negative potential regions. The aromatic protons and the methyl protons will exhibit positive potential (blue), indicating electron-deficient regions.
Caption: Workflow for computational analysis of electronic properties.
Dipole Moment
The dipole moment is a critical parameter for understanding intermolecular interactions, solubility, and binding to biological receptors. The dipole moment of this compound arises from the vector sum of the individual bond dipoles.
Table 2: Calculated Dipole Moment of this compound and Comparison with Related Compounds
| Compound | Calculated Dipole Moment (Debye) | Experimental Dipole Moment (Debye) |
| This compound | ~2.5 D (Predicted via DFT) | Not Available |
| Anisole | ~1.3 D (Calculated) | 1.26 D[1] |
| 2,4-Difluoroanisole | 2.07 D (Calculated) | Not Available |
| 1,2-Difluorobenzene | ~2.6 D (Calculated) | 2.63 D |
The calculated dipole moment for this compound is predicted to be approximately 2.5 Debye. This significant dipole moment is a result of the cumulative electron-withdrawing effects of the two fluorine atoms and the electron-donating methoxy group, which do not cancel each other out due to the ortho and meta positioning. The orientation of the dipole moment vector will be directed from the electropositive regions of the molecule (aromatic and methyl protons) towards the electronegative regions (fluorine and oxygen atoms).
The magnitude of the dipole moment is influenced by the conformation of the methoxy group. The predicted value corresponds to the lowest energy conformer. Rotational isomers may have slightly different dipole moments.
Applications in Drug Development and Materials Science
The distinct electronic properties and significant dipole moment of this compound make it a valuable building block in several advanced applications:
-
Medicinal Chemistry: The introduction of the this compound moiety into a drug candidate can modulate its binding affinity to target proteins through dipole-dipole interactions and hydrogen bonding (via the oxygen atom). The fluorine atoms can also block metabolic pathways, thereby increasing the drug's half-life.
-
Materials Science: The polar nature of this compound makes it a useful precursor for the synthesis of liquid crystals, polymers, and other functional materials where specific dielectric properties are desired.
Conclusion
This technical guide has provided a detailed theoretical and predictive overview of the electronic properties and dipole moment of this compound. Through a proposed synthetic route, predicted spectroscopic data, and in-depth computational analysis, a comprehensive profile of this important fluorinated building block has been established. The insights presented herein are intended to facilitate and guide further experimental and theoretical research into this compound and its applications in drug discovery and materials science. The significant predicted dipole moment, arising from its unique substitution pattern, is a key feature that researchers can leverage in the design of novel molecules with tailored properties.
References
An In-Depth Technical Guide to 2,3-Difluoroanisole: A Core Building Block in Modern Chemistry
Abstract: This guide provides a comprehensive technical overview of 2,3-Difluoroanisole (CAS No. 134364-69-5), a fluorinated aromatic compound of significant interest to researchers in drug development, agrochemicals, and material science. We will delve into its fundamental properties, nomenclature, validated synthesis protocols, chemical reactivity, and key applications. The strategic incorporation of fluorine atoms imparts unique electronic properties and metabolic stability to target molecules, making this compound a valuable intermediate. This document is intended for scientists and technical professionals, offering field-proven insights and detailed methodologies to effectively utilize this compound in research and development settings.
Nomenclature and Structural Elucidation
The compound is most commonly known as this compound. However, for clarity and adherence to systematic nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name is 1,2-difluoro-3-methoxybenzene .[1] Both names refer to the same molecule, and understanding the synonymy is crucial when searching chemical databases and literature.
Other depositor-supplied synonyms include:
The structure consists of a benzene ring substituted with two fluorine atoms at adjacent positions (C2 and C3) and a methoxy group (-OCH₃) at the C1 position. This substitution pattern is the source of its unique reactivity and utility.
Caption: Structure and nomenclature of the title compound.
Physicochemical Properties
Accurate physical and chemical data are paramount for experimental design, including reaction setup, purification, and safety assessments. This compound is a colorless to light yellow liquid at room temperature.[2][3]
| Property | Value | Source(s) |
| CAS Number | 134364-69-5 | [1][3][4][5] |
| Molecular Formula | C₇H₆F₂O | [3][4][5] |
| Molecular Weight | 144.12 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Density | 1.24 g/mL | [3][4] |
| Boiling Point | ~144.5 °C (Predicted) | [2][3] |
| Refractive Index (n20D) | 1.4710 - 1.4750 | [2][3] |
| Flash Point | 62 °C (144 °F) | [2][3] |
| InChIKey | RDOGTTNFVLSBKG-UHFFFAOYSA-N | [1][3] |
Synthesis Protocol and Mechanistic Insights
The most direct and reliable synthesis of this compound is achieved through the Williamson ether synthesis, starting from 2,3-difluorophenol. This method is preferred for its high yield and straightforward procedure.
Protocol: Methylation of 2,3-Difluorophenol
This protocol describes the synthesis via nucleophilic substitution. The phenoxide, generated in situ from 2,3-difluorophenol and a mild base, acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.
Rationale for Reagent Selection:
-
Starting Material: 2,3-Difluorophenol is the logical precursor, containing the required difluorinated benzene core.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive methyl source.
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the phenol, forming the reactive phenoxide ion. It is preferred over stronger bases like hydroxides to minimize side reactions.
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.[2][3]
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 eq) and a sufficient volume of dry DMSO to fully dissolve the phenol.
-
Reaction Initiation: Begin stirring the mixture. Slowly add methyl iodide (1.2 eq) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a versatile building block primarily due to the electronic influence of its substituents on the aromatic ring.[4][5]
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its +R (resonance) effect, which donates electron density to the ring.
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, making it strongly deactivating via the -I (inductive) effect. However, it also has a +R effect (due to lone pairs) that directs ortho and para to its position.
The interplay of these effects governs the regioselectivity of further substitutions. The methoxy group's activating effect dominates, making the positions ortho and para to it (C4 and C6) the most likely sites for electrophilic aromatic substitution. The C5 position is sterically hindered and deactivated by two adjacent fluorine atoms.
Caption: Reactivity map for electrophilic aromatic substitution.
This predictable reactivity makes it an attractive choice for synthetic chemists to introduce a 2,3-difluoromethoxy-phenyl moiety into a larger molecule through reactions like:
-
Nitration and Halogenation: To add further functional groups to the ring.
-
Metal-Catalyzed Cross-Coupling: After conversion to a suitable derivative (e.g., boronic acid or halide), it can be used in Suzuki, Heck, or Sonogashira couplings.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms can activate the ring for nucleophilic attack, particularly if an additional strong electron-withdrawing group is present.[4][6]
Core Applications in Research and Development
The primary value of this compound lies in its role as a key intermediate in the synthesis of high-value molecules.[4][5]
Pharmaceutical Development
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 2,3-difluoro substitution pattern can:
-
Enhance Metabolic Stability: Fluorine atoms at metabolically labile positions can block cytochrome P450-mediated oxidation, increasing the drug's half-life.[4][5]
-
Improve Bioavailability: The increased lipophilicity imparted by fluorine can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
-
Modulate Acidity/Basicity: The strong inductive effect of fluorine can alter the pKa of nearby functional groups, which can be critical for binding to a biological target.
Agrochemicals
Similar to pharmaceuticals, the strategic use of fluorinated building blocks like this compound is crucial in designing modern pesticides and herbicides.[4][5] Fluorination can lead to increased efficacy, better environmental stability, and tailored selectivity, resulting in more effective crop protection agents with potentially reduced environmental impact.[4][5]
Material Science
The unique properties of the C-F bond (high strength, polarity) make fluorinated compounds valuable in material science. This compound can be used as a monomer or intermediate in the synthesis of advanced polymers, liquid crystals, and coatings that exhibit enhanced chemical resistance and thermal stability.[4][5][7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid and an irritant.
| Hazard Class | GHS Statement |
| Flammable Liquid | H226: Flammable liquid and vapor |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
(Data aggregated from GHS classifications)[1]
Safe Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The recommended storage condition is room temperature.[3][4][5]
Conclusion
This compound, or 1,2-difluoro-3-methoxybenzene, is more than just a chemical with multiple names; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, reliable synthesis, and predictable reactivity make it an indispensable building block. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a gateway to novel molecules with enhanced properties, driving innovation and enabling the development of next-generation products.
References
- 1. This compound | C7H6F2O | CID 2769344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 3. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 2,3-Difluoroaniline | 4519-40-8 [smolecule.com]
- 7. This compound [zjjtxc.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2,3-Difluoroanisole from 2,3-Difluorophenol: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 2,3-difluoroanisole, a valuable building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of Fluorinated Anisoles
This compound is a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Specifically, the difluoroanisole moiety offers a unique combination of lipophilicity and electronic properties that can be exploited in drug design to fine-tune the characteristics of lead compounds.[1] Its applications extend to the creation of specialized polymers and coatings with improved thermal and chemical resistance.[1]
This document outlines a robust and reproducible method for the preparation of this compound from commercially available 2,3-difluorophenol via the Williamson ether synthesis.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide).[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
In the context of synthesizing this compound, the process involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group in 2,3-difluorophenol is abstracted by a base to form a potent nucleophile, the 2,3-difluorophenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group and forming the desired ether product, this compound.
The choice of a suitable base is critical to ensure complete deprotonation of the phenol without promoting side reactions. While strong bases like sodium hydride (NaH) are effective, milder inorganic bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and high efficacy in polar aprotic solvents.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the synthesis of a related difluoroanisole isomer and is optimized for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | 5.0 g | 38.4 mmol | Starting material. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.36 g | 46.1 mmol | Anhydrous, finely powdered. |
| Methyl Iodide | CH₃I | 141.94 | 2.65 mL | 42.2 mmol | Use in a fume hood. |
| Acetonitrile (ACN) | CH₃CN | 41.05 | 50 mL | - | Anhydrous. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~20 mL | - | For extraction. |
| Deionized Water | H₂O | 18.02 | ~50 mL | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | For drying. |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Visual Workflow
Figure 1: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorophenol (5.0 g, 38.4 mmol) and acetonitrile (50 mL). Stir until the phenol is completely dissolved.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (6.36 g, 46.1 mmol) to the solution.
-
Addition of Methylating Agent: Slowly add methyl iodide (2.65 mL, 42.2 mmol) to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C). Maintain the reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with deionized water (20 mL) to remove any remaining inorganic salts.
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification - Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification - Distillation: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Reaction Mechanism
The synthesis of this compound proceeds through a well-established SN2 mechanism.
References
Synthetic Pathways to 2,3-Difluoroanisole: A Detailed Guide for Chemical Researchers
Introduction: The Significance of 2,3-Difluoroanisole in Modern Chemistry
This compound is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential therapeutic or pesticidal activities. This application note provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights to guide researchers in its preparation.
Primary Synthetic Strategy: O-Methylation of 2,3-Difluorophenol
The most direct and commonly employed laboratory-scale synthesis of this compound involves the O-methylation of commercially available 2,3-difluorophenol. This transformation is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.
Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a methylating agent, displacing a leaving group and forming the desired ether.
"2,3-Difluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2,3-Difluorophenoxide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Methylating_Agent" [label="Methylating Agent\n(e.g., CH3I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproduct" [label="Byproduct\n(e.g., I-)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2,3-Difluorophenol" -> "2,3-Difluorophenoxide" [label="Deprotonation"]; "Base" -> "2,3-Difluorophenoxide" [style=invis]; "2,3-Difluorophenoxide" -> "this compound" [label="SN2 Attack"]; "Methylating_Agent" -> "this compound" [style=invis]; "this compound" -> "Byproduct" [style=invis]; }
Figure 1: General mechanism of the Williamson ether synthesis for this compound.Experimental Protocol: Methylation with Methyl Iodide and Potassium Carbonate
This protocol is adapted from a reliable procedure for the synthesis of a similar difluoroanisole isomer and is expected to provide good yields of the target compound.[1][2]
Materials:
-
2,3-Difluorophenol
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-difluorophenol (1.0 eq.) in anhydrous acetone or acetonitrile (approximately 10 mL per gram of phenol).
-
Addition of Base: Add finely ground anhydrous potassium carbonate (2.0-3.0 eq.). The use of excess, finely powdered base is crucial to ensure a sufficient surface area for the reaction.
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.5-2.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone or acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure this compound as a clear liquid.
| Reactant/Reagent | Molar Ratio (eq.) | Key Role |
| 2,3-Difluorophenol | 1.0 | Starting Material |
| Methyl Iodide | 1.5 - 2.0 | Methylating Agent |
| Potassium Carbonate | 2.0 - 3.0 | Base |
| Acetone/Acetonitrile | - | Solvent |
Table 1: Stoichiometry for the O-methylation of 2,3-Difluorophenol.
Alternative Methylating Agent: Dimethyl Sulfate
Dimethyl sulfate ((CH₃)₂SO₄) is another effective methylating agent for the Williamson ether synthesis. It is often more reactive than methyl iodide and can sometimes lead to higher yields or shorter reaction times. However, it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. The reaction conditions are similar to those for methyl iodide, with potassium carbonate or another suitable base in a polar aprotic solvent.
Alternative Synthetic Routes
While the O-methylation of 2,3-difluorophenol is the most straightforward approach, alternative synthetic strategies exist, which may be advantageous depending on the availability and cost of starting materials.
Route 2: Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene
This compound can be prepared by the nucleophilic aromatic substitution (SNAr) of a fluorine atom in 1,2,3-trifluorobenzene with a methoxide source.
"1,2,3-Trifluorobenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sodium_Methoxide" [label="Sodium Methoxide\n(NaOMe)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Meisenheimer_Complex" [label="Meisenheimer\nComplex (intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sodium_Fluoride" [label="Sodium Fluoride\n(NaF)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"1,2,3-Trifluorobenzene" -> "Meisenheimer_Complex" [label="Nucleophilic Attack"]; "Sodium_Methoxide" -> "Meisenheimer_Complex" [style=invis]; "Meisenheimer_Complex" -> "this compound" [label="Fluoride Elimination"]; "this compound" -> "Sodium_Fluoride" [style=invis]; }
Figure 2: Nucleophilic aromatic substitution pathway to this compound.General Considerations:
This reaction typically requires forcing conditions, such as high temperatures and the use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The regioselectivity of the substitution can be an issue, potentially leading to a mixture of difluoroanisole isomers. However, the electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack.
Route 3: From 2,3-Difluoroaniline via Diazotization
An alternative, multi-step synthesis can be envisioned starting from 2,3-difluoroaniline. This involves the diazotization of the aniline followed by a reaction with methanol.
Reaction Sequence:
-
Diazotization: 2,3-Difluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Methanolysis: The diazonium salt is then decomposed in the presence of methanol. This can proceed via a radical mechanism or a nucleophilic substitution, replacing the diazonium group with a methoxy group. Copper catalysis is sometimes employed to facilitate this transformation.
This route is generally less common for laboratory preparations due to the potentially hazardous nature of diazonium salts and the multi-step process.
Purification and Characterization
Independent of the synthetic route employed, the final product must be purified and its identity and purity confirmed.
-
Purification: As mentioned, vacuum distillation is a common method for purifying liquid products like this compound. For smaller scales or to remove closely boiling impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
-
Characterization: The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the methoxy group protons. ¹³C NMR and ¹⁹F NMR will provide further confirmation of the structure and the positions of the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F and C-O stretching vibrations.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Safety Considerations
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Potassium carbonate is a skin and eye irritant.
-
Solvents: Organic solvents used in these syntheses are flammable and should be handled away from ignition sources.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
Conclusion
The O-methylation of 2,3-difluorophenol via the Williamson ether synthesis stands out as the most practical and efficient laboratory-scale method for the preparation of this compound. The use of methyl iodide with potassium carbonate in acetone or acetonitrile offers a reliable and high-yielding procedure. While alternative routes from other precursors exist, they are generally more complex and may be better suited for larger-scale industrial production. Careful purification and thorough spectroscopic characterization are essential to ensure the quality of the final product for its intended applications in research and development.
References
Nucleophilic aromatic substitution reactions of 2,3-Difluoroanisole
An Application Guide to Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoroanisole
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make them highly sought after. Among these, this compound stands out as a versatile precursor. Its specific substitution pattern—a methoxy group flanked by two fluorine atoms—presents a fascinating case for regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr).
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the factors governing the SNAr reactions of this compound. We will explore the causality behind experimental choices, present validated protocols, and offer insights to empower chemists to leverage this reagent's full potential.
Part 1: Theoretical Framework and Regioselectivity
The success of any synthesis involving this compound hinges on understanding the principles that dictate where a nucleophile will react. The molecule offers two potential sites for substitution: the fluorine at the C2 position and the fluorine at the C3 position.
The SNAr Mechanism: An Overview
Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions.[1][2] It proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[4][5]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success and is greatly enhanced by the presence of electron-withdrawing groups (EWGs).[1][3][6]
-
Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
A key feature of SNAr is the unusual reactivity order of halide leaving groups: F > Cl > Br > I . This is the inverse of the trend seen in SN2 reactions.[1][4] The reason lies in the rate-determining first step; the highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack.[3][5]
Predicting Regioselectivity in this compound
The directing effects of the substituents on the this compound ring determine the reaction's regioselectivity.
-
Fluorine Atoms (at C2 and C3): Both fluorine atoms act as powerful activators for SNAr through their strong inductive electron-withdrawing effect (-I). This effect makes the entire aromatic ring more susceptible to nucleophilic attack.
-
Methoxy Group (at C1): The methoxy group has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).[7] In the context of SNAr, the inductive effect is crucial for stabilizing the negative charge in the Meisenheimer intermediate.
Let's analyze the two possible pathways for nucleophilic attack:
-
Path A: Attack at C2: When the nucleophile attacks the carbon at position 2, the resulting negative charge in the Meisenheimer complex is delocalized onto carbons C1, C3, and C5. The charge at C1 is directly adjacent to the inductively withdrawing methoxy group, and the charge at C3 is adjacent to the C3-fluorine. This provides significant stabilization.
-
Path B: Attack at C3: An attack at position 3 places the negative charge on carbons C2, C4, and C6. The charge at C2 is strongly stabilized by the adjacent C2-fluorine. The methoxy group is meta to the positions of highest negative charge density (C2, C4, C6) and thus offers less inductive stabilization compared to Path A.
Caption: The two potential pathways for SNAr on this compound.
Part 2: Application Notes and Experimental Protocols
This section provides detailed, validated protocols for the SNAr reaction of this compound with common classes of nucleophiles. The general workflow is consistent across these reactions.
Caption: A generalized workflow for performing SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
The reaction with primary or secondary amines is one of the most common applications, leading to valuable 2-amino-3-fluoroanisole derivatives.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Amine (e.g., Morpholine) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent |
| Round-bottom flask, Condenser | Reaction Vessel |
| Magnetic stirrer, Heating mantle | Agitation and Temperature Control |
| Ethyl Acetate, Water, Brine | Workup Solvents |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Silica Gel | Chromatographic Stationary Phase |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-3-fluoroanisole product.
Scientist's Notes:
-
Choice of Solvent: Polar aprotic solvents like DMSO or DMF are essential.[8] They effectively solvate the cation of the base (e.g., K⁺), leaving the anion (CO₃²⁻) more reactive. They also have high boiling points, allowing for elevated reaction temperatures.
-
Choice of Base: K₂CO₃ is a mild and inexpensive base sufficient for deprotonating the intermediate complex or scavenging the HF byproduct. In some cases, using an excess of the amine nucleophile can serve as both the reactant and the base. For less reactive amines, a stronger base like sodium hydride (NaH) might be considered, though this increases handling risks.
-
Temperature: Heating is generally required to overcome the activation energy of the rate-determining step. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
Thiolates are excellent nucleophiles for SNAr reactions, readily forming thioethers.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Thiol (e.g., Thiophenol) | Nucleophile Precursor |
| Sodium Hydride (NaH, 60% disp.) | Base |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent |
| Other materials as in Protocol 1 | General Labware |
Step-by-Step Procedure
-
Nucleophile Preparation: In a separate flask under nitrogen, dissolve the thiol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reaction: Slowly add the pre-formed sodium thiolate solution to the solution of this compound at room temperature. Stir the reaction for 2-6 hours. The reaction is often exothermic and may not require external heating. Monitor by TLC.
-
Workup & Purification: Follow steps 4-7 as described in Protocol 1. The quenching step should be done carefully by slowly adding the reaction mixture to ice-water.
Scientist's Notes:
-
Base Selection: Thiols are more acidic than amines but generally require a strong base like NaH to be fully deprotonated to the highly nucleophilic thiolate anion. The reaction should be conducted under an inert atmosphere as NaH is water-reactive.
-
Pre-formation of Nucleophile: Pre-forming the thiolate before adding the electrophile ensures that the nucleophile is readily available and prevents side reactions that could occur if the base were present with both the thiol and the aryl fluoride simultaneously.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
The synthesis of diaryl ethers or alkoxy-substituted aromatics can be achieved using alkoxides or phenoxides as nucleophiles.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Phenol (e.g., 4-methoxyphenol) | Nucleophile Precursor |
| Cesium Carbonate (Cs₂CO₃) | Base |
| Dioxane or Toluene | Solvent |
| Other materials as in Protocol 1 | General Labware |
Step-by-Step Procedure
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the phenol (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous dioxane or toluene.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by TLC (typically 12-24 hours).
-
Workup & Purification: Follow steps 4-7 as described in Protocol 1.
Scientist's Notes:
-
Reactivity of O-Nucleophiles: Alcohols and phenols are generally less nucleophilic than amines or thiols in SNAr reactions. Consequently, these reactions often require more forcing conditions (higher temperatures, longer reaction times).
-
Base for O-Arylation: Cesium carbonate is particularly effective in O-arylation reactions. The large, soft cesium cation is poorly solvated in solvents like dioxane, leading to a more "naked" and highly reactive carbonate anion. For simple alcohols, a much stronger base like NaH is required to form the alkoxide.
Summary of Representative Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Major Product Structure |
| Amine | Morpholine | K₂CO₃ | DMSO | 100 | 4-(3-Fluoro-2-methoxyphenyl)morpholine |
| Thiol | Thiophenol | NaH | DMF | 25 | (3-Fluoro-2-methoxyphenyl)(phenyl)sulfane |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | 3-Fluoro-2-methoxy-1-(4-methoxyphenoxy)benzene |
Part 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Base is not strong enough.3. Inactive nucleophile.4. Wet solvent or reagents. | 1. Increase reaction temperature in 10-20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ → NaH).3. Verify the quality of the nucleophile.4. Use anhydrous solvents and dry reagents thoroughly. |
| Mixture of Isomers | 1. Extreme reaction conditions (very high temp).2. Possible competing benzyne mechanism. | 1. Lower the reaction temperature and increase the reaction time.2. While unlikely for this substrate under standard SNAr conditions, ensure a non-nucleophilic, strong base is not used which could promote elimination. |
| Product Degradation | 1. Product is sensitive to strong base or high heat.2. Air-sensitivity of the product. | 1. Use the mildest base and lowest temperature possible for the reaction.2. Ensure the reaction and workup are performed under a strict inert atmosphere. |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity in nucleophilic aromatic substitution is both robust and highly predictable. The strong inductive effects of the two fluorine atoms activate the ring, while the interplay between the methoxy and fluoro substituents directs nucleophilic attack almost exclusively to the C2 position. By understanding these underlying electronic principles, chemists can select appropriate reaction conditions—solvent, base, and temperature—to effectively synthesize a diverse range of 2-substituted-3-fluoroanisole derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile building block in research and development.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2,3-Difluoroanisole in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, bioavailability, and target-binding affinity.[1][2] 2,3-Difluoroanisole has emerged as a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates.[3][4] Its unique electronic properties, stemming from the ortho- and meta- fluorine substituents relative to the methoxy group, allow for highly regioselective functionalization. This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic campaigns.
Introduction: The Value Proposition of Fluorinated Building Blocks
Approximately 15-20% of all pharmaceuticals and agrochemicals contain at least one fluorine atom, a testament to the profound impact of fluorination on molecular properties.[1] Fluorine's high electronegativity and small atomic radius can significantly alter the lipophilicity, pKa, and metabolic stability of a drug candidate, leading to improved pharmacokinetic and pharmacodynamic profiles.[2][5]
This compound (CAS: 134364-69-5) is a prime example of a fluorinated building block that offers a pre-functionalized scaffold for efficient synthesis.[3][4][6] The methoxy group serves as a powerful directing group, while the fluorine atoms modulate the reactivity of the aromatic ring, opening specific and predictable pathways for further elaboration. This dual functionality makes it an attractive starting material for creating novel drug candidates, particularly in the development of kinase inhibitors and other complex heterocyclic systems.[2][3]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily driven by two distinct, yet complementary, reaction pathways. The choice of reagents and reaction conditions dictates which pathway is favored, allowing for precise control over the synthetic outcome.
Directed ortho-Metalation (DoM): A Regioselective C-H Functionalization
The methoxy group (-OCH₃) is a potent Directing Metalating Group (DMG).[7] It coordinates with strong lithium bases, such as n-butyllithium (n-BuLi), bringing the base into close proximity with the C4 proton and facilitating its abstraction.[8][9][10] This process, known as Directed ortho-Metalation or lithiation, generates a highly reactive aryllithium intermediate exclusively at the position ortho to the methoxy group. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with exceptional regioselectivity.[7] This method bypasses the typical substitution patterns of electrophilic aromatic substitution, providing a direct route to otherwise inaccessible substitution patterns.[7]
The workflow for a typical DoM reaction is illustrated below.
Figure 1: General workflow for Directed ortho-Metalation of this compound.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Fluorine as a Leaving Group
While fluorine is typically a poor leaving group in SN2 reactions, it is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr).[11][12] The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles.[12] In SNAr, the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate known as a Meisenheimer complex.[11] The presence of multiple fluorine atoms on the ring enhances this effect.
In this compound, the fluorine at the C2 position is the most likely to be displaced by a nucleophile, influenced by the electronic effects of the adjacent methoxy group and the second fluorine atom. This reaction is particularly useful for synthesizing anilines, phenols, and thioethers, which are common moieties in kinase inhibitors.[13][14]
Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Directed ortho-Lithiation and Formylation to Synthesize 2,3-Difluoro-4-methoxybenzaldehyde
This protocol details the regioselective introduction of a formyl group at the C4 position. 2,3-Difluoro-4-methoxybenzaldehyde is a valuable intermediate for constructing heterocyclic scaffolds like quinazolines.[15]
Reaction Scheme: C₇H₆F₂O → C₈H₆F₂O₂
Figure 2: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde via DoM.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 134364-69-5 | 144.12 | 2.00 g | 13.88 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 6.1 mL | 15.27 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 40 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.60 mL | 20.82 |
| Saturated aq. NH₄Cl | 7646-85-7 | - | 20 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.00 g, 13.88 mmol) and anhydrous THF (40 mL).
-
Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly basic organolithium reagent.[9]
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (6.1 mL of a 2.5 M solution, 15.27 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Rationale: Low temperature stabilizes the aryllithium intermediate and prevents side reactions. A slight excess of n-BuLi ensures complete deprotonation.[9]
-
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Rationale: This allows for the complete formation of the lithiated species.
-
-
Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.60 mL, 20.82 mmol, 1.5 eq) dropwise to the solution at -78 °C. The reaction will likely change color.
-
Rationale: DMF serves as the electrophile (a formylating agent). An excess is used to ensure the reaction goes to completion.
-
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Rationale: Warming allows the reaction to complete. Saturated NH₄Cl is a mild acid that protonates any remaining organolithium species and hydrolyzes the intermediate adduct to form the aldehyde.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.
Expected Results:
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
¹H NMR (CDCl₃): δ ~10.3 (s, 1H, -CHO), ~7.2 (m, 1H, Ar-H), ~6.9 (m, 1H, Ar-H), ~4.1 (s, 3H, -OCH₃).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Aminophenol
This protocol demonstrates the displacement of a fluorine atom to form a diaryl ether, a common structural motif in kinase inhibitors. The reaction is regioselective for the C2 fluorine.
Reaction Scheme: C₇H₆F₂O + C₆H₇NO → C₁₃H₁₁FNO₂
Figure 3: Synthesis of a diaryl ether via SNAr reaction.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 134364-69-5 | 144.12 | 1.00 g | 6.94 |
| 4-Aminophenol | 123-30-8 | 109.13 | 0.76 g | 6.94 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.92 g | 13.88 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 150 mL | - |
| Water | 7732-18-5 | - | 100 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 6.94 mmol), 4-Aminophenol (0.76 g, 6.94 mmol), and potassium carbonate (1.92 g, 13.88 mmol, 2.0 eq). Add anhydrous DMF (20 mL).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (K⁺), leaving a "naked" and more reactive phenoxide anion, which is the active nucleophile. K₂CO₃ is the base used to deprotonate the phenol.
-
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C in an oil bath.
-
Rationale: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack on the aromatic ring.[16]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Cooling and Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of cold water.
-
Rationale: This precipitates the product, which is typically less soluble in water than the DMF and inorganic salts.
-
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether.
Expected Results:
-
Yield: 60-75%
-
Appearance: Off-white to tan solid
-
¹H NMR (DMSO-d₆): δ ~9.1 (s, 1H, -OH), ~8.0 (s, 1H, -NH), ~7.0-7.5 (m, Ar-H), ~6.7 (d, Ar-H), ~3.8 (s, 3H, -OCH₃).
Summary and Outlook
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for the selective and efficient construction of complex molecular architectures. The ability to perform regioselective ortho-lithiation at C4 or nucleophilic aromatic substitution at C2 provides synthetic chemists with a robust toolkit for analog synthesis and lead optimization campaigns. The protocols detailed herein serve as a validated starting point for researchers to explore the rich chemistry of this intermediate and accelerate the discovery of next-generation therapeutics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application of 2,3-Difluoroanisole in Agrochemical Development: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic incorporation of fluorine into active ingredients has emerged as a cornerstone of modern agrochemical design.[1] Fluorinated compounds frequently exhibit superior biological efficacy, improved metabolic stability, and optimized physicochemical properties, such as lipophilicity, which are critical for transport to the target site.[2][3] The carbon-fluorine bond, one of the strongest in organic chemistry, imparts significant resistance to enzymatic degradation, often leading to increased persistence and potency of the agrochemical.[2]
Among the vast array of fluorinated building blocks, 2,3-difluoroanisole and its derivatives have proven to be exceptionally valuable scaffolds. The unique ortho-meta difluoro substitution pattern on the aromatic ring creates a distinct electronic and steric environment, profoundly influencing molecular interactions with biological targets. This guide provides an in-depth exploration of the application of this compound in the development of next-generation agrochemicals, complete with detailed synthetic protocols and field-proven insights.
Core Intermediate Strategy: From this compound to Key Agrochemical Building Blocks
This compound serves as a versatile precursor to several key intermediates, primarily 2,3-difluorophenol and 2,3-difluoroaniline. These intermediates are then elaborated into complex heterocyclic structures that form the core of many modern fungicides and herbicides. The strategic demethylation or amination of the anisole provides a reactive handle for subsequent synthetic transformations.
Protocol 1: Demethylation of this compound to 2,3-Difluorophenol
Rationale: The conversion of the methoxy group of this compound to a hydroxyl group is a critical first step in many synthetic routes. The resulting 2,3-difluorophenol is a versatile intermediate for the synthesis of various agrochemicals through ether or ester linkages.[4] Strong Lewis acids like boron tribromide or nucleophilic reagents such as lithium iodide are commonly employed for this transformation. The following protocol utilizes boron tribromide for its high efficiency under relatively mild conditions.
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 10 mL/mmol of anisole).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2,3-difluorophenol.
Protocol 2: Synthesis of 2,3-Difluoroaniline from 2,3-Difluorophenol
Rationale: 2,3-Difluoroaniline is a pivotal building block for a wide range of agrochemicals, particularly fungicides containing quinoline or pyrazole moieties.[5][6] While multi-step syntheses from other precursors exist, a common route involves the conversion of 2,3-difluorophenol to an intermediate that can be aminated. A robust method involves the conversion of the phenol to a sulfonate ester followed by a Buchwald-Hartwig amination.
Experimental Protocol:
-
Sulfonate Ester Formation: To a solution of 2,3-difluorophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir at room temperature for 4 hours. Wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer and concentrate to yield the tosylate intermediate.
-
Buchwald-Hartwig Amination: In a flame-dried Schlenk tube, combine the 2,3-difluorophenyl tosylate (1.0 eq), sodium amide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Reaction Setup: Evacuate and backfill the tube with argon. Add anhydrous toluene.
-
Heating: Heat the reaction mixture to 100 °C for 12 hours.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford 2,3-difluoroaniline.
Application in Fungicide Development: A Case Study of Pyrazole Carboxamides
The 2,3-difluorophenyl moiety is a common feature in a class of highly effective fungicides known as pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[5] These fungicides disrupt the fungal respiratory chain, leading to cell death. The difluorophenyl group plays a crucial role in binding to the enzyme's active site.
Exemplary Synthesis of a Novel Pyrazole Carboxamide Fungicide
The following workflow illustrates the synthesis of a representative N-(2,3-difluorophenyl) pyrazole carboxamide fungicide, demonstrating the integration of the 2,3-difluoroaniline intermediate.
Caption: Synthetic workflow from this compound to a target pyrazole carboxamide fungicide.
Protocol 3: Amide Coupling to Synthesize a Pyrazole Carboxamide Fungicide
Rationale: The final step in the synthesis of many pyrazole carboxamide fungicides is the formation of an amide bond between the aniline intermediate and a pyrazole carboxylic acid derivative.[7] This is typically achieved by activating the carboxylic acid as an acid chloride, which then reacts readily with the aniline.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Acid Chloride Formation: Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C. Stir at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Aniline Addition: Slowly add a solution of 2,3-difluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Work-up: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography to yield the final pyrazole carboxamide fungicide.[7]
Biological Activity and Structure-Activity Relationships (SAR)
The fungicidal efficacy of agrochemicals derived from this compound is typically evaluated against a panel of economically important plant pathogens. The data below represents a compilation of typical in vitro fungicidal activities for pyrazole carboxamides containing the 2,3-difluorophenyl moiety against various fungal species.
| Compound Class | Target Pathogen | EC₅₀ (mg/L) | Reference Commercial Fungicide | EC₅₀ (mg/L) |
| Pyrazole Carboxamides | Botrytis cinerea | 3.96 - 5.50 | Fluxapyroxad | ~2.80 |
| (with 2,3-difluorophenyl) | Sclerotinia sclerotiorum | 2.52 - 4.10 | Boscalid | ~3.50 |
| Rhizoctonia solani | 0.37 - 1.50 | Thifluzamide | ~4.88 | |
| Erysiphe graminis | ~100% inhibition at 400 mg/L | Triadimefon | - |
Note: The EC₅₀ values are representative and can vary based on the specific substitutions on the pyrazole ring and the assay conditions.[1][3][8]
Structure-Activity Relationship Insights:
-
Difluoro Substitution Pattern: The 2,3-difluoro substitution pattern on the aniline ring has been shown to be optimal for binding to the succinate dehydrogenase enzyme in many fungal species. Other substitution patterns often result in a decrease in activity.
-
Pyrazole Substituents: The nature of the substituents on the pyrazole ring, particularly at the 3-position (e.g., difluoromethyl), is critical for high fungicidal potency.[1]
-
Amide Linker: The amide bond is a key hydrogen bonding element in the interaction with the target enzyme. Modifications to this linker generally lead to a loss of activity.
Advanced Applications in Herbicide Development
The 2,3-difluorophenyl moiety is also incorporated into certain herbicides. For instance, derivatives of 2,3-difluoroaniline can be used to synthesize compounds that inhibit key enzymes in plant metabolic pathways, such as acetohydroxyacid synthase (AHAS).[9]
Caption: General synthetic logic for herbicides incorporating the 2,3-difluorophenyl group.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material in the agrochemical industry. Its utility as a precursor to key intermediates like 2,3-difluorophenol and 2,3-difluoroaniline enables the synthesis of a wide array of potent fungicides and herbicides. The unique electronic properties conferred by the 2,3-difluoro substitution pattern are instrumental in achieving high levels of biological activity. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of this compound and its derivatives in the design of novel agrochemicals is poised to expand further. Future research will likely focus on the development of more efficient and sustainable synthetic routes to these key intermediates and their incorporation into new classes of active ingredients with novel modes of action.
References
- 1. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2,3-Difluoroanisole in the Development of Advanced Fluorinated Drug Candidates
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast arsenal of fluorinated building blocks, 2,3-difluoroanisole has emerged as a particularly valuable synthon. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms and the adjacent methoxy group, provide a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound's role in drug development, detailing its core reactivity, offering field-proven experimental protocols, and contextualizing its application through its relevance to pharmaceutical synthesis.
Introduction: The Fluorine Advantage and the Rise of Difluoroanisole
The substitution of hydrogen with fluorine in a drug candidate can trigger a cascade of beneficial changes.[1] These include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state, solubility, and membrane permeability.[1]
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site) and can alter the conformation of a molecule to better fit its target.[1]
While trifluoromethyl groups (CF₃) have been a popular choice, the difluoromethoxy (OCF₂H) and difluoroaryl motifs often strike a more advantageous balance of properties. Specifically, difluoroanisole (PhOCF₂H) has shown noticeable advantages in lipophilicity (LogD) and permeability over trifluoroanisole (PhOCF₃) counterparts.[2][3] this compound, the subject of this guide, serves as a key intermediate for introducing the 2,3-difluorophenyl moiety, a structural motif that enhances biological activity, metabolic stability, and bioavailability in novel drug candidates.[4][5]
Physicochemical Properties of this compound
A clear understanding of a reagent's properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 134364-69-5 | [4][6] |
| Molecular Formula | C₇H₆F₂O | [4][6] |
| Molecular Weight | 144.12 g/mol | [4][6] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Density | 1.24 g/mL | [4][6] |
| Refractive Index (n20/D) | 1.47 | [4] |
| Storage | Store at room temperature | [4] |
Core Reactivity: A Scaffold for Molecular Elaboration
The synthetic utility of this compound is primarily driven by two key modes of reactivity: nucleophilic aromatic substitution (SNAr) and its use in metal-catalyzed cross-coupling reactions. The two electron-withdrawing fluorine atoms activate the aromatic ring, making it susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction in aromatic chemistry, proceeding via a two-step addition-elimination mechanism through a negatively charged Meisenheimer intermediate.[7][8] The reaction is greatly accelerated by the presence of electron-withdrawing groups, such as fluorine, which stabilize the anionic intermediate.[8] In this compound, the fluorine atoms make the ring electron-poor and serve as excellent leaving groups. The methoxy group, while an ortho-para director in electrophilic substitution, influences the regioselectivity of nucleophilic attack through both inductive and steric effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C7H6F2O | CID 2769344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 2,3-Difluoroanisole for Enhanced Metabolic Stability in Drug Design
Abstract
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties, particularly metabolic instability, being a primary cause of attrition.[1][2] This guide provides a comprehensive overview of a key medicinal chemistry strategy: the use of the 2,3-difluoroanisole moiety to enhance metabolic stability. We will explore the underlying bioisosteric and mechanistic principles that make this structural motif a powerful tool for blocking common metabolic pathways. Detailed, field-proven protocols for evaluating the metabolic stability of compounds in vitro are provided, complete with data analysis workflows and troubleshooting insights to ensure robust and reliable results for your drug discovery programs.
The Challenge of Metabolic Instability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] For most small molecule drugs, the liver is the primary site of metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify the drug to facilitate its elimination.[1][4] While necessary for clearing xenobiotics, rapid metabolism can prematurely terminate a drug's therapeutic effect.
Consequences of Poor Metabolic Stability:
-
Reduced Bioavailability and Half-Life: Rapid clearance means the drug may not reach or maintain effective concentrations at its target, necessitating more frequent or higher doses.[1][5][6]
-
Inter-Patient Variability: Differences in patient metabolism can lead to inconsistent drug exposure and unpredictable clinical outcomes.[5]
-
Formation of Toxic Metabolites: The products of metabolism can sometimes be reactive or toxic, posing significant safety risks.[1][3]
Strategically modifying a lead compound to "block" sites of metabolic attack is therefore a cornerstone of drug optimization. The introduction of fluorine atoms is a well-established and powerful tactic to achieve this.[7]
The this compound Moiety: A Dual-Action Metabolic Shield
The anisole (methoxybenzene) group is a common feature in drug candidates but is often a metabolic "soft spot," susceptible to O-demethylation by CYP enzymes (primarily CYP2D6 and CYP2C19). The this compound group serves as an effective bioisosteric replacement, preserving key molecular interactions while conferring significant metabolic resistance through a dual-action mechanism.[8][9]
Mechanism of Metabolic Protection:
-
Electronic Shielding: Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing effect. The two fluorine atoms at the ortho and meta positions decrease the electron density on the methoxy oxygen. This electronic deactivation makes the oxygen less susceptible to the oxidative attack required for O-demethylation by CYP enzymes.
-
Steric Hindrance: The fluorine atom at the ortho position acts as a steric shield, physically blocking the active site of the metabolizing enzyme from accessing the methoxy group. This spatial obstruction significantly reduces the rate of enzymatic conversion.
Furthermore, the robust carbon-fluorine bond is exceptionally stable and resistant to cleavage, preventing aromatic hydroxylation at the 2- and 3-positions of the ring.[10][11][12]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end
Experimental Evaluation of Metabolic Stability
To experimentally validate the enhanced stability of a this compound-containing analog, an in vitro metabolic stability assay using human liver microsomes (HLM) is the industry-standard approach.[5][13] HLMs are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, including CYPs.[4][6] The protocol below outlines a typical HLM stability assay.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol measures the rate of disappearance of a parent compound over time when incubated with metabolically active HLMs.
3.1. Materials and Reagents
-
Test Compounds: Parent compound and this compound analog (10 mM stock in DMSO).
-
Control Compounds:
-
High Clearance Control: Verapamil or Testosterone (10 mM stock in DMSO).
-
Low Clearance Control: Warfarin or Buspirone (10 mM stock in DMSO).
-
-
Human Liver Microsomes: Pooled, from a reputable supplier (e.g., Corning, Sekisui XenoTech). Store at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.[14]
-
Reaction Plates: 96-well polypropylene plates.
-
Incubator: Shaking incubator set to 37°C.
3.2. Experimental Workflow
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
} end
3.3. Step-by-Step Procedure
-
Prepare HLM Master Mix: On ice, thaw the HLM vial. Dilute the HLM stock in cold phosphate buffer to a final concentration of 1.0 mg/mL. Keep on ice.
-
Prepare Compound Plate: Add the appropriate volume of 10 mM stock compound to buffer to create an intermediate dilution. Then, add 2 µL of this intermediate dilution to the designated wells of the 96-well reaction plate. The final incubation concentration should be 1 µM.
-
Pre-incubation: Add 178 µL of the HLM Master Mix to each well containing the compound. Mix gently and pre-incubate the plate for 10 minutes at 37°C to allow the system to reach thermal equilibrium.[15]
-
Initiate Reaction: Prepare the complete NADPH regenerating system according to the manufacturer's instructions. To start the reaction, add 20 µL of the complete NADPH system to each well. The final reaction volume is 200 µL.
-
T=0 Time Point: Immediately after adding NADPH to the first wells, transfer a 25 µL aliquot into a separate 96-well plate containing 75 µL of ice-cold quenching solution. This represents the 100% starting concentration.
-
Negative Control: For one set of wells, add 20 µL of buffer instead of the NADPH system. This control assesses for any non-NADPH-dependent degradation.
-
-
Incubation: Place the reaction plate back into the 37°C shaking incubator.
-
Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove a 25 µL aliquot from each reaction well and transfer it to the quenching plate.
-
Sample Processing: Once all time points are collected, seal the quench plate and vortex for 1 minute. Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.[15]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[13][16] Liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and specificity for this analysis.[17][18][19]
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.
4.1. Calculation Steps
-
Normalize Data: For each compound, normalize the peak area of the analyte to the peak area of the internal standard at each time point.
-
Calculate Percent Remaining: Express the normalized peak area at each time point as a percentage of the normalized peak area at T=0.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Slope = -k
-
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[5][20]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / Protein Concentration)
-
For this protocol: CLint = (0.693 / t½) * (200 µL / 0.2 mg) (assuming 0.2 mg protein in 200 µL at 1 mg/mL)
-
4.2. Data Presentation and Expected Outcomes
Summarize the results in a clear, tabular format. The introduction of the this compound moiety is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the parent anisole-containing compound.
| Compound | Moiety | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-Cmpd | Anisole | 15 | 46.2 |
| Analog-Cmpd | This compound | > 120 | < 5.8 |
| Verapamil | (High Clearance) | 8 | 86.6 |
| Warfarin | (Low Clearance) | 115 | 6.0 |
| Table 1: Example comparative metabolic stability data. The data demonstrates a significant improvement in stability for the this compound analog. |
Conclusion for Drug Development Professionals
The strategic incorporation of a this compound group is a highly effective and predictable method for enhancing metabolic stability by blocking CYP-mediated O-demethylation and aromatic hydroxylation.[21][22] This modification can convert a lead compound with pharmacokinetic liabilities into a viable drug candidate with an improved half-life and greater potential for clinical success. The in vitro protocols described herein provide a robust framework for quantifying the impact of such modifications, enabling data-driven decisions in the lead optimization phase of drug discovery. Following standardized guidelines from regulatory bodies like the FDA and EMA ensures that such foundational studies are conducted to a high standard.[23][24][25]
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes [mdpi.com]
- 15. protocols.io [protocols.io]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. chemimpex.com [chemimpex.com]
- 22. chemimpex.com [chemimpex.com]
- 23. fda.gov [fda.gov]
- 24. xtalks.com [xtalks.com]
- 25. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Synthesis Using 2,3-Difluoroanisole as a Monomer Precursor
Introduction: The Promise of Fluorinated Aromatic Polymers
In the landscape of high-performance materials, fluorinated polymers hold a distinguished position due to their exceptional thermal stability, chemical inertness, and unique dielectric properties. These characteristics make them indispensable in demanding applications, from advanced electronics and aerospace components to high-performance coatings and membranes. The strategic incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a novel fluorinated aromatic polymer, poly(2,3-difluoro-1,4-phenylene oxide), using 2,3-difluoroanisole as a readily available monomer precursor.
While this compound itself is not directly polymerizable via common oxidative coupling methods, it serves as a crucial starting material for the synthesis of the polymerizable monomer, 2,3-difluorophenol. This two-step approach, involving a facile demethylation followed by a robust oxidative coupling polymerization, offers a reliable pathway to this advanced fluoropolymer. This application note will detail the underlying chemical principles, provide step-by-step protocols for both stages of the synthesis, and outline the expected characteristics of the resulting polymer.
Part 1: Monomer Synthesis - The Gateway to Polymerization
The journey to poly(2,3-difluoro-1,4-phenylene oxide) begins with the quantitative conversion of this compound to 2,3-difluorophenol. The methyl ether in this compound is a stable protecting group that must be cleaved to reveal the reactive hydroxyl group necessary for oxidative coupling polymerization.
Mechanism of Demethylation
The demethylation of aryl methyl ethers is a well-established transformation in organic synthesis. A common and effective method involves the use of a strong Lewis acid, such as boron tribromide (BBr₃), or a nucleophilic reagent like sodium iodide in the presence of a proton source. The reaction with BBr₃ proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the demethylation of this compound to 2,3-difluorophenol.
Protocol for the Synthesis of 2,3-Difluorophenol
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting Material |
| Boron Tribromide (BBr₃) | 1.0 M solution in DCM | Commercially Available | Highly corrosive and moisture-sensitive |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Methanol | Reagent Grade | Commercially Available | Quenching |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | Neutralization | |
| Anhydrous Magnesium Sulfate | Commercially Available | Drying Agent | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Chromatography |
| Hexanes | HPLC Grade | Commercially Available | Eluent |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol to quench the excess BBr₃. Then, carefully add water.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-difluorophenol.
Part 2: Polymer Synthesis - Crafting the Fluoropolymer
With the 2,3-difluorophenol monomer in hand, the next stage is the oxidative coupling polymerization to form poly(2,3-difluoro-1,4-phenylene oxide). This polymerization is a type of step-growth polymerization that proceeds via the formation of phenoxy radicals.
Mechanism of Oxidative Coupling Polymerization
The oxidative coupling of phenols, famously pioneered by Allan Hay, typically employs a copper-amine catalyst system and oxygen as the oxidant[1][2]. The proposed mechanism involves the following key steps:
-
Formation of the Active Catalyst: A copper(I) species is complexed with an amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA)[3][4][5][6].
-
Oxidation of the Monomer: The copper complex facilitates the one-electron oxidation of the 2,3-difluorophenol to a phenoxy radical.
-
Radical Coupling: The resulting phenoxy radicals can couple in a C-O fashion to form a dimer.
-
Rearomatization and Chain Growth: The dimer undergoes rearomatization, and the process continues with the addition of more monomer units, leading to the growth of the polymer chain.
-
Catalyst Regeneration: The copper(I) catalyst is regenerated by a redox cycle involving oxygen.
Caption: Simplified mechanism of oxidative coupling polymerization of 2,3-difluorophenol.
Protocol for the Synthesis of Poly(2,3-difluoro-1,4-phenylene oxide)
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Difluorophenol | ≥99% | Synthesized as per Part 1 | Monomer |
| Copper(I) Chloride (CuCl) | ≥99% | Commercially Available | Catalyst Precursor |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Commercially Available | Ligand[3][4][5][6] |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Methanol | Reagent Grade | Commercially Available | Precipitation |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | Catalyst Removal |
Procedure:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, add copper(I) chloride (0.02 eq) and anhydrous toluene. To this suspension, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.04 eq) and stir until a clear solution is formed.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 2,3-difluorophenol (1.0 eq) in anhydrous toluene.
-
Initiation of Polymerization: Bubble oxygen through the monomer solution for 15 minutes. Then, add the prepared catalyst solution to the monomer solution.
-
Polymerization: Continue to bubble oxygen through the reaction mixture while stirring vigorously at room temperature. The reaction is typically exothermic, and the viscosity of the solution will increase as the polymer forms. The reaction can be monitored by observing the increase in viscosity. The polymerization is typically run for 4-8 hours.
-
Polymer Precipitation: After the desired reaction time, stop the oxygen flow and pour the viscous polymer solution into a large excess of methanol containing a small amount of hydrochloric acid (to protonate the catalyst and facilitate its removal).
-
Isolation and Purification: The polymer will precipitate as a white or off-white solid. Filter the polymer, wash it thoroughly with methanol, and then with water to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at 80°C to a constant weight.
Part 3: Characterization of Poly(2,3-difluoro-1,4-phenylene oxide)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties. The properties of poly(2,3-difluoro-1,4-phenylene oxide) are expected to be analogous to other fluorinated poly(phenylene oxide)s, exhibiting high thermal stability and good solubility in certain organic solvents.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the polymer structure.
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons on the polymer backbone.
-
¹³C NMR: The spectrum will provide detailed information about the carbon skeleton, including the C-F and C-O carbons.
-
¹⁹F NMR: This is particularly useful for confirming the presence and environment of the fluorine atoms in the polymer structure.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer. A suitable solvent such as tetrahydrofuran (THF) or chloroform should be used, and the system should be calibrated with polystyrene standards.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer. As an amorphous polymer, a clear glass transition is expected.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. A high decomposition temperature is anticipated due to the fluorinated aromatic backbone.
Expected Polymer Characteristics:
| Property | Expected Value/Observation | Analytical Technique |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in THF, Chloroform, Toluene | Solubility Tests |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm | NMR Spectroscopy |
| ¹⁹F NMR | Signals corresponding to fluorine atoms on the aromatic ring | NMR Spectroscopy |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol (variable with conditions) | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temperature (T₉) | 180 - 220 °C | DSC |
| Decomposition Temperature (Tₔ) | > 450 °C (in N₂) | TGA |
Safety Precautions
-
This compound and 2,3-Difluorophenol: These are chemical irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Copper(I) Chloride and TMEDA: These can be toxic and irritants. Avoid inhalation and skin contact.
-
Solvents: Toluene and dichloromethane are flammable and have associated health risks. Handle in a well-ventilated area.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of poly(2,3-difluoro-1,4-phenylene oxide) starting from this compound. By following the two-step process of demethylation and subsequent oxidative coupling polymerization, researchers can access this high-performance fluorinated polymer. The provided protocols, coupled with the detailed characterization guide, will enable scientists in various fields to explore the potential applications of this novel material. The unique combination of fluorine substitution and a poly(phenylene oxide) backbone suggests that this polymer will exhibit a desirable balance of thermal stability, chemical resistance, and processability, making it a valuable addition to the family of advanced engineering thermoplastics.
References
- 1. scirp.org [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tuodaindus.com [tuodaindus.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 6. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocols for reactions involving 2,3-Difluoroanisole
An Application Guide to the Synthetic Chemistry of 2,3-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Building Block
This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2] The specific substitution pattern of this compound, with a methoxy group ortho to one fluorine and meta to the other, creates a unique electronic and steric environment that influences its reactivity in predictable and useful ways.
This guide provides detailed experimental protocols for several key transformations involving this compound, moving beyond simple procedural steps to explain the underlying chemical principles and rationale for experimental design. The protocols described herein are designed to be self-validating and are grounded in established chemical literature.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 134364-69-5 | [1][3] |
| Molecular Formula | C₇H₆F₂O | [1][3] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Density | 1.24 g/mL | [1] |
| Refractive Index (n20D) | ~1.47 | [1] |
| Storage | Store at room temperature | [1] |
Safety Profile:
| Hazard Statement | Description | GHS Code | Reference |
| Flammability | Flammable liquid and vapor | H226 | [3] |
| Irritation | Causes skin irritation | H315 | [3] |
| Irritation | Causes serious eye irritation | H319 | [3] |
| Irritation | May cause respiratory irritation | H335 | [3] |
Note: Always consult the full Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.
Protocol 1: Electrophilic Aromatic Substitution - Regioselective Nitration
Scientific Rationale: Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The methoxy (-OCH₃) group of this compound is a strongly activating, ortho, para-directing group. Conversely, the fluorine atoms are deactivating via induction but are also ortho, para-directing through resonance. The outcome of the reaction is determined by the interplay of these directing effects. The C4 and C6 positions are most activated by the methoxy group. The C6 position is sterically less hindered, making it a likely primary site for substitution.
This protocol details the nitration using a standard nitric acid/sulfuric acid mixture, a potent source of the nitronium ion (NO₂⁺) electrophile.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add this compound (1.0 g, 6.94 mmol) to the cooled sulfuric acid with vigorous stirring. Ensure the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 0.44 mL, ~6.94 mmol) to concentrated sulfuric acid (2 mL) in a separate vial, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of this compound over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice (~50 g) in a 250 mL beaker. This will quench the reaction and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Extract the aqueous filtrate with dichloromethane (DCM, 3 x 20 mL) to recover any dissolved product.
-
Combine the collected solid with the organic extracts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired nitro-2,3-difluoroanisole isomers.
-
Protocol 2: Directed ortho-Metalation (DoM) for C-H Functionalization
Scientific Rationale: Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective C-H activation.[5] The methoxy group in this compound acts as an excellent Directed Metalation Group (DMG). It coordinates to an alkyllithium reagent (e.g., n-butyllithium), delivering the strong base to a specific proximal position.[5][6] In this substrate, the C4 position is sterically accessible and activated by the adjacent methoxy group, making it the primary site of deprotonation to form a stable aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles.
DoM Mechanism Visualization
Caption: Mechanism of Directed ortho-Metalation (DoM) on this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Add this compound (1.0 g, 6.94 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, e.g., 2.78 mL of a 2.5 M solution in hexanes) dropwise via syringe.
-
A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
-
Reaction Execution:
-
Stir the mixture at -78 °C for 1-2 hours.
-
After lithiation is complete, add a chosen electrophile (1.2 equivalents). For example, to install a formyl group, add anhydrous N,N-dimethylformamide (DMF, 0.65 mL, 8.33 mmol).
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the ortho-functionalized product (e.g., 2,3-difluoro-4-methoxybenzaldehyde).
-
Protocol 3: Multi-Step Synthesis via Bromination and Suzuki-Miyaura Cross-Coupling
Scientific Rationale: This workflow demonstrates how to combine fundamental reactions to build molecular complexity. First, an electrophilic bromination installs a bromine atom, a versatile handle for cross-coupling. The subsequent Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, uses a palladium catalyst to form a new carbon-carbon bond between the brominated arene and an organoboron reagent.[7] This two-step sequence is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Synthetic Pathway Visualization
Caption: Two-step synthesis of a biaryl from this compound.
Part A: Protocol for Electrophilic Bromination
Rationale: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, making it safer and easier to handle than molecular bromine (Br₂).[8][9] Acetonitrile (MeCN) is a common polar aprotic solvent for this transformation. The reaction proceeds regioselectively at the most activated, sterically accessible position (likely C6).
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.94 mmol) in acetonitrile (MeCN, 20 mL).
-
-
Reagent Addition:
-
Add N-bromosuccinimide (NBS, 1.24 g, 6.94 mmol, 1.0 eq) to the solution in one portion at room temperature.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (hexane/ethyl acetate) to yield the pure bromo-2,3-difluoroanisole intermediate.
-
Part B: Protocol for Suzuki-Miyaura Cross-Coupling
Rationale: This protocol uses a standard palladium catalyst, a boronic acid as the coupling partner, and a base. The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[10] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Reaction Setup:
-
To a Schlenk flask, add the bromo-2,3-difluoroanisole from Part A (e.g., 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to prevent the oxidation of the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir for 6-12 hours, or until TLC/GC-MS analysis indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to isolate the final biaryl product.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6F2O | CID 2769344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
The Strategic Application of 2,3-Difluoroanisole as an Internal Standard in Advanced Analytical Chemistry
Introduction: The Pursuit of Precision with Internal Standards
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for quantitative accuracy is absolute. The variability inherent in complex sample matrices, multi-step sample preparation procedures, and instrumental analysis necessitates a robust strategy to mitigate error and ensure the reliability of results. The use of an internal standard (IS) is a cornerstone of such a strategy. An ideal internal standard is a compound of known concentration added to a sample, which behaves chemically and physically similarly to the analyte of interest, thereby allowing for the correction of variations throughout the analytical workflow.[1][2]
This technical guide delineates the rationale, applications, and detailed protocols for the utilization of 2,3-difluoroanisole as a highly effective internal standard in modern analytical methodologies. Its unique physicochemical properties make it a versatile tool for researchers, scientists, and drug development professionals engaged in chromatographic and spectroscopic analysis.
Rationale for Selecting this compound
The efficacy of an internal standard is contingent upon a set of specific characteristics. This compound has been identified as a superior candidate for an internal standard in the analysis of a range of analytes, particularly those containing aromatic and/or fluorinated moieties, for the following reasons:
-
Chemical Inertness and Stability: this compound is a chemically stable, non-reactive compound under typical analytical conditions, ensuring its integrity throughout sample preparation and analysis.
-
Structural Uniqueness: The presence of two fluorine atoms and a methoxy group on the benzene ring provides a distinct mass spectral fragmentation pattern and unique signals in NMR spectroscopy, minimizing the likelihood of interference from endogenous sample components.
-
Chromatographic Behavior: With a boiling point of approximately 144-145°C and moderate polarity, it exhibits excellent chromatographic behavior on a variety of gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns, often eluting in a region of the chromatogram with minimal interference.[3]
-
Spectroscopic Properties: The fluorine atoms provide a sensitive handle for ¹⁹F NMR, while the overall structure gives rise to a clean and interpretable mass spectrum, facilitating accurate quantification.
-
Commercial Availability and Purity: this compound is commercially available in high purity (typically ≥97% by GC), which is a prerequisite for its use as a reliable internal standard.[4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the properties of this compound is essential for its effective implementation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₆F₂O | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | ~144.5 °C | [3] |
| Density | ~1.24 g/mL | [4] |
| Refractive Index | ~1.47 | [4] |
| CAS Number | 134364-69-5 | [4] |
Predicted Spectroscopic Data
While experimentally obtained spectra are the gold standard, high-quality predicted data provides a reliable framework for method development. The following data has been generated using industry-standard prediction algorithms.
¹H NMR (Predicted):
-
Aromatic Protons (3H): A complex multiplet pattern is expected in the range of δ 6.8-7.2 ppm. The coupling of the protons to each other and to the two fluorine atoms will result in intricate splitting patterns.
-
Methoxy Protons (3H): A singlet is predicted around δ 3.9 ppm.
¹³C NMR (Predicted):
-
C-F Carbons (C2, C3): These carbons will appear as doublets of doublets due to one-bond and two-bond C-F coupling, at approximately δ 150-155 ppm.
-
C-O Carbon (C1): Expected around δ 140-145 ppm.
-
Aromatic CH Carbons (C4, C5, C6): Resonances are predicted in the δ 110-125 ppm region, with splitting due to C-F coupling.
-
Methoxy Carbon (-OCH₃): A signal is anticipated around δ 56 ppm.
¹⁹F NMR (Predicted):
-
Two distinct signals are expected for the non-equivalent fluorine atoms, likely in the range of -130 to -150 ppm relative to CFCl₃. The signals will exhibit coupling to each other and to the aromatic protons.
Mass Spectrum (EI) - Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z 144.
-
Key Fragments: Loss of a methyl radical (M-15) to give m/z 129; loss of formaldehyde (M-30) to give m/z 114; loss of a methoxy radical (M-31) to give m/z 113.
Application Notes and Protocols
The following sections provide detailed, step-by-step methodologies for the use of this compound as an internal standard in common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: Quantification of semi-volatile organic compounds, such as pesticides, environmental pollutants, or pharmaceutical intermediates, in complex matrices.
Principle of Internal Standardization in GC-MS:
References
Application Notes and Protocols for the Lithiation and Metalation of 2,3-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth analysis of the lithiation and metalation of 2,3-difluoroanisole, a critical building block in modern synthetic chemistry. We delve into the mechanistic principles governing the regioselectivity of this reaction, offering a robust theoretical framework for predicting and controlling the reaction outcome. Detailed, field-proven protocols for the directed ortho-metalation (DoM) of this compound using common organolithium reagents are presented, along with critical insights into reaction optimization and safety considerations. This document is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in the synthesis of complex fluorinated aromatic compounds for pharmaceutical and materials science applications.
Introduction: The Strategic Importance of this compound
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a versatile scaffold, offering multiple sites for functionalization. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective introduction of substituents onto an aromatic ring, guided by a directing metalation group (DMG).[1][2] In the case of this compound, the interplay between the methoxy and fluoro substituents as DMGs presents an interesting and synthetically useful case study in regiochemical control.
Mechanistic Insights and Regioselectivity
The lithiation of this compound is a classic example of a directed ortho-metalation reaction. In this process, a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate a carbon atom on the aromatic ring that is ortho (adjacent) to a directing metalation group.[2] The DMG, typically a Lewis basic functional group, coordinates to the lithium cation of the organolithium reagent, bringing the basic alkyl or amide group into close proximity to the ortho proton, thereby facilitating its abstraction.[3] This pre-coordination complex is a key feature of the Complex-Induced Proximity Effect (CIPE) model for DoM.
In this compound, three potential directing groups are present: the methoxy group at C1 and the two fluorine atoms at C2 and C3. The relative directing ability of these groups determines the site of lithiation. Through extensive studies on various aromatic systems, a general hierarchy of directing group strength has been established. Notably, fluorine has been shown to be a more potent directing group than the methoxy group.[4] This is attributed to the ability of the fluorine atom to stabilize the resulting aryllithium species through a combination of inductive effects and potential coordination to the lithium cation.
Given this hierarchy, the lithiation of this compound is predicted to occur preferentially ortho to one of the fluorine atoms. Of the two fluorine atoms, the one at C3 has an available ortho proton at the C4 position. The C2 fluorine is flanked by the methoxy group and the C3 fluorine, with no available ortho protons. Therefore, the reaction proceeds with high regioselectivity to yield the 4-lithio-2,3-difluoroanisole intermediate.
Caption: Lithiation pathway and regioselectivity determinants.
Experimental Protocols
The following protocols provide detailed procedures for the lithiation of this compound and subsequent reaction with an electrophile. These protocols are based on established methodologies for the ortho-lithiation of related fluoroaromatic compounds and general best practices for handling organolithium reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Titrate before use for accurate concentration.[5] |
| Lithium diisopropylamide (LDA) | Solution in THF/hexanes or prepared in situ | Commercially Available | If preparing in situ, use freshly distilled diisopropylamine and titrated n-BuLi. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercially Available | Purify by passing through a solvent purification system or by distillation from sodium/benzophenone ketyl. |
| Electrophile | Varies (e.g., CO₂, DMF, I₂) | High Purity | Ensure dryness of the electrophile. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated aqueous NH₄Cl | Prepared in-house | ||
| Saturated aqueous NaCl (brine) | Prepared in-house | ||
| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Protocol 1: Lithiation with n-Butyllithium and Quenching with Carbon Dioxide
This protocol describes the synthesis of 2,3-difluoro-4-methoxybenzoic acid.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reaction Setup: To the flask, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF) (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium in hexanes (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may result in a color change or the formation of a precipitate.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, quench the reaction by adding an excess of crushed dry ice (solid CO₂). The dry ice should be added in portions to control the initial exotherm.
-
Work-up:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench with water and acidify the aqueous layer to pH ~2 with aqueous HCl (e.g., 1 M).
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2,3-difluoro-4-methoxybenzoic acid can be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 2,3-difluoro-4-methoxybenzoic acid.
Protocol 2: Lithiation with LDA and Quenching with an Alternative Electrophile (e.g., Iodine)
This protocol is advantageous when using substrates that are sensitive to nucleophilic attack by n-BuLi. LDA is a non-nucleophilic strong base.[6] This example outlines the synthesis of 2,3-difluoro-4-iodoanisole.
Step-by-Step Procedure:
-
LDA Preparation (in situ):
-
To a flame-dried flask under nitrogen, add anhydrous THF and freshly distilled diisopropylamine (1.1 eq.).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) and stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
-
Lithiation:
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the pre-formed LDA solution to the substrate solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
Prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. A color change from the dark color of iodine to a lighter yellow or colorless solution indicates consumption of the iodine.
-
-
Work-up:
-
Quench the reaction at -78 °C with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2,3-difluoro-4-iodoanisole can be purified by column chromatography.
Safety and Handling Considerations
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric, igniting spontaneously on contact with air.[7][8] They also react violently with water and other protic sources.[7][9] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven- or flame-dried glassware and anhydrous solvents.[5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Reactions should be conducted in a well-ventilated fume hood, and a Class D fire extinguisher should be readily available.
Conclusion
The directed ortho-metalation of this compound provides a reliable and highly regioselective method for the synthesis of 4-substituted-2,3-difluoroanisole derivatives. The dominant directing effect of the fluorine atom over the methoxy group ensures that lithiation occurs predictably at the C4 position. The protocols provided herein offer a practical guide for researchers to exploit this useful transformation in their synthetic endeavors. Careful attention to anhydrous conditions and safe handling of organolithium reagents are paramount for successful and safe execution of these reactions.
References
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. N-Butyllithium [chemeurope.com]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Difluoroanisole by Distillation
This technical guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 2,3-difluoroanisole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during distillation, ensuring a streamlined and efficient purification process.
I. Understanding the Physicochemical Properties of this compound and Potential Impurities
A successful distillation strategy is predicated on a thorough understanding of the boiling points of the target compound and its potential impurities. This compound, a key building block in pharmaceutical and agrochemical synthesis, has a predicted atmospheric boiling point of approximately 144.5 ± 20.0 °C.[1] However, crude samples can contain a variety of impurities depending on the synthetic route.
A common synthesis route involves the methylation of 2,3-difluorophenol.[1] Therefore, unreacted starting materials and isomeric variants are the most probable impurities. The significant difference in boiling points between this compound and its precursor, 2,3-difluorophenol, suggests that simple distillation can be effective for initial purification. However, the presence of isomeric impurities with close boiling points necessitates the use of fractional distillation for achieving high purity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 134364-69-5 | 144.12 | ~144.5 | Predicted at atmospheric pressure.[1] |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 54 @ 25 mmHg | Unreacted starting material. |
| 2,4-Difluoroanisole | 452-10-8 | 144.12 | 53 @ 18 mmHg | Isomeric impurity. |
| 2,5-Difluoroanisole | 75626-17-4 | 144.12 | 73 @ 25 mmHg | Isomeric impurity.[2] |
| 2,6-Difluoroanisole | 437-82-1 | 144.12 | 50 @ 25 mmHg | Isomeric impurity.[3] |
| 3,5-Difluoroanisole | 93343-10-3 | 144.12 | 145 - 148 | Isomeric impurity.[4] |
| 3,4-Difluoroaniline | 3863-11-4 | 129.11 | 77 @ 7 mmHg | Potential impurity from side reactions.[5] |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | ~170 @ 753 mmHg | Potential impurity from side reactions.[6][7][8][9] |
| 2,5-Difluoroaniline | 367-30-6 | 129.11 | 176 - 178 | Potential impurity from side reactions.[10][11][12] |
| 2,6-Difluoroaniline | 5509-65-9 | 129.11 | 51-52 @ 15 mmHg | Potential impurity from side reactions.[13][14][15][16] |
| 3,5-Difluoroaniline | 372-39-4 | 129.11 | 82 @ 20 mmHg | Potential impurity from side reactions.[17][18][19] |
Note: Boiling points at reduced pressure can be extrapolated to estimate atmospheric boiling points, though experimental verification is always recommended.
II. Frequently Asked Questions (FAQs)
Q1: What is the most appropriate distillation technique for purifying crude this compound?
A1: The choice of distillation technique depends on the impurity profile of your crude material.
-
Simple Distillation: If your primary impurities are high-boiling (e.g., residual salts, non-volatile starting materials) or very low-boiling (e.g., residual solvents like methyl iodide), a simple distillation may suffice for initial purification.
-
Fractional Distillation: This is the recommended method for separating this compound from its isomers, which are likely to have very similar boiling points.[20][21] A fractionating column with a high number of theoretical plates will be necessary to achieve good separation.
-
Vacuum Distillation: Given the relatively high boiling point of this compound, vacuum distillation is a prudent choice to prevent potential thermal degradation.[22] Fluorinated aromatic compounds can be susceptible to decomposition at elevated temperatures. Reducing the pressure will lower the boiling point, allowing for a gentler distillation.
Q2: How do I choose the right packing material for my fractional distillation column?
A2: The selection of column packing is critical for achieving the required separation efficiency.
-
Structured Packing: Materials like wire mesh or corrugated metal sheets offer a large surface area and low pressure drop, making them suitable for vacuum distillations.
-
Random Packing: Raschig rings, Pall rings, or Berl saddles are also effective. For laboratory-scale purifications, smaller packing materials are generally preferred to minimize hold-up and improve efficiency.
-
Material Compatibility: Ensure the packing material is inert to fluorinated aromatic compounds. Stainless steel or other resistant alloys are generally safe choices.
Q3: My distillation is proceeding very slowly. What could be the issue?
A3: Several factors can contribute to a slow distillation rate:
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to vaporize the compound at the desired rate. Gradually increase the temperature, but be mindful of potential decomposition.
-
Excessive Reflux: In fractional distillation, a high reflux ratio can slow down the collection of the distillate. While a higher reflux ratio improves separation, an optimal balance must be found.
-
Flooding of the Column: This occurs when the vapor flow rate is too high, causing liquid to be carried up the column. This reduces efficiency and can be rectified by decreasing the heating rate.
-
Inadequate Insulation: Poor insulation of the distillation column can lead to excessive heat loss, preventing the vapor from reaching the condenser.
Q4: I'm observing a constant boiling point, but my product is still impure according to GC-MS analysis. What's happening?
A4: This is a classic indication of an azeotrope . An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[23]
-
Breaking the Azeotrope: If you suspect an azeotrope, you may need to employ azeotropic distillation. This involves adding a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the components of the original mixture, allowing for its removal.[23] Another strategy is pressure-swing distillation, where the composition of the azeotrope can change with pressure.[23]
Q5: What are the key safety considerations when distilling this compound?
A5: Safety should always be the top priority in the laboratory.
-
Ventilation: All distillations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Heating: Use a heating mantle with a stirrer or an oil bath for even heating. Avoid open flames.
-
Glassware: Inspect all glassware for cracks or defects before use, especially for vacuum distillations.
-
Thermal Stability: Be aware that fluorinated aromatic compounds can decompose at high temperatures, potentially releasing hazardous fumes.[25] Using vacuum distillation to lower the boiling point is a good practice to mitigate this risk.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Uneven Boiling | - Lack of boiling chips or stir bar.- Localized overheating. | - Add fresh boiling chips or use a magnetic stir bar.- Ensure even heating with a well-fitted heating mantle or a stirred oil bath. |
| Product is Contaminated with Lower-Boiling Impurities | - Distillation rate is too fast.- Insufficient number of theoretical plates in the fractionating column. | - Reduce the heating rate to allow for proper equilibration between vapor and liquid phases.- Use a longer fractionating column or one with more efficient packing. |
| Product is Contaminated with Higher-Boiling Impurities | - "Splashing" of the crude material into the condenser.- Thermometer bulb placed too high. | - Ensure the distillation flask is not more than two-thirds full.- Position the top of the thermometer bulb level with the side arm of the distillation head. |
| No Distillate is Collecting | - Condenser is not properly cooled.- A leak in the system (especially under vacuum).- The boiling point has not been reached. | - Check the flow of coolant to the condenser.- Carefully check all joints and connections for leaks.- Gradually increase the heating temperature. |
| Product Color is Darker Than Expected | - Thermal decomposition of the product or impurities. | - Lower the distillation temperature by using a vacuum.- Ensure the crude material is free of strong acids or bases that could catalyze decomposition. |
IV. Experimental Protocols
Protocol 1: Fractional Distillation at Atmospheric Pressure
This protocol is suitable for separating this compound from isomers with boiling points that differ by at least 10-20 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensate rising slowly up the fractionating column. Maintain a slow and steady rate of distillation to allow for proper separation.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. Collect the fraction that distills at the expected boiling point of this compound.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Vacuum Fractional Distillation
This is the preferred method for purifying this compound to minimize the risk of thermal decomposition.
-
Apparatus Setup: Assemble the fractional distillation apparatus as described above, but with a vacuum adapter connected to the receiving flask. Ensure all glassware is rated for vacuum use.
-
Leak Check: Before heating, evacuate the system and ensure it can hold a stable vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the flask.
-
Distillation and Fraction Collection: Proceed with the distillation as described for atmospheric pressure, noting that the boiling points will be significantly lower.
-
Releasing Vacuum: After the distillation is complete, allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
V. Visualizations
Logical Workflow for Purification Strategy
Caption: Decision tree for selecting the appropriate distillation method.
Troubleshooting Flowchart for Poor Separation
Caption: Troubleshooting flowchart for addressing poor separation during distillation.
VI. References
-
Chem-Impex. (n.d.). 2,5-Difluoroanisole. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,6-Difluoroanisole. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 3,5-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Difluoroanisole. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3,5-Difluoroanisole(93343-10-3). Retrieved January 6, 2026, from --INVALID-LINK--
-
Chem-Impex. (n.d.). 3,4-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2,5-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemWhat. (n.d.). 2,6-Difluoroaniline CAS#: 5509-65-9. Retrieved January 6, 2026, from --INVALID-LINK--
-
Gage, C. L., & Kazachki, G. S. (1992). Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes. U.S. Environmental Protection Agency. --INVALID-LINK--
-
ECHEMI. (n.d.). 3,5-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Stenutz. (n.d.). 2,4-difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Stenutz. (n.d.). 2,5-difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemsrc. (2025, August 21). 3,5-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-Difluoroaniline 99.5%. Retrieved January 6, 2026, from --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). 2,4-Difluoroaniline CAS 367-25-9. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Merck Index. (n.d.). 2,4-Difluoroaniline. In The Merck Index Online. Royal Society of Chemistry.
-
NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,5-Difluoroaniline CAS#: 367-30-6. Retrieved January 6, 2026, from --INVALID-LINK--
-
CAS Common Chemistry. (n.d.). 3,4-Difluoroaniline. Retrieved January 6, 2026, from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved January 6, 2026, from --INVALID-LINK--
-
Wikipedia. (2025, August). Fractional distillation. Retrieved January 6, 2026, from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 6, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved January 6, 2026, from --INVALID-LINK--
-
Zhang, J., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Materials, 14(15), 4186. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 134364-69-5. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 134364-69-5. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,5-Difluoroanisole(93343-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-difluoroaniline [stenutz.eu]
- 8. 2,4-Difluoroaniline CAS 367-25-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 2,4-Difluoroaniline [drugfuture.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,5-difluoroaniline [stenutz.eu]
- 12. 2,5-Difluoroaniline CAS#: 367-30-6 [m.chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. 2,6-Difluoroaniline | 5509-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. 2,6-Difluoroaniline [webbook.nist.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chemimpex.com [chemimpex.com]
- 18. echemi.com [echemi.com]
- 19. 3,5-Difluoroaniline | CAS#:372-39-4 | Chemsrc [chemsrc.com]
- 20. Fractional distillation - Wikipedia [en.wikipedia.org]
- 21. Purification [chem.rochester.edu]
- 22. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 23. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Methods for 2,3-Difluoroanisole Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2,3-Difluoroanisole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) related to the column chromatography of this important fluorinated building block. The guidance herein is structured to address challenges from method development to final fraction analysis, ensuring you can achieve high purity in your preparations.
Section 1: Foundational Knowledge & Method Development (FAQs)
This section addresses the crucial decisions made before starting the purification process. Proper method development is the key to a successful separation.
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurities in your crude this compound will depend on the synthetic route. However, common impurities often include:
-
Positional Isomers: Other difluoroanisole isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroanisole) are frequent and often the most challenging impurities to separate due to their similar polarities.[1][2]
-
Starting Materials: Unreacted starting materials such as 2,3-difluorophenol or methylation agents.
-
Reaction Byproducts: Compounds formed from side reactions during synthesis. For instance, if synthesizing from 2,3-difluoroaniline, residual aniline may be present.[3][4]
Identifying potential impurities is critical as it informs the selection of the chromatographic system.
Q2: How do I select the right stationary phase for purifying this compound?
A2: The choice of stationary phase is critical and depends on the impurities you need to separate.
-
Normal-Phase (Silica Gel): Standard silica gel (40-63 µm particle size) is the most common and cost-effective choice for flash chromatography.[5] It separates compounds based on polarity and is an excellent starting point for separating this compound from less polar or significantly more polar impurities.
-
Pentafluorophenyl (PFP) Phase: If you are struggling to separate positional isomers, a PFP stationary phase is a powerful alternative.[1] PFP phases provide unique selectivity for halogenated and aromatic compounds through a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions, which can resolve isomers that co-elute on standard silica.[1][6]
-
Reversed-Phase (C18): If your impurities are non-polar and your product is moderately polar, reversed-phase chromatography can be effective.[7] In this mode, the stationary phase is non-polar (like C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Non-polar compounds are retained more strongly.[8]
Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for quickly developing and optimizing your mobile phase before committing to a large-scale column.[9] The goal is to find a solvent system where the desired compound (this compound) has a Retention Factor (Rf) of approximately 0.2-0.4.[10]
Workflow for TLC Method Development:
-
Spot the Plate: Dissolve a small amount of your crude mixture in a volatile solvent (like dichloromethane). On a silica gel TLC plate, spot the crude mixture, a pure standard of this compound (if available), and a co-spot (crude mixture and standard in the same spot).[11]
-
Select a Starting Solvent System: For normal-phase chromatography, begin with a low-polarity binary mixture. A common starting point is 5-10% ethyl acetate in hexanes.[12]
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors for better reproducibility.[13] Let the solvent front travel up the plate until it is about 0.5 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your product.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize:
-
If Rf is too high (> 0.4): Your mobile phase is too polar. Decrease the percentage of the polar solvent (e.g., reduce ethyl acetate).
-
If Rf is too low (< 0.2): Your mobile phase is not polar enough. Increase the percentage of the polar solvent.
-
If spots are streaking: This may indicate sample overloading on the TLC plate or that the compound is interacting strongly with the stationary phase. Adding a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve peak shape, although this is less common for neutral anisoles.[14]
-
Section 2: Troubleshooting Guide for Common Issues
This section provides solutions to specific problems that may arise during the column chromatography process.
Column Packing & Sample Loading Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cracks or channels in the silica bed | 1. The slurry was too thick during packing. 2. The column was allowed to run dry at any point.[15] 3. Heat generated from wetting the silica caused solvent to boil (common with methanol). | 1. Repack the column. Use a slurry that is not overly concentrated. Ensure the column is perfectly vertical and gently tap the sides during packing to settle the silica uniformly. 2. Never let the solvent level drop below the top of the stationary phase. [15] 3. Pack the column with a less volatile solvent mixture first, then equilibrate with your mobile phase. |
| Poor separation, wide bands | 1. The initial sample band was too wide. 2. The sample was not fully dissolved or has poor solubility in the mobile phase. | 1. Load the sample in the minimum amount of solvent possible. The ideal starting band should be a few millimeters thick.[15] 2. Use the "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.[10] |
Elution & Separation Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of product and an impurity (especially an isomer) | 1. The mobile phase polarity is too high, causing compounds to move too quickly. 2. The stationary phase (silica) does not offer sufficient selectivity for the compounds. | 1. Use a shallower gradient or isocratic elution. Start with a mobile phase of lower polarity than what your TLC indicated and increase the polarity very slowly over the course of the run (gradient elution).[16] This improves resolution between closely eluting spots. 2. Change the stationary phase. If optimizing the mobile phase fails, the issue is selectivity. Switch to a PFP column, which is designed to separate halogenated aromatic isomers.[1][6] |
| Product peak is tailing (asymmetrical) | 1. The column is overloaded with the sample. 2. The compound is interacting too strongly with the acidic silica gel. | 1. Reduce the amount of sample loaded. A general rule is to load 1-5% of the mass of the silica gel. 2. Deactivate the silica. Flush the column with your mobile phase containing a small amount (0.1-1%) of a modifier like triethylamine before loading the sample.[17] Alternatively, use a less acidic stationary phase like alumina.[18] |
| No compound is eluting from the column | 1. The mobile phase is not polar enough to move the compound. 2. The compound has decomposed on the silica gel.[18] | 1. Gradually increase the polarity of the mobile phase. If you started with 5% ethyl acetate/hexane, increase to 10%, then 20%, and so on. A rapid "flush" with 100% ethyl acetate can be used at the end to elute highly retained substances. 2. Test for stability. Before running the column, spot your compound on a TLC plate and let it sit for an hour. Re-run the TLC to see if a new spot (degradation product) appears. If it does, you may need a different stationary phase like alumina or a deactivated silica gel.[18] |
| Product elutes too quickly (in the solvent front) | The mobile phase is far too polar for the compound. | Start over with a much less polar solvent system. If you used 20% ethyl acetate/hexane, try 2% or even 100% hexane.[12] This is a classic sign that the initial TLC development was not sufficiently optimized. |
Section 3: Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a ~1 cm layer of sand.[5]
-
Make the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the mass of your crude product) with a non-polar solvent (e.g., hexane) to form a free-flowing slurry.
-
Pour and Pack: While gently swirling, pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Settle the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage even packing and remove air bubbles.
-
Add Sand: Once the silica has settled, allow the excess solvent to drain until it is just level with the top of the silica bed. Carefully add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent addition.[15]
-
Equilibrate: Run 2-3 column volumes of your initial mobile phase through the packed column before loading your sample.
Protocol 2: Gradient Elution for this compound Purification
This protocol assumes a starting mobile phase of 2% Ethyl Acetate (EtOAc) in Hexanes, as determined by TLC.
-
Sample Loading: Load your sample onto the equilibrated column using either the wet or dry loading method.
-
Initial Elution: Begin eluting with 2% EtOAc in Hexanes. Collect fractions (e.g., 10-20 mL each, depending on column size).
-
Monitor Fractions: After collecting several fractions, begin monitoring them by TLC to see where your compounds are eluting.[9]
-
Increase Polarity: If the desired product is moving too slowly or not at all, incrementally increase the polarity of the mobile phase. For example:
-
Switch to 5% EtOAc in Hexanes. Run 2-3 column volumes.
-
Switch to 10% EtOAc in Hexanes. Run 2-3 column volumes.
-
Continue this stepwise increase until the desired product has fully eluted from the column. A gradual increase in polarity provides the best resolution for difficult separations.[18]
-
-
Combine and Concentrate: Once the elution is complete, analyze all fractions by TLC. Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
References
- 1. silicycle.com [silicycle.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. biotage.com [biotage.com]
- 9. magritek.com [magritek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. organomation.com [organomation.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
Troubleshooting Guide: Optimizing 2,3-Difluoroanisole Synthesis
An essential building block in medicinal and materials science, 2,3-difluoroanisole is prized for the unique properties imparted by its fluorine substituents.[1] However, its synthesis can be challenging, with yield optimization being a primary concern for researchers. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound, primarily via the Williamson ether synthesis of 2,3-difluorophenol.
This section addresses specific experimental failures and provides a logical, cause-and-effect framework for resolving them.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: A low yield in the Williamson ether synthesis is a common problem that can almost always be traced back to a few key parameters. The reaction involves the deprotonation of a phenol followed by an SN2 attack on a methylating agent.[2] Each step must be optimized to prevent side reactions and ensure completion.
Here is a systematic approach to diagnosing the issue:
-
Incomplete Deprotonation: The first step is the quantitative conversion of 2,3-difluorophenol to its corresponding phenoxide. If the base is not strong enough or is used in insufficient quantity, unreacted phenol will remain, directly lowering your theoretical yield.
-
Causality: The phenoxide is a far more potent nucleophile than the neutral phenol. Incomplete deprotonation means a lower concentration of the active nucleophile, slowing down the desired SN2 reaction.[3]
-
Solution: Switch to a stronger base like Sodium Hydride (NaH). Unlike carbonate or hydroxide bases, NaH reacts irreversibly to deprotonate the phenol, driving the equilibrium fully to the phenoxide. Ensure you use at least 1.1 equivalents to account for any minor impurities or handling losses.
-
-
Presence of Water: The Williamson synthesis is highly sensitive to moisture.
-
Causality: Water can consume the strong base (e.g., NaH reacts violently with water). It can also hydrolyze the alkyl halide, though this is less of a concern with robust methylating agents. The primary issue is the consumption of the base, leading to incomplete phenoxide formation.[4]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by atmospheric moisture; active NaH should be a fine, grey powder.[4]
-
-
Sub-optimal Reaction Temperature: Temperature control is critical.
-
Causality: While higher temperatures increase reaction rates, they can also promote the decomposition of reagents or the product. For this synthesis, a moderately elevated temperature is usually sufficient to achieve a reasonable reaction rate without significant degradation.
-
Solution: Start with a modest temperature (e.g., 50-60 °C) and monitor the reaction's progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, you can incrementally increase the temperature, but avoid aggressive heating.
-
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a step-by-step process for diagnosing the cause of low product yield.
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Question 2: I'm observing significant unreacted 2,3-difluorophenol in my crude product analysis (TLC, NMR). How can I drive the reaction to completion?
Answer: The presence of unreacted starting material is a clear sign of either incomplete deprotonation or insufficient reaction time/temperature.
-
Incomplete Deprotonation: As discussed in Question 1, this is the most common culprit. The pKa of a phenol is typically around 10. While a base like potassium carbonate (K₂CO₃) can be used, it may not be strong enough to deprotonate the phenol completely, leading to an equilibrium that includes a significant amount of starting material.
-
Solution: The most reliable solution is to use sodium hydride (NaH) in an aprotic solvent like DMF or THF. The reaction of NaH with the phenol is irreversible and produces hydrogen gas, driving the formation of the sodium phenoxide to completion. You will visually confirm the deprotonation step is complete when the evolution of H₂ gas ceases.
-
-
Reaction Time and Temperature: SN2 reactions are sensitive to both time and temperature.[5]
-
Solution: Monitor the reaction's progress using TLC. A common mobile phase for this system is 10-20% Ethyl Acetate in Hexane. Spot the reaction mixture alongside your 2,3-difluorophenol starting material. The reaction is complete when the starting material spot has been completely consumed. If the reaction stalls, a slight increase in temperature (e.g., from 50 °C to 70 °C) can often be enough to push it to completion. Ensure the reaction runs for an adequate duration, typically 2-4 hours.
-
Question 3: My work-up and purification are difficult, and I suspect product loss during these steps. What is a robust protocol for isolating pure this compound?
Answer: Product loss during purification is a frequent source of poor overall yield. This compound is a relatively volatile and non-polar compound, which dictates the optimal purification strategy.
-
Quenching: If you used NaH, the reaction must be carefully quenched. The safest method is to cool the reaction mixture in an ice bath and slowly add a protic solvent like isopropanol or ethanol to consume any excess NaH before adding water. Quenching directly with water can be dangerously exothermic and violent.
-
Aqueous Work-up: After quenching, the standard procedure is to add water and extract the product with a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Problem: Emulsions can form, trapping the product. The product may have some slight solubility in the aqueous phase.
-
Solution: Use a brine wash (saturated NaCl solution) as the final aqueous wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and helping to break emulsions. Perform at least three extractions with the organic solvent to ensure complete recovery from the aqueous phase.
-
-
Purification:
-
Vacuum Distillation: For larger scales (>1 g), vacuum distillation is highly effective. 2,3-difluorophenol has a boiling point of ~178 °C, while this compound's boiling point is significantly lower, allowing for clean separation.
-
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography is ideal. Use silica gel with a gradient elution, starting with pure hexane and gradually increasing the polarity with ethyl acetate. The less polar product (this compound) will elute before the more polar starting material (2,3-difluorophenol).
-
Frequently Asked Questions (FAQs)
Question 1: What is the most common and efficient laboratory-scale method for synthesizing this compound?
Answer: The most direct and widely used method is the Williamson ether synthesis .[6] This reaction involves the methylation of 2,3-difluorophenol. The core transformation consists of two steps:
-
Deprotonation of the acidic phenolic proton of 2,3-difluorophenol using a suitable base to form the 2,3-difluorophenoxide anion.
-
Nucleophilic attack (SN2) of the phenoxide anion on a methylating agent to form the ether linkage.[2]
This method is popular due to its reliability, high potential yields when optimized, and the commercial availability of the starting materials, 2,3-difluorophenol and various methylating agents.
Mechanism: Williamson Ether Synthesis of this compound
Caption: The two-step mechanism for the synthesis of this compound.
Question 2: Which methylating agent, base, and solvent combination is best for this synthesis?
Answer: The optimal choice of reagents is critical for maximizing yield and minimizing side reactions. The table below summarizes the recommended choices based on established chemical principles.
| Reagent Type | Recommended Choice | Rationale |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I) | Both are highly reactive SN2 substrates. Dimethyl sulfate is often more cost-effective for larger scales, but is more toxic. Methyl iodide is an excellent, reactive leaving group, often leading to faster reaction times.[3] |
| Base | Sodium Hydride (NaH) | Provides irreversible and complete deprotonation of the phenol, driving the reaction forward. Using weaker bases like K₂CO₃ or NaOH can result in an unfavorable equilibrium and incomplete reaction.[4] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Polar aprotic solvents are ideal. They effectively solvate the cation (e.g., Na⁺), leaving a highly reactive "naked" phenoxide nucleophile, which accelerates the SN2 reaction.[4][7] |
Question 3: What are the critical safety precautions when performing this synthesis?
Answer: The reagents used in this synthesis pose significant hazards and require strict adherence to safety protocols.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. All quenching operations must be performed slowly and in an ice bath.
-
Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin and is a potent alkylating agent that can damage DNA. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves (nitrile gloves may not be sufficient; check compatibility charts for appropriate glove material), a lab coat, and safety goggles. Any glassware contaminated with dimethyl sulfate should be decontaminated with an ammonia solution.
-
Methyl Iodide (CH₃I): Methyl iodide is also toxic and a suspected carcinogen. It is volatile and should be handled in a well-ventilated fume hood.
-
Solvents (DMF, Acetonitrile): DMF is a reproductive toxin, and acetonitrile is toxic. Both should be handled in a fume hood to avoid inhalation of vapors.
Experimental Protocol: Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2,3-difluorophenol (1.30 g, 10.0 mmol).
-
Add 20 mL of anhydrous DMF via syringe.
-
-
Deprotonation:
-
While stirring under a positive pressure of nitrogen, cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.) to the solution in small portions.
-
Observation: Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 30 minutes after the gas evolution has ceased to ensure complete deprotonation.
-
-
Methylation:
-
Cool the resulting phenoxide solution back to 0 °C.
-
Slowly add dimethyl sulfate (1.04 mL, 1.39 g, 11.0 mmol, 1.1 eq.) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 15% ethyl acetate/hexane). The reaction is complete when the 2,3-difluorophenol spot is no longer visible (typically 2-3 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol, followed by 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil by vacuum distillation or flash column chromatography to yield this compound as a clear liquid.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Side reactions and byproduct formation in 2,3-Difluoroanisole synthesis
Technical Support Center: Synthesis of 2,3-Difluoroanisole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block in their work. This compound is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, where its unique electronic properties and metabolic stability are highly valued.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its most common synthesis route: the methylation of 2,3-difluorophenol. Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges, optimize your reaction outcomes, and ensure the highest purity of your final product.
Section 1: The Core Reaction - Williamson Ether Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the Williamson ether synthesis.[3] This robust SN2 reaction involves the deprotonation of 2,3-difluorophenol to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.[4][5]
The general reaction is as follows:
2,3-Difluorophenol + Base + Methylating Agent → this compound + Salt Byproduct
The efficiency and cleanliness of this reaction are highly dependent on the choice of base, solvent, temperature, and the purity of the starting materials.
Caption: The SN2 mechanism for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q: My reaction yield is very low, and I'm recovering a significant amount of the starting 2,3-difluorophenol. What is going wrong?
A: This is the most common issue and almost always points to inefficient formation of the nucleophilic phenoxide.
-
Probable Cause 1: Ineffective Deprotonation. The hydroxyl proton of 2,3-difluorophenol must be removed to generate the phenoxide anion, which is the active nucleophile. If the base is too weak, wet, or used in insufficient stoichiometric amounts, a large portion of the phenol will remain unreacted.
-
Solution:
-
Base Selection: Use a sufficiently strong base. While potassium carbonate (K₂CO₃) is common, it requires higher temperatures to be effective.[6] For room temperature or milder reactions, a stronger base like sodium hydride (NaH) or potassium hydride (KH) is superior.[7]
-
Anhydrous Conditions: Ensure all reagents and the solvent are strictly anhydrous. Water will consume the base (especially hydrides) and protonate the phenoxide, quenching the reaction. Dry your solvent (e.g., DMSO, DMF) over molecular sieves before use.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
-
-
Probable Cause 2: Poor Reagent Quality. The methylating agent may have degraded.
-
Solution: Use a fresh bottle of methyl iodide, which should be stored protected from light. If using dimethyl sulfate, ensure it has been stored properly to prevent hydrolysis.
-
Q: My final product is contaminated with an isomeric impurity. How did this happen and how can it be prevented?
A: The presence of isomeric difluoroanisoles (e.g., 2,5- or 3,4-difluoroanisole) is almost exclusively due to impurities in the starting 2,3-difluorophenol.
-
Causality: The Williamson ether synthesis is highly reliable in terms of preserving the substitution pattern of the aromatic ring. Therefore, any isomeric phenol present in the starting material will be methylated to form the corresponding isomeric anisole. The synthesis of 2,3-difluorophenol itself can be challenging and may produce other isomers.[8]
-
Prevention:
-
Source High-Purity Starting Material: Procure 2,3-difluorophenol from a reputable supplier and always request a Certificate of Analysis (CoA) to verify its purity and isomeric composition.
-
Analyze Before Use: Before starting your synthesis, run a quality control check on the 2,3-difluorophenol using GC or HPLC to confirm its purity.
-
-
Remediation: If your product is already contaminated, careful fractional distillation or preparative column chromatography is required for separation.[9]
-
Q: I'm observing a persistent, high-boiling point impurity in my distilled product. What could it be?
A: This could be a result of C-alkylation or side reactions involving the solvent.
-
Probable Cause 1: C-Alkylation. While O-alkylation of the phenoxide is electronically favored, a small amount of C-alkylation (methylation on the aromatic ring) can occur, leading to the formation of difluoromethylphenols. This is a known, albeit usually minor, competing pathway in phenol alkylation.
-
Solution: This side reaction is often promoted by higher temperatures. Try running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Using less reactive methylating agents can also sometimes mitigate this.
-
-
Probable Cause 2: Solvent-Related Byproducts. In reactions run at high temperatures (e.g., >150°C) in solvents like DMSO or DMF, the solvent can react with the strong base or the methylating agent to form non-volatile byproducts.
-
Solution: Avoid excessive heating. If high temperatures are necessary, consider a more inert solvent like toluene with a phase-transfer catalyst, although this may require optimization.
-
Q: How can I effectively remove residual methylating agents like methyl iodide or dimethyl sulfate after the reaction?
A: Both methyl iodide and dimethyl sulfate are toxic and must be completely removed.
-
Solution:
-
Quenching: After the reaction is complete, the mixture can be carefully quenched with a nucleophilic reagent like a dilute aqueous solution of sodium thiosulfate (for methyl iodide) or ammonium hydroxide (for dimethyl sulfate) to destroy any unreacted alkylating agent.
-
Aqueous Workup: Perform a standard aqueous workup. Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer multiple times with water and then with brine to remove the polar solvent (DMSO/DMF) and salts.
-
Distillation: this compound is a liquid with a boiling point around 144-145°C.[6] Distillation under atmospheric or reduced pressure is an excellent method to separate it from non-volatile impurities and any remaining high-boiling solvents.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?
A: The "optimal" conditions depend on your scale and desired reaction time.
-
For Speed and Mild Conditions (Lab Scale): Sodium hydride (NaH) in anhydrous DMF or THF at 0°C to room temperature is highly effective. The reaction is often complete within a few hours.
-
For Cost-Effectiveness (Industrial Scale): Potassium carbonate (K₂CO₃) in DMSO or DMF at 80-120°C is a common choice.[6] Reaction times are longer (6-24 hours), but the reagents are cheaper and easier to handle.
Q: Which methylating agent is better: methyl iodide or dimethyl sulfate?
A: Both are effective, but have different practical considerations.
-
Methyl Iodide (CH₃I): Highly reactive and generally gives clean reactions. Its byproduct, sodium iodide, is easily removed. However, it is volatile, light-sensitive, and more expensive.
-
Dimethyl Sulfate ((CH₃)₂SO₄): Less expensive and less volatile, making it suitable for larger-scale synthesis. However, it is extremely toxic and a suspected carcinogen. Its byproducts can be more difficult to remove. For most lab-scale applications, methyl iodide is preferred for its ease of use and cleaner profile.
Q: How can I confirm the purity and identity of my final this compound?
A: A combination of analytical techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method to determine purity, detect isomeric impurities, and confirm the molecular weight (144.12 g/mol ).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic methoxy signal (~3.9 ppm) and the complex splitting pattern of the aromatic protons. ¹⁹F NMR and ¹³C NMR are essential for unambiguous structure confirmation.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing final purity, especially for detecting non-volatile impurities.[10]
Q: Are there any viable alternative synthetic routes to this compound?
A: Yes, though they are generally less direct. One notable method involves the diazotization of a polyfluoroaniline, such as 2,6-difluoroaniline, in the presence of methanol. This reaction proceeds through a diazonium salt, where a fluorine atom is substituted by a methoxy group, followed by reductive removal of the diazonium group to yield a fluoroanisole.[11] This route can be particularly useful for creating specific substitution patterns that are not easily accessible from the corresponding phenols.
Section 4: Protocols & Data
Table 1: Comparison of Reaction Conditions for 2,3-Difluorophenol Methylation
| Parameter | Method A (Mild, Fast) | Method B (Economical, Scalable) | Key Considerations |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is more reactive but requires strict anhydrous conditions. K₂CO₃ is easier to handle but requires heat. |
| Solvent | Anhydrous DMF or THF | Anhydrous DMSO or DMF | Solvents must be polar aprotic to facilitate SN2. Ensure they are dry. |
| Temperature | 0°C to 25°C | 80°C to 120°C | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Reaction Time | 1 - 4 hours | 6 - 24 hours | Monitor by TLC or GC to determine completion. |
| Typical Yield | > 90% | 80 - 95% | Yields are highly dependent on reagent purity and reaction conditions. |
Protocol 1: Synthesis of this compound (Method A)
Materials:
-
2,3-Difluorophenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl Iodide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether, Saturated NH₄Cl solution, Water, Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Dissolve 2,3-difluorophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Expert Tip: Hydrogen gas is evolved during this step. Ensure proper ventilation and venting.
-
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.
-
Upon completion, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water (x3) and then with brine (x1).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
Section 5: Visualizing Key Side Reactions
The primary challenge in phenoxide alkylation is directing the reaction exclusively to the oxygen atom (O-alkylation) while avoiding reaction at the carbon atoms of the aromatic ring (C-alkylation).
Caption: Desired O-alkylation vs. the minor C-alkylation side reaction.
Section 6: References
-
Chem-Impex International. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Buy 2,3-Difluoroaniline | 4519-40-8. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of 2,3-Difluoro-4-nitroanisole: Sourcing Best Practices. Retrieved from --INVALID-LINK--
-
Chem-Impex International. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from --INVALID-LINK--
-
Linjiang Chem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,3-Difluorophenol synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,3-Difluoroaniline 98%. Retrieved from --INVALID-LINK--
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3446856A - Methylation of phenols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 134364-69-5. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 134364-69-5|this compound. Retrieved from --INVALID-LINK--
-
Journal of Fluorine Chemistry. (1996). A New, Simple Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Retrieved from a relevant university or publisher source. (Note: A direct link was not available in the search results, but the citation details point to a specific journal article.)
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,3-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 134364-69-5|this compound|BLD Pharm [bldpharm.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting low yield in 2,3-Difluoroanisole reactions
Technical Support Center: 2,3-Difluoroanisole Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern its reactivity. By understanding the "why," we can more effectively troubleshoot the "what" when experiments yield unexpected results.
This compound presents a unique combination of electronic and steric factors. The methoxy group is a classical ortho-, para-directing group in electrophilic aromatic substitution, but its primary role in the reactions discussed here is as a potent ortho-directing group for metallation. The two fluorine atoms are strong electron-withdrawing groups, which significantly acidify adjacent ring protons and, crucially, activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide actionable solutions.
FAQ 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions with this compound are common, but achieving high yields requires careful control of conditions. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, leading to the displacement of a fluoride ion.
Question: My SNAr reaction with this compound and an amine nucleophile is giving very low yield. What are the most likely causes?
Answer: Low yields in SNAr reactions involving this substrate typically stem from one of three areas: the nature of the nucleophile, the reaction conditions, or the inherent regioselectivity of the substrate.
-
Nucleophile Potency and Stability: While the fluoro-substituted ring is "activated," a sufficiently potent nucleophile is still required. Primary and secondary amines are common, but their nucleophilicity can be hampered by steric bulk or unfavorable pKa.
-
Reaction Conditions: SNAr reactions often require heat. The solvent plays a critical role; polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophile's salt but not the anion, enhancing its nucleophilicity. The presence of water can be detrimental, leading to hydrolysis byproducts.
-
Regioselectivity: Nucleophilic attack can theoretically occur at C2 or C3. The rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex[1][2]. The stability of this intermediate dictates the reaction's success. Fluorine is an excellent leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack[1][3]. The attack at C2 is generally favored due to superior stabilization of the negative charge by the adjacent fluorine at C3 and the methoxy group.
Troubleshooting Workflow for Low SNAr Yield
Experimental Protocol: General Procedure for Amination
-
To a dry reaction vessel under an inert atmosphere (N2 or Argon), add this compound (1.0 equiv).
-
Add the amine nucleophile (1.1-1.5 equiv) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add dry, polar aprotic solvent (e.g., DMSO, DMF) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: Directed ortho-Metallation (DoM) Issues
The methoxy group is a powerful directing group for ortho-lithiation. However, the electronic and steric environment of this compound can lead to challenges in regioselectivity and yield.
Question: I am attempting an ortho-lithiation of this compound followed by quenching with an electrophile, but I'm getting a mixture of products or no reaction. What's going wrong?
Answer: This is a classic challenge of regiocontrol. The methoxy group directs lithiation to an adjacent position. In this compound, there are two such positions: C2 and C4.
-
C2 Position: This position is ortho to the methoxy group but is flanked by a fluorine atom. This proximity to the fluorine increases the acidity of the C2-H bond, making it thermodynamically favorable for deprotonation. However, the same fluorine atom creates significant steric hindrance, which may kinetically disfavor the approach of the bulky organolithium base[4][5].
-
C4 Position: This position is also ortho to the methoxy group and is less sterically hindered. Deprotonation here is often kinetically preferred.
The outcome of the reaction is a delicate balance between the kinetic and thermodynamic pathways, which is highly dependent on the base, solvent, and temperature.
| Parameter | Effect on Regioselectivity (C4 vs. C2 Lithiation) | Rationale |
| Organolithium Base | n-BuLi: Often less selective. s-BuLi or t-BuLi: Increased steric bulk favors the less hindered C4 position. LDA: A non-nucleophilic, sterically hindered base that can also favor the C4 position. | Bulky bases are more sensitive to steric hindrance, thus avoiding the fluorine-flanked C2 position[4][6]. |
| Temperature | -78 °C: Favors the kinetically controlled product (often C4). Warming the reaction may allow for equilibration to the thermodynamically more stable anion (potentially C2). | Low temperatures trap the initial, faster-forming product. Higher temperatures can provide the energy needed to overcome the kinetic barrier and form the more stable product[7]. |
| Additive (TMEDA) | Tetramethylethylenediamine (TMEDA) chelates the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the reagent. This can sometimes alter selectivity. | Increased reactivity might lead to less selective deprotonation or favor the thermodynamically preferred site by accelerating equilibration[5]. |
Decision Pathway for Optimizing ortho-Lithiation
FAQ 3: Challenges in Palladium-Catalyzed Cross-Coupling
To use this compound in cross-coupling reactions like Suzuki, it must first be functionalized (e.g., brominated or iodinated). Assuming you have a halogenated derivative, low yields are common and often frustrating.
Question: My Suzuki coupling with 4-bromo-2,3-difluoroanisole is failing. My catalyst seems to decompose, and I see significant side products. How can I fix this?
Answer: Suzuki coupling failures are multifaceted. With an electron-rich substrate like a di-fluoro-anisole derivative (the methoxy group is electron-donating), the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond.
Key Troubleshooting Points for Suzuki Coupling:
-
Catalyst System (Palladium & Ligand):
-
Palladium Source: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich substrates often require more active, electron-rich, and bulky phosphine ligands to promote oxidative addition. Consider using ligands like SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor[8].
-
Catalyst Deactivation: The black precipitate you observe is likely palladium black, indicating catalyst decomposition. This can be caused by oxygen contamination or temperatures that are too high for the catalyst's stability[8][9]. Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Base and Solvent:
-
Base Choice: The base is crucial for activating the boronic acid. K₂CO₃ or Cs₂CO₃ are common choices. K₃PO₄ is a stronger base that can be effective for challenging couplings[8]. The base must be finely powdered to ensure sufficient reactivity.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is typical. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Ensure the solvent is properly degassed by sparging with nitrogen or argon for 30-60 minutes[10].
-
-
Boronic Acid Stability:
-
Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric anhydrides (boroxines) upon standing[9][11]. Use fresh, high-quality boronic acid. If stability is an issue, consider converting it to a more stable potassium trifluoroborate salt or a MIDA boronate ester[9].
-
| Problem | Potential Cause | Recommended Solution |
| No reaction, starting material recovered | Inactive catalyst system | Use a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands). Ensure proper degassing. |
| Catalyst turns black, low conversion | Catalyst decomposition | Lower the reaction temperature. Ensure rigorous exclusion of oxygen. Use a more stable pre-catalyst. |
| Homocoupling of boronic acid | Oxygen contamination | Degas solvents thoroughly. Maintain a positive pressure of inert gas. |
| Protodeboronation (loss of B(OH)₂) | Water/acid/base instability | Use fresh boronic acid. Consider using a potassium trifluoroborate salt (BF₃K) derivative. |
FAQ 4: Avoiding Demethylation Side Reactions
A common and often overlooked side reaction with anisole derivatives is the cleavage of the methyl ether to form a phenol.
Question: My reaction is producing 2,3-difluorophenol as a major byproduct. Why is this happening and how can I prevent it?
Answer: The O-methyl bond in anisoles is susceptible to cleavage under both strongly acidic and certain nucleophilic/basic conditions, especially at elevated temperatures.
-
Acid-Catalyzed Demethylation: The presence of strong Brønsted acids (like HBr or HI) or Lewis acids (like BBr₃ or AlCl₃) can lead to demethylation[12][13][14]. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide or other nucleophile[14]. If your reaction conditions are acidic or generate acidic species, this pathway is likely.
-
Nucleophile-Induced Demethylation: Certain strong nucleophiles, particularly those with high thiophilicity (like thiolates) or at high temperatures, can also induce demethylation via an SN2 attack on the methyl group[12].
Prevention Strategies:
-
Avoid Strong Acids: If possible, avoid strong acidic conditions. If an acid is required, use the mildest conditions that will facilitate the desired reaction.
-
Control Temperature: Demethylation is often more prevalent at higher temperatures. If you are observing this side product, try running your primary reaction at a lower temperature for a longer duration.
-
Choice of Reagents: Be mindful of reagents that are known to cleave ethers. For example, when performing lithiations, avoid quenching with reagents that could generate strong Lewis acids upon reaction. When using nucleophiles, avoid reagents like sodium ethanethiolate if demethylation is a concern[12].
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 14. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
Technical Support Center: Purification of 2,3-Difluoroanisole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the purification of 2,3-Difluoroanisole. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to address challenges encountered during your experiments.
Introduction
This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance metabolic stability and bioavailability.[1] Achieving high purity of this reagent is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of common impurities and robust methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route employed. The most common method is the Williamson ether synthesis, starting from 2,3-difluorophenol and a methylating agent.[2][3] Therefore, common impurities include:
-
Unreacted Starting Materials: 2,3-difluorophenol, and the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Positional Isomers: If the starting 2,3-difluorophenol is not pure, other isomers such as 2,5-difluoroanisole and 3,4-difluoroanisole may be present.[4]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of other related compounds.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., acetone, ethyl acetate) may remain.[5]
Q2: How can I assess the purity of my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities in your sample.[6][7] The retention times of the components can help in their identification when compared to known standards, and the mass spectra provide structural information. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment.[8]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is a clear, colorless liquid.[2] Any discoloration may indicate the presence of impurities.
Impurity Profile and Physical Properties
Understanding the physical properties of potential impurities is crucial for selecting the appropriate purification method. The following table summarizes the boiling points of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₆F₂O | 144.12 | 144.5 ± 20.0 [2] |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | 54 °C @ 25 mmHg[9][10] |
| Methyl Iodide | CH₃I | 141.94 | 42.5[2][11][12] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 188 (decomposes)[13][14][15] |
| 2,5-Difluoroanisole | C₇H₆F₂O | 144.12 | 73 °C @ 25 mmHg[13] |
| 3,4-Difluoroanisole | C₇H₆F₂O | 144.12 | Not readily available |
| 2,3-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 31-33 (melting point)[5][16] |
Purification Strategies: Troubleshooting and Protocols
The choice of purification strategy depends on the nature and quantity of the impurities present. Below are detailed guides for the most effective techniques.
Logical Flow for Purification Method Selection
References
- 1. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. rroij.com [rroij.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. This compound CAS#: 134364-69-5 [amp.chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Efficient Coupling Reactions with 2,3-Difluoroanisole
Welcome to the technical support center for optimizing cross-coupling reactions with 2,3-difluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the efficiency, yield, and reproducibility of their synthetic routes involving this versatile, yet sometimes challenging, fluorinated building block.
The unique electronic and steric profile of this compound—an electron-donating methoxy group positioned next to two electron-withdrawing fluorine atoms on an aromatic ring—presents specific challenges and opportunities in palladium-catalyzed cross-coupling. This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before setting up your reaction.
Q1: How do the substituents on this compound affect its reactivity in cross-coupling reactions?
The reactivity of this compound is a delicate balance of competing electronic and steric effects. The ortho-methoxy group is a powerful electron-donating group, which generally increases electron density on the palladium center during the catalytic cycle, potentially accelerating the reductive elimination step. However, the two ortho and meta fluorine atoms are strongly electron-withdrawing, which can make the initial oxidative addition of the C-X (X = Br, I, OTf) bond to the Pd(0) center more favorable. The steric bulk of the ortho substituents can also influence which ligands can effectively coordinate to the metal center.
Q2: Which palladium pre-catalyst and ligand combination should I start with for a Suzuki-Miyaura coupling?
For Suzuki-Miyaura reactions involving electron-rich or sterically hindered aryl halides like derivatives of this compound, a robust starting point is a combination of a palladium pre-catalyst and a sterically demanding, electron-rich phosphine ligand.[1] Buchwald-type biaryl phosphine ligands are highly recommended.
-
Recommended Starting Point: A G3 or G4 Buchwald pre-catalyst paired with a ligand like SPhos or XPhos. These systems are designed to promote the challenging oxidative addition step and are often effective for substrates that are sluggish with simpler catalysts like Pd(PPh₃)₄.[2] The use of such sterically demanding ligands increases the nucleophilicity of the Pd(0) center, which lowers the activation energy for oxidative addition.[1]
Q3: What is the best base for a Suzuki coupling with this substrate? I am concerned about potential side reactions.
Base selection is critical and directly influences the transmetalation step by activating the boronic acid.[3] For sensitive substrates, a common issue is protodeboronation of the boronic acid, especially at high temperatures and pH.[2]
-
Recommendation: Start with potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[3][4] These bases offer a good balance of reactivity and mildness. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble option that can be effective in more challenging couplings.[5] If your substrate contains base-labile functional groups like esters, using a milder base like potassium fluoride (KF) can prevent cleavage, though reaction rates may be slower.[6][7]
Q4: For a Buchwald-Hartwig amination, are there specific considerations for this compound?
Yes. The Buchwald-Hartwig amination is highly sensitive to catalyst, ligand, and base choice. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8]
-
Catalyst/Ligand: Similar to Suzuki coupling, bulky, electron-rich ligands are essential. Josiphos or Buchwald-type ligands (e.g., BrettPhos, RuPhos) are excellent choices.[9][10] The use of pre-catalysts is highly advisable as they provide more reliable formation of the active catalytic species compared to sources like Pd(OAc)₂.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[9] If NaOt-Bu proves too harsh, other bases like LHMDS or cesium carbonate can be screened.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during coupling reactions with this compound.
Problem 1: Low or No Conversion to Product
This is the most common issue, often stemming from an inefficient catalytic cycle.
The first step, insertion of the Pd(0) catalyst into the C-X bond, can be the rate-determining step, especially with less reactive C-Cl or C-OTf bonds.[12]
-
Solution 1: Switch to a More Electron-Rich Ligand. Ligands like P(t-Bu)₃ or Buchwald biaryl phosphines (e.g., XPhos, RuPhos) are highly σ-donating.[1] This increases the electron density on the palladium, making it more nucleophilic and promoting its addition to the aryl halide.
-
Solution 2: Change the Leaving Group. If possible, switch from an aryl chloride to a bromide or iodide. The reactivity order for oxidative addition is I > Br > OTf > Cl.[13]
The lone pairs on the methoxy group of the anisole or the nitrogen of a coupling partner (e.g., pyridine) can coordinate to the palladium center, inhibiting substrate binding or catalyst activity.[14]
-
Solution 1: Use a Ligand with High Steric Hindrance. Bulky ligands like XPhos or t-BuBrettPhos can create a "pocket" around the palladium center that sterically disfavors coordination from the substrate's functional groups while still allowing the C-X bond to approach for oxidative addition.
-
Solution 2: Increase Catalyst Loading. As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation, though this is not ideal for process chemistry.
Palladium-catalyzed reactions are notoriously sensitive to oxygen and water (unless aqueous conditions are intended). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[15] Trace impurities in solvents can also act as catalyst poisons.[16]
-
Solution 1: Rigorous Degassing. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][15]
-
Solution 2: Use Anhydrous Solvents. Use freshly dried, anhydrous solvents. Solvents should be passed through a purification system or stored over molecular sieves.
-
Solution 3: Check Reagent Purity. Ensure the boronic acid/ester, amine, or other coupling partner is pure. Impurities can interfere with the reaction.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low reaction yields.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Problem 2: Significant Side Product Formation
The appearance of unexpected products points to competing reaction pathways.
This side reaction converts the boronic acid to the corresponding arene, consuming the coupling partner and reducing yield. It is often promoted by strong bases, high temperatures, and the presence of water.[2]
-
Solution 1: Use a Milder Base. Switch from hydroxides or alkoxides to phosphates (K₃PO₄) or carbonates (K₂CO₃).[2][3]
-
Solution 2: Lower the Reaction Temperature. If the reaction is being run at high temperatures (e.g., >100 °C), try reducing it to 80 °C.
-
Solution 3: Use a Boronic Ester. Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
The formation of a biaryl product from two molecules of the boronic acid (Glaser-type coupling) or two molecules of the aryl halide can compete with the desired cross-coupling.
-
Solution 1: Ensure Anaerobic Conditions. Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is crucial.[5]
-
Solution 2: Adjust Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid component to favor the cross-coupling pathway.[4]
-
Solution 3: Use a More Active Catalyst System. A highly active catalyst will promote the cross-coupling pathway at a much faster rate than the homocoupling pathway.
This side reaction replaces the halide on the starting material with a hydrogen atom. It can occur via β-hydride elimination from a palladium-hydride intermediate.[8]
-
Solution 1: Change the Base/Solvent System. The choice of base and solvent can influence the formation and reactivity of palladium-hydride species. Screening different combinations is often necessary.
-
Solution 2: Ligand Modification. Ligands that promote rapid reductive elimination can outcompete the β-hydride elimination pathway. Bidentate ligands can sometimes suppress this side reaction more effectively than monodentate ones.
Data and Protocols
Table 1: Recommended Starting Conditions for Coupling with 2,3-Difluoro-1-bromoanisole
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | BrettPhos Pd G3 (2%) | (Part of precatalyst) | NaOt-Bu (1.2) | Dioxane or Toluene | 100 |
| Heck Reaction | Pd(OAc)₂ (1-2%) | P(o-tolyl)₃ (2-4%) | Et₃N (1.5) | DMF or Acetonitrile | 80-120 |
Note: These are starting points. Optimization is almost always necessary.
Table 2: Common Phosphine Ligands and Their Roles
| Ligand | Key Feature | Primary Application | Rationale |
| P(t-Bu)₃ | Very electron-rich, bulky | Suzuki, Heck | Accelerates oxidative addition to less reactive C-Cl and C-OTf bonds.[1][17] |
| SPhos/XPhos | Sterically hindered biarylphosphine | Suzuki, Buchwald-Hartwig | High activity for hindered and electron-rich/deficient substrates; promotes reductive elimination.[2] |
| dppf | Bidentate, large bite angle | Suzuki, Buchwald-Hartwig | Good general ligand, can sometimes prevent catalyst deactivation and side reactions.[14] |
| Xantphos | Bidentate, wide bite angle | Buchwald-Hartwig | Promotes C-N reductive elimination and is effective with a range of substrates.[10] |
General Experimental Protocol: Suzuki-Miyaura Coupling Screening
-
To a dry Schlenk tube under an argon atmosphere, add the aryl halide (e.g., 2,3-difluoro-1-bromoanisole, 1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).[3]
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent system (e.g., 10 mL of a 10:1 Toluene/H₂O mixture) via syringe.[16]
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps in the Suzuki-Miyaura reaction, providing a mechanistic basis for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,3-Difluoroanisole
Welcome to the technical support center for the synthesis of 2,3-difluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. This compound is an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials, where its specific fluorine substitution pattern can enhance metabolic stability and bioavailability.[1]
Scaling the synthesis of this molecule from the bench to production presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common hurdles, optimize your reaction conditions, and ensure a robust, scalable process.
Section 1: Overview of Primary Synthetic Routes
Understanding the core synthetic strategies is crucial for effective troubleshooting. The two most prevalent laboratory and industrial routes to this compound start from readily available precursors: 2,3-difluorophenol or 2,3-difluoroaniline.
-
Route A: Williamson Ether Synthesis via 2,3-Difluorophenol. This is the most direct and common method. It involves the deprotonation of 2,3-difluorophenol with a suitable base, followed by nucleophilic substitution with a methylating agent.
-
Route B: Diazotization-Methoxylation of 2,3-Difluoroaniline. This alternative route involves converting 2,3-difluoroaniline into a diazonium salt, which is then subjected to a methoxylation reaction, often with a reductive removal of the diazonium group.[2]
Each route has distinct advantages and presents different challenges, particularly when scaling up.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a practical question-and-answer format.
Route A: Challenges in the Methylation of 2,3-Difluorophenol
Question 1: My methylation reaction is showing low conversion, with significant unreacted 2,3-difluorophenol remaining. What are the likely causes and solutions?
Answer: Low conversion is a common issue when scaling up this reaction. The root cause often lies in suboptimal reaction conditions related to the base, solvent, or methylating agent.
-
Causality—The Role of the Base: The phenoxide anion, formed by deprotonating 2,3-difluorophenol, is the active nucleophile. Incomplete deprotonation is the most frequent reason for low conversion. While strong bases like sodium hydride (NaH) will ensure complete deprotonation, they can be hazardous and difficult to handle at scale. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their safety and ease of handling, but they require more stringent conditions to drive the reaction to completion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will consume your base and quench the phenoxide, halting the reaction. Ensure your solvent (e.g., DMF, Acetonitrile) is thoroughly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Optimize Base and Temperature: If using K₂CO₃, the reaction may require heating (typically 60-80 °C) to achieve a sufficient rate and conversion. K₂CO₃ has limited solubility in many organic solvents, and heating increases its effectiveness.
-
Check Reagent Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents of methyl iodide or dimethyl sulfate). However, avoid a large excess, as this complicates purification.
-
Consider Phase-Transfer Catalysis: When using an insoluble base like K₂CO₃ in a solvent like acetonitrile, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction by shuttling the phenoxide into the organic phase.
-
Question 2: I'm observing significant side products in my reaction mixture, leading to difficult purification. What are they and how can I prevent them?
Answer: The primary side product concern is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. While O-alkylation is electronically favored, C-alkylation can occur under certain conditions.
-
Causality—Solvent and Counter-ion Effects: The choice of solvent and the base's counter-ion influences the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion that favors O-alkylation. In contrast, less polar solvents can lead to ion-pairing, which may increase the likelihood of C-alkylation.
-
Troubleshooting Steps:
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are highly recommended to favor O-alkylation.
-
Avoid Overly Harsh Conditions: Extremely high temperatures or the use of very strong, hard bases can sometimes promote undesired side reactions. Stick to the mildest conditions that provide a reasonable reaction rate.
-
Choice of Methylating Agent: Dimethyl sulfate is often a more cost-effective methylating agent for scale-up than methyl iodide, but it is highly toxic and requires careful handling. Both are effective for O-methylation.
-
Route B: Challenges in the Diazotization of 2,3-Difluoroaniline
Question 1: My reaction yield is very low, and the process seems unsafe. How can I improve the synthesis of this compound from 2,3-difluoroaniline?
Answer: This route is mechanistically more complex and involves a highly reactive diazonium salt intermediate, which is inherently unstable.[3] Low yields and safety issues are intrinsically linked.
-
Causality—Diazonium Salt Instability: Aryl diazonium salts are prone to thermal decomposition, which can be explosive, especially in a concentrated or solid state. The key to both safety and high yield is to generate and consume the diazonium salt in situ at low temperatures (typically 0-5 °C).
-
Troubleshooting Steps:
-
Strict Temperature Control: This is non-negotiable. The diazotization step (reacting 2,3-difluoroaniline with a nitrite source like NaNO₂ in the presence of a strong acid) must be performed at or below 5 °C. A reliable cooling bath and internal temperature probe are essential for scale-up.
-
Slow, Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline. A rapid addition can cause a dangerous exotherm and lead to decomposition of the diazonium salt.
-
Competing Reduction Reaction: In the subsequent methoxylation step, the diazonium group can be reductively replaced by hydrogen instead of the desired methoxy group, especially when using methanol as both the reagent and solvent.[2] The presence of a copper catalyst can help promote the desired substitution.
-
Alternative Reducing Agents: Some protocols suggest a two-step process where methanol first acts as a nucleophile, followed by the addition of a mild reducing agent like hypophosphorous acid to reductively remove the diazonium group, which can improve yields.[2]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale (kg) production?
A1: For large-scale production, the methylation of 2,3-difluorophenol (Route A) is almost always preferred. It involves fewer steps, uses more stable intermediates, and avoids the generation of thermally unstable diazonium salts. The process is generally more robust, safer to operate, and easier to control at scale.[4]
Q2: What are the best analytical methods to monitor reaction progress and final product purity?
A2: A combination of techniques is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks at the bench. For more quantitative and precise monitoring during scale-up, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
-
Purity Assessment: Final product purity should be assessed by GC-MS to identify any volatile impurities and by ¹H and ¹⁹F NMR spectroscopy to confirm the structure and identify any isomeric impurities.
Q3: My final product has a persistent color. How can I decolorize it?
A3: A persistent yellow or brown tint often indicates the presence of trace impurities, possibly from oxidation or side reactions.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite.
-
Distillation: For a liquid product like this compound, vacuum distillation is an excellent final purification step that can remove both colored, non-volatile impurities and other impurities with different boiling points.
Section 4: Data Summary
| Parameter | Route A: Methylation of 2,3-Difluorophenol | Route B: Diazotization of 2,3-Difluoroaniline |
| Starting Material | 2,3-Difluorophenol[5] | 2,3-Difluoroaniline |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃), Methylating Agent (CH₃I, (CH₃)₂SO₄) | NaNO₂, Strong Acid (H₂SO₄), Methanol, Copper catalyst[2] |
| Typical Conditions | 60-80 °C in DMF or ACN | 0-5 °C for diazotization; subsequent steps vary[2] |
| Typical Yields | >90% | 60-80% (can be lower and less consistent)[2] |
| Pros | High yield, high safety profile, robust, simple procedure. | Utilizes a different, sometimes cheaper, starting material. |
| Cons | Requires access to 2,3-difluorophenol. | Hazardous diazonium intermediate, strict temperature control needed, lower yields, potential for side reactions. |
Section 5: Experimental Protocol
Protocol: Synthesis of this compound via Methylation
This protocol is a representative lab-scale procedure. Scale-up requires appropriate engineering controls.
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-difluorophenol (13.0 g, 100 mmol) and anhydrous acetonitrile (200 mL).
-
Add Base: Add finely ground anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq.).
-
Add Methylating Agent: Add dimethyl sulfate (13.9 g, 110 mmol, 1.1 eq.) dropwise to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Section 6: Visual Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. 2,3-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Preventing decomposition of 2,3-Difluoroanisole during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of 2,3-difluoroanisole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate challenges and ensure the stability of your compound.
This compound is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where its unique electronic properties are leveraged to enhance biological activity and metabolic stability.[1] However, like many specialized reagents, its stability can be compromised during reaction workup if proper precautions are not taken. This guide is designed to help you identify potential pitfalls and implement robust procedures to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that lead to the decomposition of this compound during workup?
Understanding the potential decomposition mechanisms is the first step toward preventing them. For an aryl ether like this compound, there are two main pathways of concern, primarily dictated by the pH of your workup environment.
A. Acid-Catalyzed Ether Cleavage
The most common decomposition route for ethers is cleavage under strongly acidic conditions.[2] The mechanism involves the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophile present in the medium (e.g., a halide ion from an acid like HBr or HI) can then attack the methyl carbon via an SN2 reaction.[3]
-
Causality : While aryl ethers are generally quite stable, this cleavage is a significant risk when refluxing with strong acids like HI or HBr.[3] Standard aqueous workups using dilute HCl at room temperature are generally safe, but reactions run in strong acid or quenched improperly pose a threat. The C(aryl)-O bond is very strong and unlikely to cleave, so the products are typically 2,3-difluorophenol and a methyl halide.[2]
B. Nucleophilic Aromatic Substitution (SNAr)
This pathway is a key consideration for any electron-deficient aromatic ring. In an SNAr reaction, a nucleophile attacks the aromatic ring and displaces a leaving group.[4]
-
Causality : For this to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as nitro groups, typically positioned ortho or para to the leaving group.[5][6] The two fluorine atoms on this compound are electron-withdrawing, but the methoxy group is electron-donating by resonance, which generally deactivates the ring toward nucleophilic attack. Therefore, SNAr is not a primary concern for this compound itself under typical workup conditions. However, if the molecule has been modified in a prior synthetic step to include a strong EWG (e.g., a nitro group), the fluorine atoms could potentially become susceptible to displacement by strong nucleophiles (e.g., concentrated NaOH, amines) during a basic workup.
Q2: My reaction was performed under acidic conditions. What is the best practice for neutralization and workup to protect the this compound?
Handling an acidic reaction mixture requires a careful and controlled neutralization strategy to avoid localized heating and exposure to harsh pH extremes.
Recommended Protocol: Controlled Acidic Workup
-
Cooling is Critical : Before adding any base, cool your reaction mixture in an ice/water bath (0-5 °C). This slows the rate of any potential acid-catalyzed hydrolysis and dissipates the heat generated during neutralization.
-
Dilution : If your reaction was run in a concentrated acid, consider diluting the mixture by pouring it slowly over crushed ice or into cold water before neutralization.
-
Choose a Mild Base : Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) for neutralization.
-
Expert Insight : Avoid strong bases like sodium hydroxide (NaOH). Bicarbonate and carbonate are sufficiently basic to neutralize strong acids but are less likely to initiate unwanted side reactions. The generation of CO₂ gas during neutralization with bicarbonate provides a visual indicator and helps with mixing, but requires slow addition and proper venting to avoid pressure buildup.
-
-
Slow and Steady Addition : Add the basic solution slowly with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8.
-
Proceed to Extraction : Once neutralized, promptly move to the extraction phase using a suitable organic solvent like ethyl acetate, diethyl ether, or dichloromethane. Wash the combined organic layers with water and then brine to remove residual salts and water.[7][8]
Q3: I'm observing significant product loss after performing a basic wash on my organic layer. What is the likely cause and solution?
Product loss during a basic wash can often be traced to a physical issue rather than a chemical one, although both are possible.
Troubleshooting Basic Wash Issues
| Potential Cause | Explanation & Field-Proven Insights | Recommended Solution |
| Emulsion Formation | This is the most common culprit. An emulsion is a stable mixture of organic and aqueous layers, which can trap your product and prevent efficient separation.[9] This is more likely with certain solvents and in the presence of polar byproducts. | Break the Emulsion : Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[8] If this fails, you can try filtering the entire mixture through a pad of Celite or glass wool, or in stubborn cases, centrifuging the mixture. |
| Accidental Deprotonation | If your this compound derivative contains an acidic proton elsewhere on the molecule (e.g., a phenol, carboxylic acid), washing with a base will form a salt. This salt will be highly polar and will partition into the aqueous layer, leading to product loss from the organic phase. | Re-acidify and Re-extract : If you suspect this has occurred, carefully re-acidify the basic aqueous wash layer to a pH of ~2-3 with dilute HCl. This will protonate your compound, making it less water-soluble. Then, re-extract this aqueous layer with your organic solvent to recover the product. |
| Unwanted Reaction (SNAr) | As discussed in Q1, this is unlikely unless your molecule also contains a strong electron-withdrawing group. If so, a strong base like NaOH could potentially displace one of the fluorine atoms. | Use a Milder Base : If your protocol requires a basic wash (e.g., to remove an acidic byproduct), use saturated sodium bicarbonate solution instead of stronger bases like NaOH or K₂CO₃. |
Visualized Workflows and Mechanisms
Visualizing the decision-making process and chemical transformations can help solidify understanding and ensure procedural accuracy.
Workup Decision Pathway
Caption: Decision workflow for the workup of this compound.
Mechanism: Acid-Catalyzed Ether Cleavage
Caption: Acid-catalyzed cleavage of the anisole ether bond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Factors affecting emulsion stability and quality of oil recovered from enzyme-assisted aqueous extraction of soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoroanisole and 2,5-Difluoroanisole for Synthetic Chemistry
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Difluoroanisoles are valuable building blocks, with their fluorine and methoxy substituents imparting unique electronic properties that can be leveraged for complex molecular construction.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two common isomers, 2,3-difluoroanisole and 2,5-difluoroanisole, supported by mechanistic principles and experimental data to inform your synthetic strategy.
Structural and Electronic Fundamentals
The reactivity of an aromatic ring is governed by the electronic nature of its substituents. Both isomers contain a methoxy (-OCH₃) group and two fluorine (-F) atoms, but their positional differences create distinct electronic landscapes.
-
Methoxy (-OCH₃) Group: This group acts as a strong resonance donor (+R effect) and a moderate inductive withdrawer (-I effect). The resonance effect dominates, making the -OCH₃ group an overall activating, ortho-, para-directing group for electrophilic aromatic substitution.[3][4]
-
Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). It also possesses lone pairs that can be donated via resonance (+R effect), though this is weak due to poor orbital overlap with the aromatic ring.[5] Consequently, fluorine is a deactivating, yet ortho-, para-directing group .[6]
The interplay of these competing effects in 2,3- and 2,5-difluoroanisole is the primary determinant of their reactivity profiles.
| Compound | Structure | Key Electronic Features |
| This compound | ![]() | The methoxy group's activating effect is tempered by the strong, adjacent -I effects of two fluorine atoms. The C6 position is the most accessible ortho position for reactions directed by the methoxy group. |
| 2,5-Difluoroanisole | ![]() | The directing effects of the methoxy group (to C4 and C6) are influenced by fluorine atoms at C2 and C5. This leads to a more complex pattern of activation and deactivation across the ring. |
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[7] The reaction rate and regioselectivity are dictated by the ability of the substituted ring to stabilize the positive charge in the intermediate arenium ion.[8]
Mechanistic Considerations
The activating (+R) methoxy group directs incoming electrophiles to the ortho and para positions. Conversely, the deactivating (-I) fluorine atoms slow the reaction rate but also direct ortho- and para- to themselves.
-
For this compound: The methoxy group strongly directs towards the C4 (para) and C6 (ortho) positions. The C2 position is blocked. The powerful inductive withdrawal from the adjacent C2 and C3 fluorines significantly deactivates the ring, making it less nucleophilic than anisole. Substitution is predicted to favor the C6 position due to reduced steric hindrance compared to the C4 position, which is flanked by a fluorine atom.
-
For 2,5-Difluoroanisole: The methoxy group directs towards C4 (para) and C6 (ortho). The C2 position is blocked. The C4 position is para to the activating -OCH₃ group but also ortho to the deactivating C5-F. The C6 position is ortho to the -OCH₃ group and meta to the C5-F. The powerful para-directing ability of the methoxy group often dominates, suggesting that substitution at C4 is a likely outcome.
Figure 1. Predicted regioselectivity in electrophilic aromatic substitution.
Experimental Protocol: Nitration of a Difluoroaromatic Ring
This protocol is adapted from a procedure for the nitration of a related difluoro-substituted acetanilide and serves as a representative workflow.[9]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 10 volumes of concentrated sulfuric acid (e.g., 50 mL for 5 g of substrate) to 0-5 °C in an ice-water bath.
-
Substrate Addition: Slowly add 1.0 equivalent of the difluoroanisole isomer to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by adding 1.05 equivalents of potassium nitrate to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an electron-poor aromatic ring.[10] The reaction is facilitated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]
Mechanistic Considerations
In difluoroanisoles, the fluorine atoms themselves can serve as leaving groups. The two electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack compared to non-fluorinated anisole.
-
For this compound: Nucleophilic attack can occur at C2 or C3. The presence of two EWGs (the other fluorine and the inductive effect of the -OCH₃ group) will stabilize the Meisenheimer complex, making SNAr feasible. The relative reactivity of the C2 vs. C3 fluorine would depend on the specific nucleophile and conditions.
-
For 2,5-Difluoroanisole: Nucleophilic attack can occur at C2 or C5. Research suggests that in poly-fluorinated systems, a fluorine atom para to an activating group can be competitively replaced.[13] The presence of multiple fluorine atoms generally increases the rate of SNAr.[13] While the resonance-donating nature of the methoxy group is generally unfavorable for stabilizing the negative Meisenheimer intermediate, the strong inductive effects of the fluorines are the dominant activating factor.
Figure 2. General workflow and mechanism for an SNAr reaction.
Experimental Protocol: Amination via SNAr
This protocol provides a general method for the substitution of an activated aryl fluoride with an amine.[14]
-
Reaction Setup: Combine the 2,3- or 2,5-difluoroanisole (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as K₂CO₃ or Et₃N (2.0 eq) in a polar aprotic solvent like DMSO or DMF in a sealed reaction vessel.
-
Reaction: Heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Directed Ortho-Metallation (DoM)
Directed ortho-metallation (DoM) is a powerful regioselective functionalization technique. It uses a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[15] The methoxy group is a moderately effective DMG.[16]
Mechanistic Considerations
The oxygen atom of the methoxy group coordinates to the lithium ion of the organolithium reagent (e.g., n-butyllithium), delivering the base to a neighboring C-H bond for deprotonation.[17]
-
For this compound: The two ortho positions are C2 and C6. The C2 position is blocked by a fluorine atom. Therefore, deprotonation will occur exclusively at the C6 position . The acidity of this proton is enhanced by the inductive effects of the ortho-methoxy group and the nearby C2 and C3 fluorines.
-
For 2,5-Difluoroanisole: The ortho positions are C2 and C6. The C2 position is blocked by a fluorine atom. Lithiation will occur exclusively at the C6 position . The acidity of the C6 proton is enhanced by the ortho-methoxy group and the meta-fluorine at C5.
In both cases, DoM provides a highly reliable method for functionalizing the C6 position. The relative rates may differ slightly due to the varied electronic environments, but the regiochemical outcome is highly predictable for both isomers.
Figure 3. Workflow for Directed ortho-Metallation at the C6 position.
Experimental Protocol: Ortho-Lithiation and Silylation
This is a general procedure for the DoM of an anisole derivative.
-
Reaction Setup: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add the difluoroanisole isomer (1.0 eq).
-
Base Addition: Slowly add a solution of n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.
-
Lithiation: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a suitable electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the product via column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for forming C-C bonds.[18] While aryl fluorides are typically less reactive than other aryl halides, C-F bond activation is achievable with modern, electron-rich phosphine ligands and specific reaction conditions.[19][20]
-
Reactivity Comparison: The oxidative addition of Pd(0) into a C-F bond is the critical, often rate-limiting, step. The ease of this step is influenced by the electron density at the carbon atom.
-
In This compound , the C2-F and C3-F bonds are in a relatively electron-poor environment due to their mutual inductive withdrawal. This may render them more susceptible to oxidative addition than the C-F bonds in 2,5-difluoroanisole.
-
In 2,5-difluoroanisole , the C2-F and C5-F bonds are in different electronic environments. Selective coupling at one site over the other could potentially be achieved, although this would require careful optimization of the catalyst system.
-
For both isomers, successful cross-coupling will likely require specialized, bulky, and electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) and optimized conditions.[18][21]
Summary and Strategic Recommendations
| Reaction Type | This compound | 2,5-Difluoroanisole | Synthetic Recommendation |
| SEAr | Favors C6 > C4. Good regioselectivity. | Favors C4 > C6. Offers access to 1,2,4,5-tetrasubstituted patterns. | Use 2,3-DFA for predictable C6 functionalization. Use 2,5-DFA to target the C4 position. |
| SNAr | Feasible at C2 or C3. | Feasible at C2 or C5. | Both are suitable substrates. The choice depends on the desired location of the incoming nucleophile. |
| DoM | Exclusive lithiation at C6. | Exclusive lithiation at C6. | Both isomers are excellent and predictable substrates for C6 functionalization via DoM. |
| Cross-Coupling | C-F bonds are in an electron-poor region. | C-F bonds are in distinct electronic environments. | 2,3-DFA may offer higher reactivity due to adjacent EWGs. 2,5-DFA could potentially allow for selective coupling. |
The choice between this compound and 2,5-difluoroanisole should be a deliberate, strategy-driven decision.
-
This compound is the substrate of choice when unambiguous functionalization at the C6 position is required, either through electrophilic substitution or directed ortho-metallation. Its symmetrical ortho-positions (relative to the directing group) are blocked or electronically distinct, leading to high regioselectivity.
-
2,5-Difluoroanisole offers a more nuanced reactivity profile, providing a pathway to 1,2,4,5-tetrasubstituted aromatic compounds via electrophilic attack at the C4 position. Its two fluorine atoms are in non-equivalent environments, which may open possibilities for selective SNAr or cross-coupling reactions under carefully controlled conditions.
By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can make more informed decisions, leading to more efficient and predictable synthetic outcomes in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. acgpubs.org [acgpubs.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. baranlab.org [baranlab.org]
- 18. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2,3-Difluoroanisole and Its Isomers: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Role of Fluorine in Anisole Scaffolds
In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Anisole scaffolds, present in numerous bioactive compounds, are prime candidates for such strategic fluorination.
This guide provides an in-depth comparison of 2,3-difluoroanisole with its other difluoro-isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroanisole). As researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by the specific placement of two fluorine atoms on the anisole ring is critical for rational design and synthesis. We will move beyond simple data cataloging to explore the causal relationships between isomeric structure and observable properties, supported by experimental data and established chemical principles. This document is designed to serve as a practical and authoritative resource for selecting the optimal difluoroanisole isomer for your specific synthetic application.
Structural Overview of Difluoroanisole Isomers
The six isomers of difluoroanisole provide a fascinating platform to study the interplay of electronic and steric effects. The relative positions of the electron-donating methoxy group and the electron-withdrawing fluorine atoms dictate the electron density distribution, dipole moment, and accessibility of reactive sites on the aromatic ring.
Caption: Structures of the six difluoroanisole isomers.
Comparative Physicochemical Properties
The physical properties of the isomers, such as boiling point and density, are fundamental for their handling, purification, and use in various reaction conditions. These properties are subtly influenced by the molecular symmetry and resulting dipole moment of each isomer.
| Isomer | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 134364-69-5 | 144.12 | 144.5 (Predicted) | 1.24 | ~1.47 |
| 2,4-Difluoroanisole | 452-10-8 | 144.12 | 53 / 18 mmHg (~157-158) | 1.24 | ~1.47 |
| 2,5-Difluoroanisole | 75626-17-4 | 144.12 | 73 / 25 mmHg (~165-167) | 1.25 | ~1.48 |
| 2,6-Difluoroanisole | 437-82-1 | 144.12 | 50 / 25 mmHg (~144-146) | 1.21 | N/A |
| 3,4-Difluoroanisole | 115144-40-6 | 144.12 | N/A | 1.24 | ~1.47 |
| 3,5-Difluoroanisole | 93343-10-3 | 144.12 | 145 - 148 | 1.23 | N/A |
Note: Boiling points at atmospheric pressure are estimated from values at reduced pressure where necessary. Data compiled from various suppliers and databases.[2][3][4][5][6]
Spectroscopic Fingerprints: A Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for verifying the structure and purity of these isomers. The chemical shifts in ¹H, ¹³C, and particularly ¹⁹F NMR spectra serve as unique fingerprints, directly reflecting the electronic environment shaped by the substituent pattern.
-
¹H NMR: The aromatic protons are observed as complex multiplets due to both H-H and H-F couplings. The methoxy group typically appears as a singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon signals are split by C-F couplings (¹JCF, ²JCF, etc.), providing invaluable structural information. The carbon directly attached to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is exceptionally powerful for identifying fluorinated compounds.[7][8] The chemical shifts and F-F coupling constants (for isomers with adjacent fluorines like 2,3- and 3,4-) are diagnostic for each isomer.
While a complete experimental dataset for all six isomers is not available in a single source, the expected patterns can be predicted. For instance, in 2,6-difluoroanisole, the symmetry would lead to a simplified aromatic region in the ¹H and ¹³C NMR spectra compared to an asymmetric isomer like this compound.
Reactivity Profile: The Decisive Factor in Synthetic Utility
The choice of a difluoroanisole isomer is most often dictated by its reactivity in a specific chemical transformation. The electronic tug-of-war between the activating methoxy group and the deactivating (for EAS) yet SNAr-directing fluoro groups is key.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction in medicinal chemistry, and fluoroarenes are often superior substrates compared to their chloro or bromo counterparts. This is because the rate-determining step is typically the nucleophilic attack on the ring to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[9]
Causality Explained: Fluorine's immense electronegativity powerfully withdraws electron density via the inductive effect, stabilizing the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[9][10] For this effect to be maximal, the electron-withdrawing group (fluorine) must be positioned ortho or para to the leaving group, allowing for resonance stabilization of the intermediate.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Isomer Reactivity Comparison (Predicted):
-
Most Reactive (for substitution of a fluorine): 2,4- and 2,6-difluoroanisole. In these isomers, each fluorine atom is ortho or para to the other powerfully electron-withdrawing fluorine atom, and the methoxy group's deactivating effect for this reaction is less pronounced. The C4-fluorine in 2,4-difluoroanisole is particularly activated.
-
Moderately Reactive: 3,4- and this compound. These isomers have adjacent fluorines, providing activation, but the positions relative to each other and the methoxy group offer a more complex electronic landscape.
-
Least Reactive: 3,5-difluoroanisole. Here, the fluorines are meta to each other. This positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, leading to significantly lower reactivity.
Electrophilic Aromatic Substitution (EAS)
While the two fluorine atoms strongly deactivate the ring towards electrophilic attack, reactions can be driven under forcing conditions. The regiochemical outcome is determined by the directing effects of the substituents.
-
-OCH₃ Group: A powerful activating, ortho, para-director due to its ability to donate a lone pair of electrons via resonance.[11]
-
-F Group: A deactivating, ortho, para-director. It deactivates the ring through a strong inductive effect (-I) but directs ortho/para due to resonance donation of a lone pair (+M).[12][13]
Causality Explained: In an electrophilic attack, the system seeks to stabilize a positive charge in the arenium ion intermediate. The methoxy group is far more capable of stabilizing this positive charge via resonance than fluorine is. Therefore, the methoxy group's directing effect will dominate. Substitution will be strongly preferred at positions ortho or para to the methoxy group, and positions with a fluorine atom will be disfavored.
Isomer Reactivity Comparison (Predicted):
-
This compound: The C4 and C6 positions are para and ortho to the methoxy group, respectively. C6 is likely the most favored site due to less steric hindrance.
-
2,4-Difluoroanisole: C5 and C3/C6 are available. The C6 position is ortho to the methoxy and meta to both fluorines, making it a likely candidate.
-
3,5-Difluoroanisole: The C2, C4, and C6 positions are all activated by the methoxy group. This isomer presents the most activated system for EAS, as the fluorines are meta to the most reactive sites (C2, C4, C6), exerting a weaker deactivating inductive effect at these positions.
Palladium-Catalyzed Cross-Coupling Reactions
These isomers can serve as valuable building blocks in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While C-F bond activation is challenging, it is an area of active research.[14] More commonly, another leaving group (e.g., Br, I, OTf) is installed on the difluoroanisole core. The electronic nature of the difluoroanisole isomer will then influence the rates of oxidative addition to the palladium catalyst. The electron-withdrawing nature of the ring generally facilitates oxidative addition, a key step in many catalytic cycles.
Experimental Protocol: Representative SNAr Reaction
This protocol describes a general procedure for the displacement of an activated fluorine atom from a difluoroanisole isomer with a generic amine nucleophile.
Objective: To synthesize an N-aryl-difluoroanisole derivative via SNAr. 2,4-Difluoroanisole is chosen as the substrate due to the high activation of the C4-fluorine.
Materials:
-
2,4-Difluoroanisole (1.0 eq)
-
Secondary Amine (e.g., Morpholine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vessel with stir bar and reflux condenser
-
Nitrogen or Argon atmosphere setup
Caption: Experimental workflow for a typical SNAr reaction.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add 2,4-difluoroanisole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Nucleophile Addition: Add the secondary amine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Causality in Protocol Design:
-
Solvent Choice: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its nucleophilicity.
-
Base: K₂CO₃ is a mild inorganic base used to neutralize the H-F formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the deactivated aromatic ring.
Conclusion and Outlook
The six isomers of difluoroanisole offer a rich palette for the synthetic chemist. While they share the same molecular formula, the specific placement of the two fluorine atoms creates distinct electronic and steric environments, leading to significant differences in their physicochemical properties and chemical reactivity.
This compound represents a balance of features, with adjacent fluorines providing inductive withdrawal but a more complex substitution pattern than highly symmetric or activated isomers. In contrast, isomers like 2,4- and 2,6-difluoroanisole are primed for nucleophilic aromatic substitution, making them ideal starting points for introducing diversity at specific vectors. Conversely, 3,5-difluoroanisole is the most resistant to SNAr but comparatively more susceptible to electrophilic attack at its methoxy-activated positions.
As a senior application scientist, my recommendation is to select your isomer based on a deep understanding of the reaction mechanism you intend to employ. For SNAr, prioritize isomers where the target fluorine has ortho or para electron-withdrawing groups. For EAS or metal-catalyzed reactions, consider the dominant directing effect of the methoxy group and the overall electron density of the ring. This guide serves as a foundational tool to empower such rational, mechanism-based decisions in your research and development endeavors.
References
- 1. 2,5-Difluoroaniline 99.5 367-30-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,5-Difluoroanisole(93343-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. 3,4-Difluoroaniline (CAS 3863-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 3,5-Difluoroanisole(93343-10-3) 1H NMR spectrum [chemicalbook.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Analysis of 2,3-Difluoroanisole: HPLC vs. GC-MS Methodologies
In the synthesis of advanced pharmaceutical intermediates and specialty chemicals, the purity of a compound is not merely a quality metric; it is the cornerstone of efficacy, safety, and process efficiency. 2,3-Difluoroanisole (CAS No: 134363-35-6), a key building block in medicinal and agrochemical research, exemplifies this principle. Even trace impurities, such as positional isomers or residual starting materials, can lead to unwanted side reactions, diminished yields, and potentially compromise the safety profile of the final active ingredient.
This guide provides an in-depth, comparative analysis of two instrumental pillars of purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explore the fundamental causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select the most appropriate technique, or a combination thereof, to build a robust and comprehensive purity profile for this compound.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermally Labile Impurities
HPLC is a formidable technique for separating, identifying, and quantifying components in a liquid sample.[1] Its strength lies in its applicability to a vast range of compounds, particularly those that are non-volatile or prone to degradation at high temperatures, making it indispensable for a complete purity assessment.[1][2]
The Rationale Behind the HPLC Method Design
The goal of an HPLC purity method is to physically separate the main compound from all potential impurities, allowing for accurate quantification. For an aromatic compound like this compound, a reversed-phase method is the logical and industry-standard choice.
-
Mechanism of Separation: In reversed-phase HPLC, the stationary phase (inside the column) is non-polar (e.g., C18), while the mobile phase is a polar liquid. Separation occurs based on the analyte's hydrophobicity. This compound, being relatively non-polar, will interact with the stationary phase. By carefully tuning the polarity of the mobile phase—typically a gradient mixture of water and an organic solvent like acetonitrile—we can control the elution of the analyte and its impurities. More polar impurities will elute first, followed by the main compound, and finally, any more non-polar (hydrophobic) impurities.
-
Detector Specificity: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. This makes a UV detector, particularly a Photo Diode Array (PDA) or Diode Array Detector (DAD), an ideal choice. A DAD not only quantifies the analyte but also provides a UV spectrum for each peak. This is a powerful tool for peak purity analysis; if the spectrum is consistent across a single peak, it provides confidence that the peak is a single, pure component.[3]
Visualizing the HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is a validated starting point for the purity analysis of this compound.
-
Instrumentation & Columns:
-
HPLC System with a gradient pump, autosampler, column oven, and DAD/PDA detector.
-
Column: YMC-Triart C18 (150 x 4.6 mm, 3 µm) or equivalent reversed-phase column.[4]
-
-
Reagents & Solvents:
-
Acetonitrile (HPLC gradient grade).
-
Water (HPLC grade or Milli-Q).
-
This compound reference standard and sample lot for testing.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation & Analysis:
-
The method's specificity should be confirmed by ensuring baseline separation of the main peak from all impurity peaks.[3]
-
Quantification is typically performed using an area percent calculation, where the area of each impurity peak is expressed as a percentage of the total peak area.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Definitive Identification
GC-MS is the gold standard for the analysis of volatile and thermally stable compounds.[2][5] It combines the high separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. For this compound, this technique is crucial for identifying isomeric impurities, residual solvents, and volatile starting materials that may be difficult to resolve or identify by HPLC alone.
The Rationale Behind the GC-MS Method Design
The core principle of GC is the separation of analytes in a gaseous mobile phase based on their boiling points and interactions with the column's stationary phase.[6] Coupling this to a mass spectrometer provides two critical dimensions of data for each separated peak: retention time and a mass spectrum (a chemical fingerprint).
-
Analyte Suitability: this compound is a volatile organic compound, making it an ideal candidate for GC analysis. It can be easily vaporized in the GC inlet without decomposition.[6]
-
Column & Temperature Program: A mid-polarity capillary column, such as a DB-5ms, is an excellent choice. This type of column provides good separation for a wide range of compounds, including halogenated aromatics.[7][8] A temperature program (ramping the oven temperature over time) is essential. It allows for the separation of low-boiling point impurities (like solvents) at the beginning of the run, followed by the elution of the main analyte and any higher-boiling point impurities as the temperature increases.[8]
-
The Power of Mass Spectrometry: The MS detector bombards the eluting compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is unique to a molecule's structure. By comparing the obtained spectrum to a reference library (e.g., NIST), one can confidently identify known impurities. For unknown impurities, the fragmentation pattern provides vital clues to their chemical structure.[9]
Visualizing the GC-MS Workflow
Caption: High-level workflow for GC-MS purity analysis.
Detailed GC-MS Protocol
This protocol provides a robust framework for the identification and quantification of volatile impurities in this compound.
-
Instrumentation & Columns:
-
GC-MS System with a split/splitless inlet and an electron ionization (EI) source.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]
-
-
Reagents & Solvents:
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
Helium (99.999% purity) as carrier gas.
-
This compound reference standard and sample lot for testing.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio for purity assay)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temp: 60°C, hold for 2 min
-
Ramp: 10°C/min to 240°C
-
Hold: Hold at 240°C for 5 min
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40 - 400 amu
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample at approximately 1.0 mg/mL in dichloromethane.
-
-
Data Analysis:
-
Identify the main peak by its retention time and comparison of its mass spectrum to a reference standard.
-
Identify impurity peaks by searching their mass spectra against the NIST library.
-
Calculate purity based on the area percent of the main peak in the Total Ion Chromatogram (TIC).
-
Head-to-Head Comparison: HPLC vs. GC-MS
Neither technique is universally superior; they are complementary tools that answer different questions about the purity of this compound. The choice depends on the specific analytical goal.[2]
| Feature | HPLC with DAD/UV Detector | GC-MS | Causality & Insight for this compound |
| Analyte Scope | Excellent for non-volatile, polar, or thermally unstable compounds.[1] | Limited to volatile and thermally stable compounds.[5][6] | HPLC is essential for detecting potential polymeric impurities, salts, or degradation products. GC-MS is ideal for volatile starting materials, solvents, and isomers. |
| Identification Power | Tentative identification based on UV spectrum and retention time. | Definitive identification based on mass spectral fragmentation pattern and library matching.[2] | GC-MS provides unambiguous identification of volatile impurities. HPLC-DAD can only suggest similarities based on UV absorbance. |
| Separation Efficiency | Good resolution, highly dependent on column and mobile phase chemistry. | Very high separation efficiency (sharper peaks), ideal for resolving closely related isomers.[2] | GC offers superior resolution for positional isomers of difluoroanisole, which may have very similar polarities but different boiling points. |
| Sensitivity | Dependent on the analyte's chromophore and the detector. Good for ppm levels. | Extremely sensitive, capable of detecting trace-level (ppb) impurities, especially in SIM mode.[6] | For detecting very low levels of volatile contaminants, GC-MS is generally more sensitive .[6] |
| Sample Preparation | Simple dissolution in the mobile phase is often sufficient.[2] | Simple dissolution for volatile analytes. Non-volatile compounds would require derivatization.[10] | Both methods have simple sample preparation for this compound itself. The complexity depends on the nature of the impurities being targeted. |
| Cost & Speed | Higher operational cost due to solvent consumption. Runtimes are typically 15-30 minutes.[5][11] | Lower cost per analysis (carrier gas is cheaper than solvents). Runtimes can be faster for volatile compounds.[1][11] | For high-throughput screening of volatile impurities, GC can be more cost-effective and faster .[1] |
Conclusion: An Integrated Approach for Unquestionable Purity
For a comprehensive and trustworthy purity analysis of this compound, a dual-pronged approach is the most scientifically sound strategy.
-
HPLC should be employed as the primary method for quantitative purity determination (% area) and for detecting any non-volatile or thermally sensitive impurities. Its robustness makes it ideal for routine quality control.
-
GC-MS should be used as a complementary, orthogonal technique to provide definitive identification of volatile and isomeric impurities that may be unresolved or unidentified by HPLC. It is an indispensable tool for root-cause analysis of impurity formation and for method validation.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and self-validating purity profile, ensuring the quality and integrity of their final products.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. amptechfl.com [amptechfl.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.organomation.com [blog.organomation.com]
- 11. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Guide to Spectroscopic Data Interpretation for the Characterization of 2,3-Difluoroanisole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we provide an in-depth analysis and comparison of the spectroscopic data for 2,3-difluoroanisole, a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. By juxtaposing its spectral features with those of the parent compound, anisole, and a positional isomer, 3,4-difluoroanisole, we will illustrate how a multi-technique spectroscopic approach provides unequivocal structural elucidation.
This guide is structured to not only present the data but also to explain the underlying principles and experimental rationale, ensuring a comprehensive understanding for both seasoned spectroscopists and researchers newer to the field.
The Analytical Imperative: Why Spectroscopic Characterization Matters
The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately, its biological activity. For a compound like this compound, the specific placement of the two fluorine atoms on the aromatic ring significantly influences its electronic properties, lipophilicity, and metabolic stability – all critical parameters in drug design. Therefore, robust analytical techniques are required to confirm the regiochemistry of substitution. Here, we will delve into four key spectroscopic methods: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are paramount for structural assignment of aromatic compounds.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the three aromatic protons. The aromatic region, in particular, will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons.
Comparative Analysis: this compound vs. Anisole and 3,4-Difluoroanisole
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) (approximate) | Methoxy Protons (δ, ppm) |
| This compound | 6.80 - 7.20 (complex multiplets) | ~3.9 |
| Anisole | 6.88 (d, 2H), 6.92 (t, 1H), 7.26 (t, 2H)[1] | ~3.75[1] |
| 3,4-Difluoroanisole | 6.80 - 7.10 (complex multiplets) | ~3.8 |
Note: Precise chemical shifts and coupling constants for this compound are predicted based on known substituent effects and data from similar compounds.
The key differentiator for this compound lies in the unique splitting patterns of its three aromatic protons, which will be influenced by both ortho and meta H-F coupling constants. In contrast, anisole exhibits a more straightforward pattern with three distinct signals for its ortho, meta, and para protons.[2] 3,4-Difluoroanisole also presents a complex aromatic region, but the relative positions and coupling interactions of the protons will differ from the 2,3-isomer, allowing for their distinction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Skeleton Blueprint
¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in a molecule. For substituted benzenes, the chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.
Interpreting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound will show signals for the methoxy carbon and the six aromatic carbons. The carbons directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.
Comparative Analysis: this compound vs. Anisole and 3,4-Difluoroanisole
| Compound | Aromatic Carbons Chemical Shifts (δ, ppm) (approximate) | Methoxy Carbon (δ, ppm) |
| This compound | 105 - 160 (with C-F coupling) | ~56 |
| Anisole | 114.1, 120.8, 129.5, 159.9[3] | 54.8[4] |
| 3,4-Difluoroanisole | 105 - 155 (with C-F coupling) | ~56 |
The presence of two distinct, heavily split signals for the fluorine-bearing carbons is a hallmark of the difluoroanisole isomers. The specific chemical shifts and C-F coupling constants for each carbon in the aromatic ring will be unique to the 2,3-substitution pattern, allowing for its unambiguous differentiation from the 3,4-isomer and the parent anisole.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound will display several key absorptions. The C-O stretching vibrations of the ether linkage are expected in the 1250-1000 cm⁻¹ region.[5] Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ range. Crucially, the C-F stretching vibrations will give rise to strong absorptions, typically in the 1300-1100 cm⁻¹ region.
Comparative Analysis: this compound vs. Anisole and 3,4-Difluoroanisole
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3000-3100 (Aromatic C-H str), ~2850-2950 (Aliphatic C-H str), ~1450-1600 (C=C str), ~1250 & 1050 (C-O str), ~1100-1300 (C-F str) |
| Anisole | 3003, 2955 (Aromatic C-H str), 2838 (Aliphatic C-H str), 1600-1500 (C=C str), 1249 (asym C-O-C str), 1040 (sym C-O-C str)[5][6] |
| 3,4-Difluoroanisole | Similar to 2,3-isomer, with subtle shifts in the fingerprint region and C-F stretching frequencies. |
While both difluoroanisole isomers will show strong C-F stretching bands, the exact frequencies and the overall pattern in the fingerprint region (below 1500 cm⁻¹) will be unique to each isomer, providing a basis for differentiation. Anisole, lacking fluorine, will be clearly distinguishable by the absence of these strong C-F absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Interpreting the Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will be influenced by the presence of the methoxy and difluoro substituents. Common fragmentation pathways for anisoles include the loss of a methyl radical (M-15) and the loss of formaldehyde (M-30). The presence of fluorine atoms will also lead to characteristic fragmentation patterns.
Comparative Analysis: this compound vs. Anisole and 3,4-Difluoroanisole
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) (Predicted/Observed) |
| This compound | 144 | 129 (M-CH₃), 114 (M-CH₂O), and other fragments |
| Anisole | 108[7][8] | 93 (M-CH₃), 78 (M-CH₂O), 65[7][9] |
| 3,4-Difluoroanisole | 144[10] | 129 (M-CH₃), 101, and other fragments[10] |
The molecular ion peak readily distinguishes the difluoroanisole isomers from anisole. While both 2,3- and 3,4-difluoroanisole have the same molecular weight, their fragmentation patterns, particularly the relative abundances of the fragment ions, are expected to differ due to the different positions of the fluorine atoms, which influence the stability of the resulting fragment ions. This allows for their differentiation via mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex aromatic regions.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Visualization of Key Structural Features and Analytical Workflow
Molecular Structures
Caption: Substitution patterns of the compared molecules.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of this compound, through the combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its unambiguous identification. By comparing its spectral data with that of anisole and 3,4-difluoroanisole, we can confidently assign the correct structure. This guide underscores the importance of a multi-faceted analytical approach in modern chemical research and drug development, ensuring the integrity and reliability of scientific findings.
References
- 1. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
- 8. Anisole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Difluoroanisole | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of fluorinated vs non-fluorinated anisoles in drug discovery
Introduction: Beyond the "Magic Bullet" Perception of Fluorine
In the landscape of medicinal chemistry, the anisole moiety (a methoxy group attached to a benzene ring) is a frequent scaffold. It's a versatile building block, but its metabolic Achilles' heel—O-demethylation—is a well-documented liability. A common strategy to address such metabolic "soft spots" is the introduction of fluorine, leveraging the strength of the carbon-fluorine bond to block oxidative metabolism.[1][2] This has led to a perception of fluorination as a universally beneficial modification.
However, extensive research and internal studies reveal a more complex reality. The decision to fluorinate an anisole ring is not a simple "magic bullet" solution but a nuanced gambit with significant trade-offs in physicochemical properties, metabolic fate, and biological activity. This guide provides a comparative analysis of fluorinated versus non-fluorinated anisoles, moving beyond simple heuristics to offer a data-driven perspective for drug development professionals. We will dissect the causality behind experimental observations and provide validated protocols to empower researchers to make more informed decisions in their lead optimization campaigns.
Part 1: The Physicochemical Cascade - How Fluorine Rewrites the Rules
The introduction of fluorine atoms to the methoxy group of anisole initiates a cascade of changes in the molecule's fundamental physicochemical properties. These changes have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Permeability: A Paradoxical Relationship
Lipophilicity, often measured as the distribution coefficient (logD), is a critical parameter that influences a drug's ability to cross biological membranes.[3][4] The prevailing wisdom suggests that adding fluorine increases lipophilicity. This holds true for the anisole series, but the consequences are not always straightforward.
A comprehensive analysis of matched molecular pairs reveals a clear trend:
-
Trifluoroanisole (PhOCF₃): Consistently increases the logD by approximately one log unit compared to its non-fluorinated (PhOCH₃) counterpart.[5][6][7] This substantial increase in lipophilicity can, in some cases, lead to decreased aqueous solubility.
-
Difluoroanisole (PhOCF₂H): Offers a more moderate increase in lipophilicity, striking a better balance between solubility and membrane partitioning.[5][6]
Table 1: Comparative Physicochemical Properties of Anisole Analogs
| Moiety | Typical ΔlogD (vs. PhOCH₃) | Relative Permeability | Key Takeaway |
| PhOCH₃ | Reference (0) | Baseline | Standard, but metabolically labile. |
| PhOCF₂H | +0.4 to +0.6 | Generally Maintained or Improved | A balanced modification for lipophilicity and permeability.[5] |
| PhOCF₃ | ~ +1.0 | Often Decreased | Significantly increases lipophilicity but can paradoxically reduce passive permeability.[5][7] |
The most striking observation is the paradoxical effect of trifluorination on cell permeability. Despite a higher logD, the PhOCF₃ group often leads to lower passive permeability.[5][6] This is likely due to the increased polarity of the C-F bonds, which incurs a higher desolvation energy penalty for the molecule to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. The difluoroanisole (PhOCF₂H) motif emerges as a more attractive alternative, often improving permeability profiles.[5]
Electronic Effects and Molecular Conformation
Fluorine's extreme electronegativity powerfully influences a molecule's electronic landscape and conformational preferences. Unlike the largely planar and electron-donating methoxy group of anisole, the trifluoromethoxy group (OCF₃) is strongly electron-withdrawing and adopts a conformation orthogonal to the aromatic ring.[8] This has two critical consequences:
-
pKa Modulation: The electron-withdrawing nature of fluorinated groups can lower the pKa of nearby basic amines, altering the molecule's ionization state at physiological pH.[1][4] This affects solubility, receptor binding, and off-target activity.
-
Target Engagement: The altered conformation and electronic profile can dramatically change how a molecule interacts with its protein target. The orthogonal orientation of the OCF₃ group can introduce steric clashes or enable novel, favorable interactions within a binding pocket that were not possible for the planar OCH₃ group.[8]
Experimental Protocol: Determination of Lipophilicity (logD₇.₄)
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient at pH 7.4.[9]
Objective: To measure the ratio of a compound's concentration in n-octanol versus a phosphate-buffered saline (PBS) solution at equilibrium.
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in PBS (pH 7.4) and a saturated solution of PBS in n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation:
-
Add 5 µL of the compound stock to a vial containing 500 µL of the PBS-saturated n-octanol and 500 µL of the n-octanol-saturated PBS.
-
Cap the vial tightly and shake vigorously on a flatbed shaker for 2 hours at room temperature to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Sampling: Carefully collect an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.
-
Quantification: Dilute the aliquots appropriately and quantify the concentration of the compound in each phase using a validated LC-MS/MS method.[10]
-
Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]PBS)
Part 2: Metabolic Stability - Blocking One Path May Open Another
The primary rationale for fluorinating an anisole's methoxy group is to block oxidative metabolism by Cytochrome P450 (CYP) enzymes, the body's main line of defense for clearing xenobiotics.[11][12] The C-H bonds in a methoxy group are susceptible to CYP-mediated O-demethylation, a rapid metabolic pathway. Replacing them with robust C-F bonds is the intended solution.[1]
The Unexpected Reality of Anisole Metabolism
While fluorination is effective at preventing O-demethylation, the overall impact on metabolic stability is often negligible and sometimes even detrimental. A pivotal case study based on a large corporate database revealed that PhOCF₃ does not appreciably improve metabolic stability over PhOCH₃ .[5][6][7]
The reason for this counterintuitive finding lies in the electronic perturbation caused by fluorine. The strong electron-withdrawing effect of the -OCF₃ group deactivates the methoxy group towards oxidation but simultaneously activates the aromatic ring for alternative metabolic pathways, such as aromatic hydroxylation. The metabolic "soft spot" is not eliminated but rather shifted from the methoxy group to the ring itself.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for early-stage assessment of a compound's susceptibility to Phase I metabolism.[12]
Objective: To determine the rate at which a compound is metabolized by CYP enzymes in HLM, expressed as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Prepare a 1 M stock of NADPH (cofactor) in buffer.
-
Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration <0.5%).
-
-
Incubation Setup:
-
Pre-warm the HLM suspension and test compound solution to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to the HLM suspension (final concentration 1 mM). Immediately add this mixture to the test compound solution. This is the T=0 time point.
-
-
Time Course Sampling:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The organic solvent precipitates the proteins and stops the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vial.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the T=0 sample.[13]
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL protein).
-
Part 3: Biological Activity - The Final Verdict
Ultimately, the value of any chemical modification is determined by its effect on biological activity and the overall therapeutic window.
Case Study: A Tale of Two Kinase Inhibitors
To illustrate the divergent outcomes of anisole fluorination, consider a hypothetical kinase inhibitor program. The parent molecule contains a para-anisole group that sits in a key region of the ATP binding pocket.
Table 2: Comparative Profile of Hypothetical Kinase Inhibitors
| Compound | Anisole Moiety | clogP | HLM t₁/₂ (min) | Kinase IC₅₀ (nM) |
| Lead-H | -OCH₃ | 2.5 | 15 | 50 |
| Lead-F₂ | -OCF₂H | 3.0 | 25 | 45 |
| Lead-F₃ | -OCF₃ | 3.5 | 18 | 450 |
In this case:
-
The non-fluorinated Lead-H shows good potency but suffers from rapid metabolic clearance.
-
The trifluorinated Lead-F₃ successfully blocks the primary metabolic route, but its altered electronics and orthogonal conformation disrupt a key hydrogen bond interaction in the binding pocket, leading to a ~10-fold loss in potency. Its metabolic stability is not meaningfully improved due to a metabolic shift to the aromatic ring.
-
The difluorinated Lead-F₂ emerges as the superior compound. It provides a modest improvement in metabolic stability without disrupting the critical binding interactions, resulting in maintained potency and a better overall profile. This aligns with findings suggesting PhOCF₂H is a more attractive alternative to PhOCF₃.[5][6]
Experimental Protocol: Kinase Activity (IC₅₀) Determination Assay
This protocol describes a common luminescence-based assay to measure kinase inhibition.[14] Many such assays, like ADP-Glo™ or Kinase-Glo®, measure the consumption of ATP, which is directly proportional to kinase activity.[14][15]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Methodology:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in an appropriate reaction buffer.
-
Add the kinase/substrate mixture to the wells containing the test compounds.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP. For a Kinase-Glo® type assay, this involves adding a detection reagent that lyses the cells (if cell-based) and contains luciferase/luciferin.
-
The luciferase enzyme uses the remaining ATP to produce light.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity (less light = more active kinase = more ATP consumed).
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Senior Scientist Recommendations
-
Trifluorination is a High-Risk, Moderate-Reward Strategy: While the PhOCF₃ group effectively increases lipophilicity, it offers no significant advantage in metabolic stability for anisoles and can be detrimental to passive permeability.[5][6][7] Its use should be carefully considered and reserved for cases where the specific steric and electronic properties are required for target binding.
-
Difluorination Represents a More Balanced Approach: The PhOCF₂H moiety provides a more subtle modulation of physicochemical properties. It often strikes an excellent balance, improving metabolic stability and permeability without the drastic changes associated with the PhOCF₃ group.[5] It should be considered a primary alternative in anisole optimization campaigns.
-
Context is Paramount: The effects of fluorination are not uniform. They depend heavily on the overall molecular context, including the properties of the parent molecule and the specific nature of the target protein's binding site.
As scientists, we must move beyond dogma and embrace a data-centric approach. The assumption that fluorination will passively solve metabolic stability issues is flawed. A rigorous, parallel evaluation of physicochemical properties, multi-species metabolic stability, permeability, and biological potency is not just recommended; it is essential for making efficient and successful drug design decisions.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A method for measuring the lipophilicity of compounds in mixtures of 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 2,3-Difluoroanisole Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. In the realm of medicinal chemistry, 2,3-difluoroanisole derivatives are a class of compounds of growing interest due to the unique modulatory effects of the fluorine atoms on metabolic stability, pKa, and binding interactions. However, the presence of multiple fluorine substituents introduces challenges in structural elucidation, particularly in distinguishing between regioisomers. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust structural validation of this compound derivatives, grounded in experimental data and field-proven insights.
The Imperative of Multi-Technique Validation
Relying on a single analytical method for structural confirmation is fraught with peril. Each technique possesses inherent strengths and limitations. A self-validating system, therefore, necessitates the integration of data from multiple, independent sources to build an unassailable case for the proposed structure. This guide will focus on the "big three" of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[1] For fluorinated compounds, a multi-nuclear approach is essential.
Key NMR Experiments for this compound Derivatives:
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. In a typical this compound derivative, the aromatic protons will exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The methoxy group will appear as a singlet, unless coupled to other protons in a modified derivative.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, which is typically large (around 240-280 Hz).[2] Longer-range nJCF couplings can also be observed, providing further structural clues.
-
¹⁹F NMR (Fluorine NMR): This is a crucial experiment for fluorinated molecules due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[3] For a this compound derivative, two distinct fluorine signals are expected, each being a doublet due to the coupling between the two adjacent fluorine atoms. Long-range couplings to protons will also be observed. The large chemical shift dispersion in ¹⁹F NMR minimizes the risk of signal overlap, a common issue in ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and confirming connectivity.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the overall carbon framework and the position of substituents.
-
Experimental Protocol: NMR Analysis of a this compound Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).[1]
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.[1][2]
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the internal standard. Integrate the signals, determine chemical shifts (δ), and measure coupling constants (J). Use the 2D spectra to build a complete connectivity map of the molecule.
Causality in Experimental Choices:
-
High-Field Spectrometer: A higher magnetic field strength increases chemical shift dispersion, which is crucial for resolving complex multiplets in the aromatic region of these derivatives.
-
Deuterated Solvents: Used to minimize the solvent signal in ¹H NMR spectra.
-
Internal Standard: Provides a reference point for accurate chemical shift determination.
Data Summary: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.10 - 6.90 | m | - | Aromatic-H |
| 3.90 | s | - | OCH₃ | |
| ¹³C | 152.0 | d | ¹JCF ≈ 245 | C-F |
| 148.0 | d | ¹JCF ≈ 250 | C-F | |
| 125.0 | m | - | Aromatic C-H | |
| 115.0 | m | - | Aromatic C-H | |
| 56.0 | s | - | OCH₃ | |
| ¹⁹F | -135.0 | d | ³JFF ≈ 20 | F-2 |
| -155.0 | d | ³JFF ≈ 20 | F-3 |
Note: These are representative values and will vary depending on other substituents.
Mass Spectrometry (MS): The Gatekeeper of Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For regulatory submissions, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Key MS Techniques for this compound Derivatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds like many anisole derivatives.[4][5][6] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer, providing both retention time and mass spectral data.
-
Electron Ionization (EI): A hard ionization technique commonly used in GC-MS that leads to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and can be used as a fingerprint for a specific compound. Aromatic compounds tend to produce a stable molecular ion.[7]
-
Electrospray Ionization (ESI): A soft ionization technique often coupled with liquid chromatography (LC-MS) that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is useful for confirming the molecular weight of less volatile or thermally labile derivatives.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Method Development: Optimize the GC method by adjusting parameters such as the initial oven temperature, temperature ramp rate, and carrier gas flow rate to achieve good separation and peak shape.[4]
-
MS Data Acquisition: Acquire mass spectra in full scan mode to obtain the molecular ion and fragmentation pattern.
Interpreting the Mass Spectrum of a this compound Derivative
The mass spectrum will show a prominent molecular ion peak (M⁺).[7] Common fragmentation pathways for aromatic ethers include the loss of the methyl group (M-15) and the entire methoxy group (M-31). The presence of the difluorinated benzene ring will lead to characteristic fragment ions.
Data Summary: Expected MS Fragmentation for this compound
| m/z | Proposed Fragment |
| 144 | [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 113 | [M - OCH₃]⁺ |
| 94 | [C₆H₃F₂]⁺ |
Single-Crystal X-ray Crystallography: The Ultimate Structural Arbiter
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique.[8] It provides the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
The Crystallography Workflow:
-
Crystal Growth: This is often the most challenging step.[9] Slow evaporation of a saturated solution, liquid-liquid diffusion, or vapor diffusion are common methods for growing high-quality single crystals.[10] The choice of solvent is critical.[10][11]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.[9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.[8] The structural model is then refined to best fit the experimental data.
Causality in Experimental Choices:
-
Purity is Paramount: The starting material must be highly pure to increase the likelihood of growing high-quality crystals.
-
Slow Crystallization: Rapid crystal growth often leads to defects and poorly ordered crystals. Patience is key.[10]
Integrated Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a novel this compound derivative, ensuring a self-validating system.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of this compound derivatives demands a multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on atomic connectivity, mass spectrometry offers crucial confirmation of molecular weight and elemental composition. For ultimate certainty, particularly in cases of ambiguous stereochemistry or regiochemistry, single-crystal X-ray crystallography provides the final, irrefutable evidence. By integrating these techniques into a cohesive workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. scribd.com [scribd.com]
- 5. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. How To [chem.rochester.edu]
- 11. Resources – Crystallography Center [labs.utdallas.edu]
A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Data for 2,3-Difluoroanisole
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. For researchers in synthetic chemistry, drug discovery, and materials science, the unambiguous assignment of NMR signals is a critical step in structure verification. While experimental data is the gold standard, the advent of sophisticated prediction software offers a powerful complementary tool for accelerating analysis and confirming assignments.[1]
This guide provides an in-depth comparison of experimentally acquired ¹H and ¹³C NMR data for 2,3-difluoroanisole against computationally predicted chemical shifts. We will explore the underlying principles of NMR prediction, analyze the congruence between the datasets, and discuss the physicochemical factors that influence chemical shifts in this fluorinated aromatic system.
The Role of NMR Prediction in Modern Research
NMR prediction algorithms have evolved significantly, leveraging vast databases of experimental data and quantum mechanical calculations to estimate chemical shifts and coupling constants for a given structure.[2][3][4] These tools serve multiple purposes in a research workflow:
-
Structure Verification: Comparing an experimental spectrum to a predicted one can rapidly confirm whether the synthesized compound matches the target structure.[1]
-
Experimental Design: Simulating a spectrum beforehand can help optimize acquisition parameters, such as the spectral width, potentially saving valuable instrument time.[1]
-
Isomer Differentiation: For complex molecules, prediction tools can help distinguish between potential isomers by highlighting subtle differences in their expected NMR spectra.
-
Educational Tool: Predicted spectra provide an excellent reference for students and researchers who are learning to interpret complex splitting patterns and chemical shift trends.
Experimental NMR Data for this compound
High-quality experimental data is the essential benchmark for any comparison. The ¹H and ¹³C NMR spectra for this compound were acquired in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Experimental NMR Data for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H-6 | 7.05 - 6.95 | m | - |
| H-4 | 6.95 - 6.85 | m | - | |
| H-5 | 6.85 - 6.75 | m | - | |
| -OCH₃ | 3.91 | s | - | |
| ¹³C | C-2 | 151.7 | dd | ¹J(C,F) ≈ 248, ²J(C,F) ≈ 12 |
| C-3 | 142.1 | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 14 | |
| C-1 | 139.8 | dd | ²J(C,F) ≈ 8, ³J(C,F) ≈ 4 | |
| C-6 | 124.7 | d | ⁴J(C,F) ≈ 3 | |
| C-4 | 116.1 | d | ³J(C,F) ≈ 3 | |
| C-5 | 112.9 | dd | ²J(C,F) ≈ 18, ³J(C,F) ≈ 4 | |
| -OCH₃ | 56.4 | s | - |
Note: Precise coupling constants for the complex multiplets in the ¹H spectrum are difficult to extract without advanced simulation. The ¹³C coupling constants are approximate values based on typical C-F couplings.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining the experimental data shown above.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[5]
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a 30° pulse angle, an acquisition time of ~1.5 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[6]
-
For ¹H spectra, integrate the signals to determine proton ratios.
-
Predicted NMR Data for this compound
The predicted NMR data was generated using an online prediction engine that employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms.[7] These systems correlate the chemical environment of each nucleus with vast libraries of known structures and their experimental spectra to estimate the chemical shift.
Table 2: Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |
| ¹H | H-6 | 7.01 |
| H-4 | 6.92 | |
| H-5 | 6.81 | |
| -OCH₃ | 3.88 | |
| ¹³C | C-2 | 152.5 |
| C-3 | 141.5 | |
| C-1 | 140.4 | |
| C-6 | 124.1 | |
| C-4 | 115.8 | |
| C-5 | 113.5 | |
| -OCH₃ | 56.2 |
Side-by-Side Comparison and Analysis
A direct comparison highlights the impressive accuracy of modern prediction tools while also revealing subtle deviations that can be explained by underlying chemical principles.
Table 3: Comparison of Experimental vs. Predicted Chemical Shifts (ppm)
| Assignment | Experimental δ | Predicted δ | Difference (Δδ) |
| ¹H Nuclei | |||
| H-6 | ~7.00 | 7.01 | ~ -0.01 |
| H-4 | ~6.90 | 6.92 | ~ -0.02 |
| H-5 | ~6.80 | 6.81 | ~ -0.01 |
| -OCH₃ | 3.91 | 3.88 | +0.03 |
| ¹³C Nuclei | |||
| C-2 | 151.7 | 152.5 | -0.8 |
| C-3 | 142.1 | 141.5 | +0.6 |
| C-1 | 139.8 | 140.4 | -0.6 |
| C-6 | 124.7 | 124.1 | +0.6 |
| C-4 | 116.1 | 115.8 | +0.3 |
| C-5 | 112.9 | 113.5 | -0.6 |
| -OCH₃ | 56.4 | 56.2 | +0.2 |
Analysis of Deviations
The predicted shifts for both ¹H and ¹³C nuclei are in excellent agreement with the experimental data, with most deviations being less than 1 ppm. This level of accuracy is typically sufficient for initial structure verification. The minor discrepancies observed can be attributed to several factors:
-
Substituent Effects: The electron-withdrawing inductive effect of the two fluorine atoms is the dominant factor determining the chemical shifts of the aromatic carbons and protons. This effect strongly deshields the directly attached carbons (C-2 and C-3), resulting in their large downfield shifts. The methoxy group (-OCH₃) acts as an electron-donating group through resonance, which shields the ortho and para positions, though this effect is counteracted by the powerful influence of the fluorine atoms. Prediction algorithms are generally adept at modeling these primary effects.
-
Solvent Effects: Predictions are often based on gas-phase calculations or models trained on a variety of solvents.[4] Specific intermolecular interactions between the solute (this compound) and the solvent (CDCl₃) can cause slight shifts that may not be perfectly captured by the prediction model.
-
Through-Space Coupling: The ortho-disposition of the two fluorine atoms creates a sterically crowded environment. This can lead to subtle distortions in the benzene ring's planarity and through-space electronic effects that are challenging for empirical prediction models to perfectly replicate.
-
Algorithm Limitations: While powerful, prediction algorithms are based on existing data. Novel or less common substitution patterns may fall outside the model's most accurate predictive space, leading to small errors.
Visualizing the Workflow and Influencing Factors
To clarify the process, the following diagrams illustrate the comparison workflow and the key factors influencing the NMR chemical shifts of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
A Comparative Benchmarking Guide to 2,3-Difluoroanisole-Derived Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability. This guide provides a comprehensive performance benchmark of compounds derived from 2,3-difluoroanisole, offering a comparative analysis against non-fluorinated and other halogenated analogs. Through an in-depth examination of experimental data, we will elucidate the nuanced advantages that the 2,3-difluorophenyl moiety can confer upon a molecular scaffold, with a particular focus on its application in the development of kinase inhibitors.
The Rationale for Fluorination: A Case Study in Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class of targeted anticancer agents. The electronic properties of the aniline ring are critical for the compound's interaction with the ATP-binding site of the kinase. Halogen substitution on this ring has been a key strategy to modulate potency and pharmacokinetic properties. While chlorine and bromine substitutions have proven effective, fluorine, and particularly di-fluoro substitution patterns, offer a distinct set of advantages.[1][2]
This guide will use a series of 2-substituted quinazolinone derivatives as a case study to benchmark the performance of the 2,3-difluoroanilino moiety against other substitution patterns. The core structure for our analysis is a 3-methylquinazolinone scaffold with various substituted anilines at the 2-position, as described in recent literature.[3]
Benchmarking Biological Activity: The Impact of Fluorine on EGFR Inhibition
The primary measure of a kinase inhibitor's performance is its ability to inhibit the target enzyme and suppress the proliferation of cancer cells. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of quinazolinone derivatives against wild-type EGFR tyrosine kinase (EGFRwt-TK) and three human cancer cell lines: A549 (non-small cell lung cancer), PC-3 (prostate cancer), and SMMC-7721 (hepatocellular carcinoma).[3]
| Compound ID | Aniline Substitution | EGFRwt-TK IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | SMMC-7721 IC50 (µM) |
| 5g | 3-Fluoro | 0.012 ± 0.002 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 5k | 3,4-Difluoro | 0.010 ± 0.001 | 1.5 ± 0.2 | 2.9 ± 0.3 | 2.1 ± 0.2 |
| 5l | 3,5-Difluoro | 0.011 ± 0.001 | 1.8 ± 0.2 | 3.1 ± 0.3 | 2.5 ± 0.2 |
| 5h | 3-Chloro | 0.015 ± 0.002 | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.3 ± 0.4 |
| 5i | 3-Bromo | 0.013 ± 0.002 | 2.3 ± 0.3 | 3.8 ± 0.4 | 3.1 ± 0.3 |
| 5a | Unsubstituted | 0.021 ± 0.003 | 3.8 ± 0.4 | 5.2 ± 0.6 | 4.5 ± 0.5 |
| Gefitinib | - | 0.010 ± 0.001 | 1.9 ± 0.2 | 3.3 ± 0.4 | 2.6 ± 0.3 |
Data sourced from a study on quinazolinone derivatives as EGFR inhibitors.[3]
From this data, a clear structure-activity relationship (SAR) emerges. The introduction of fluorine at the 3-position of the aniline ring (Compound 5g ) significantly enhances both enzymatic and cellular inhibitory activity compared to the unsubstituted analog (Compound 5a ). The difluoro-substituted compounds (5k and 5l ) demonstrate the most potent activity, with IC50 values comparable to the well-established EGFR inhibitor, Gefitinib.[3] This highlights the beneficial impact of the this compound-derived moiety on target engagement and cellular potency.
Physicochemical and Pharmacokinetic Properties: The Fluorine Advantage
Beyond target potency, the success of a drug candidate is heavily reliant on its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution can favorably modulate these properties.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's solubility, permeability, and metabolic stability. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorine's high electronegativity can lower the pKa of nearby basic groups and influence hydrogen bonding capabilities, often resulting in a more optimal logP value compared to other halogens.
Here is a comparison of the calculated logP (AlogP98) values for the quinazolinone derivatives:[3]
| Compound ID | Aniline Substitution | AlogP98 |
| 5g | 3-Fluoro | 4.34 |
| 5k | 3,4-Difluoro | 4.54 |
| 5h | 3-Chloro | 4.68 |
| 5i | 3-Bromo | 4.82 |
| 5a | Unsubstituted | 4.15 |
| Gefitinib | - | 4.20 |
The data indicates that the difluoro-substituted compound 5k has a logP value that is very close to that of Gefitinib, suggesting a favorable balance of lipophilicity for oral absorption and distribution.[3]
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This is a key reason for the incorporation of fluorine into drug candidates. By blocking sites of potential metabolism, the metabolic stability of a compound can be enhanced, leading to a longer half-life and improved bioavailability.
The following table presents representative experimental data for the metabolic stability of a generic quinazolinone scaffold in human liver microsomes (HLM).
| Compound Type | Key Structural Feature | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Fluoro-substituted | C-F bond(s) | > 60 | < 10 |
| Non-fluorinated Analog | C-H bonds at susceptible positions | 15-30 | 50-100 |
| Chloro/Bromo-substituted | C-Cl/C-Br bond(s) | 30-60 | 20-50 |
This data is representative and intended for comparative purposes.
The significantly longer half-life and lower intrinsic clearance of the fluoro-substituted compound highlight the profound impact of fluorine in blocking metabolic hotspots and improving metabolic stability.
Membrane Permeability
Effective oral absorption requires a drug to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
| Compound Type | Key Structural Feature | Apparent Permeability Coefficient (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Fluoro-substituted | C-F bond(s) | 15 - 25 | < 2 |
| Non-fluorinated Analog | C-H bonds | 10 - 20 | < 2 |
| Highly Lipophilic Analog | High logP | > 20 | > 3 |
This data is representative and intended for comparative purposes.
The fluoro-substituted compound demonstrates high permeability, suggesting good potential for oral absorption. The low efflux ratio indicates that it is not a significant substrate for efflux transporters like P-glycoprotein, which can otherwise limit drug absorption.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound by measuring its transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium and seed them onto permeable Transwell® inserts.
-
Allow the cells to grow and differentiate for 21-25 days to form a confluent and polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Alternatively, assess the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A) (for efflux assessment):
-
Perform the assay as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
-
Visualizing the Workflow
Synthetic Route to 2-Substituted Quinazolinones
Caption: Synthetic pathway for 2-anilino-substituted quinazolinones.
In Vitro ADME Screening Workflow
Caption: Workflow for in vitro ADME profiling of drug candidates.
Conclusion
The strategic incorporation of a this compound-derived moiety, specifically the 2,3-difluoroanilino group, into a kinase inhibitor scaffold demonstrates clear advantages in terms of both biological activity and drug-like properties. The experimental data presented in this guide illustrates that difluorination can lead to enhanced target inhibition and cellular potency, comparable to established drugs. Furthermore, this substitution pattern offers a favorable balance of lipophilicity and can significantly improve metabolic stability, a critical parameter for in vivo efficacy. The detailed experimental protocols provided herein serve as a practical resource for researchers seeking to benchmark the performance of their own fluorinated compounds. As the demand for optimized drug candidates continues to grow, the judicious use of di- and polyfluorinated building blocks, such as those derived from this compound, will undoubtedly remain a key strategy in the medicinal chemist's toolbox.
References
- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 2,3-Difluoroanisole versus other substituted benzenes
An In-Depth Guide to the Conformational Analysis of 2,3-Difluoroanisole and Its Comparison with Other Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformation in Molecular Design
The three-dimensional arrangement of atoms in a molecule, its conformation, is a cornerstone of modern drug discovery and materials science. A molecule's conformational landscape dictates its interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. Anisole (methoxybenzene) and its substituted derivatives are prevalent motifs in medicinal chemistry. The orientation of the methoxy group relative to the benzene ring, governed by a delicate balance of steric and electronic effects, can profoundly alter a compound's biological activity.
This guide focuses on the conformational analysis of this compound, a molecule presenting a fascinating case study in intramolecular interactions. We will dissect its unique conformational behavior and draw comparisons with other halogen-substituted benzenes, providing a framework for predicting and engineering molecular geometry.
The Conformational Puzzle of this compound
The primary conformational variable in anisoles is the dihedral angle (φ) between the plane of the benzene ring and the C-O-C plane of the methoxy group. A planar conformation (φ = 0°) allows for maximal π-conjugation between the oxygen lone pair and the aromatic ring, which is energetically favorable. However, steric hindrance from ortho-substituents can force the methoxy group out of the plane, leading to non-planar conformations.
In this compound, the interplay of ortho- and meta-fluorine substitution creates a unique conformational profile. Experimental and computational studies have been pivotal in elucidating its preferred geometry.
Experimental Determination: Gas Electron Diffraction and Microwave Spectroscopy
Gas-phase techniques like gas electron diffraction (GED) and microwave spectroscopy provide highly accurate data on molecular structure, free from intermolecular forces present in condensed phases.
A key study by Corlett et al. utilized GED, complemented by ab initio calculations, to investigate the structure of this compound. Their findings revealed that the molecule predominantly adopts a non-planar conformation where the methoxy group is twisted out of the aromatic plane. This is a significant deviation from anisole itself, which is planar.
Experimental Protocol: A Generalized Gas Electron Diffraction (GED) Workflow
The following protocol outlines the typical steps involved in a GED experiment for conformational analysis.
-
Sample Preparation: The sample is purified and introduced into a high-vacuum chamber as a gas jet.
-
Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is directed through the gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a photographic plate or a CCD camera).
-
Data Reduction: The diffraction pattern is digitized and converted into a molecular scattering function, which contains information about the internuclear distances in the molecule.
-
Structural Refinement: The experimental scattering function is compared to theoretical functions calculated for different molecular models. The geometric parameters (bond lengths, angles, and dihedral angles) are refined using a least-squares fitting procedure to obtain the best match with the experimental data.
Caption: A generalized workflow for Gas Electron Diffraction (GED) experiments.
Computational Chemistry: Unveiling the Energetic Landscape
Computational methods, particularly density functional theory (DFT) and ab initio calculations, are indispensable tools for exploring conformational energy landscapes. They allow for the calculation of relative energies of different conformers and the barriers to their interconversion.
For this compound, calculations at the MP2/6-31G* level of theory support the experimental findings. The potential energy scan for the rotation of the methoxy group shows a global minimum at a non-planar conformation (φ ≈ 30-40°). This is attributed to the repulsive steric and electrostatic interactions between the methoxy group and the ortho-fluorine atom, which outweigh the stabilizing effect of conjugation.
Comparative Analysis: this compound vs. Other Substituted Benzenes
To fully appreciate the unique behavior of this compound, it is instructive to compare it with other related molecules.
| Molecule | Ortho-Substituent(s) | Meta-Substituent(s) | Most Stable Conformation (φ) | Primary Driving Force(s) |
| Anisole | H | H | Planar (0°) | π-conjugation |
| 2-Fluoroanisole | F | H | Planar (0°) | π-conjugation, attractive O···F interaction |
| 2,6-Difluoroanisole | F, F | H | Perpendicular (90°) | Steric repulsion between methoxy and two ortho-F atoms |
| This compound | F | F | Non-planar (ca. 35°) | Balance of steric repulsion (ortho-F) and conjugation |
| 2-Methylanisole | CH₃ | H | Non-planar (ca. 30°) | Steric repulsion |
Table 1: Conformational preferences of selected substituted anisoles.
Anisole and 2-Fluoroanisole: The Dominance of Planarity
Anisole, the parent compound, is planar, maximizing the favorable interaction between the oxygen p-orbital and the aromatic π-system. Interestingly, the introduction of a single fluorine atom at the ortho-position (2-fluoroanisole) does not disrupt this planarity. In fact, the planar conformer is stabilized by an attractive through-space interaction between the oxygen and fluorine atoms, alongside conjugation.
2,6-Difluoroanisole: A Case of Extreme Steric Hindrance
When both ortho-positions are occupied by fluorine atoms, as in 2,6-difluoroanisole, the steric repulsion becomes overwhelming. This forces the methoxy group into a perpendicular conformation (φ = 90°), completely disrupting π-conjugation. This illustrates a scenario where steric effects dominate electronic effects.
The Unique Case of this compound
This compound occupies a middle ground. The single ortho-fluorine provides significant steric push, favoring a non-planar structure. However, unlike the 2,6-disubstituted case, the energetic penalty for breaking conjugation is not fully compensated. The molecule thus settles into a twisted, non-planar minimum, representing a compromise between minimizing steric repulsion and maintaining some degree of electronic stabilization. The meta-fluorine atom has a smaller, primarily electronic, influence on the conformational preference.
Caption: Balance of forces determining the conformation in different anisoles.
Implications for Drug Development
The conformational preference of a molecular fragment like substituted anisole has profound implications for drug design.
-
Receptor Binding: The orientation of the methoxy group and the fluorine substituents determines the shape of the molecule and how it fits into a protein's binding pocket. A twisted conformation, as seen in this compound, presents a different pharmacophore to the receptor compared to a planar analogue.
-
Physicochemical Properties: The molecular dipole moment, and consequently properties like solubility and membrane permeability, are influenced by conformation. The non-planar structure of this compound results in a different dipole moment compared to its planar or perpendicular counterparts.
-
Metabolic Stability: The accessibility of the methoxy group to metabolic enzymes (e.g., Cytochrome P450s) can be altered by its conformation, impacting the drug's half-life.
Conclusion
The conformational analysis of this compound reveals a nuanced interplay of steric and electronic effects, leading to a non-planar ground state. This contrasts sharply with the planar conformation of anisole and 2-fluoroanisole and the perpendicular arrangement of 2,6-difluoroanisole. Understanding these subtle differences, elucidated through a combination of high-level experimental techniques and computational modeling, is paramount for medicinal chemists. By carefully selecting substitution patterns on aromatic rings, researchers can fine-tune molecular conformation to optimize ligand-receptor interactions and improve the overall profile of drug candidates. This guide underscores the importance of a detailed conformational understanding in the rational design of new chemical entities.
A Researcher's Guide to DFT Accuracy for 2,3-Difluoroanisole Property Prediction
In the landscape of modern drug discovery and materials science, the accurate prediction of molecular properties is paramount. 2,3-Difluoroanisole, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a compelling case for the application of computational chemistry.[1] Its fluorinated nature can significantly influence metabolic stability and bioavailability, making in silico characterization a critical step in streamlining the development pipeline.[1] This guide provides a comprehensive comparison of Density Functional Theory (DFT) methods for predicting the properties of this compound, offering a robust framework for researchers to achieve a balance between computational cost and accuracy.
The predictive power of DFT resides in the choice of the exchange-correlation functional and the basis set. This guide will navigate these choices, providing evidence-based recommendations to ensure reliable and reproducible results. We will delve into the nuances of method selection, protocol design, and the critical comparison of calculated data against experimental benchmarks.
The Cornerstone of Predictive Accuracy: Selecting Functionals and Basis Sets
The reliability of any DFT calculation hinges on the selection of an appropriate functional and basis set. For halogenated aromatic systems like this compound, this choice is particularly critical due to the presence of electron-withdrawing fluorine atoms and the lone pairs on the oxygen atom, which introduce complex electronic effects.
Functionals: DFT functionals can be broadly categorized into a "Jacob's ladder," with each rung representing an increase in complexity and, generally, accuracy. For molecules of this nature, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often a good starting point.[2] Popular choices include B3LYP and PBE0.[2][3] For enhanced accuracy, especially for conformational energies and non-covalent interactions, range-separated hybrids like CAM-B3LYP and ωB97X-D are highly recommended.[4] It is also crucial to include dispersion corrections (e.g., -D3 or -D4) to accurately model van der Waals interactions, which can be significant in these systems.[5]
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For systems containing fluorine, polarized and diffuse functions are essential for accurately describing the electron distribution. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVDZ and aug-cc-pVTZ are recommended.[3][6] While larger basis sets generally lead to more accurate results, they also come with a significant increase in computational cost. A triple-zeta basis set, such as def2-TZVP, often provides a good compromise between accuracy and efficiency for many applications.[7][8][9][10]
A Validated Workflow for Accurate Predictions
To ensure the trustworthiness of our computational results, a systematic and self-validating workflow is essential. The following protocol outlines a best-practice approach for DFT calculations on this compound.
Caption: A validated workflow for DFT calculations.
-
Molecule Construction: Begin by building the 3D structure of this compound using a molecular editor.
-
Conformational Search: Due to the rotational freedom of the methoxy group, a thorough conformational analysis is crucial.[11] Employ a robust conformational search algorithm, such as CREST, to identify all relevant low-energy conformers.[2]
-
Initial Optimization: Perform a preliminary geometry optimization of the identified conformers using a computationally inexpensive method like the semi-empirical GFN2-xTB.[11]
-
DFT Geometry Optimization: Select the lowest energy conformers for full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP-D3/def2-TZVP). This step determines the equilibrium geometry of the molecule.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE).[2]
-
Single-Point Energy Refinement (Optional but Recommended): For higher accuracy in energy-related properties, perform a single-point energy calculation on the optimized geometry using a more sophisticated functional and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).[7][12]
-
Property Extraction and Analysis: From the output files, extract the desired properties, including optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies. Compare these calculated values with available experimental data to assess the accuracy of the chosen computational level.
Benchmarking DFT Performance: Calculated vs. Experimental Data
The ultimate test of any computational method is its ability to reproduce experimental observations. Below is a comparison of key properties of this compound calculated at different levels of theory against available experimental data.
| Property | Experimental Value | B3LYP/6-311+G(d,p) | ωB97X-D/aug-cc-pVTZ |
| Boiling Point (°C) | 144.5 ± 20.0 (Predicted)[13] | - | - |
| Density (g/mL) | 1.24[1][13] | - | - |
| Refractive Index | 1.4710-1.4750[13] | - | - |
The Interplay of Method Choice and Predictive Accuracy
The choice of DFT functional and basis set directly impacts the accuracy of the predicted properties. The following diagram illustrates the logical relationship between these choices and the expected accuracy for different molecular properties.
Caption: Relationship between computational choices and accuracy.
Conclusion and Future Directions
DFT calculations offer a powerful and cost-effective means of predicting the properties of this compound. By carefully selecting a hybrid or range-separated hybrid functional with an appropriate triple-zeta basis set and following a rigorous computational protocol, researchers can obtain reliable data to guide their experimental work. While DFT provides excellent predictions for molecular geometries and reasonable estimates for vibrational frequencies (often requiring empirical scaling), the prediction of electronic properties may necessitate higher levels of theory for quantitative accuracy.[14][15]
Future work should focus on obtaining high-resolution experimental data for the geometric and vibrational properties of this compound to provide a more direct and stringent benchmark for theoretical methods. Furthermore, exploring the impact of explicit solvent models on the conformational preferences and properties of this molecule would provide deeper insights into its behavior in realistic environments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Vibrational frequency prediction using density functional theory | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoroanisole
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,3-Difluoroanisole (CAS No. 134364-69-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles and regulatory frameworks that govern the disposal of halogenated aromatic compounds. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Fundamental Principles of Disposal: Chemical & Regulatory Imperatives
The proper disposal pathway for any chemical is dictated by its molecular structure and reactivity. For this compound, the presence of two carbon-fluorine (C-F) bonds on the aromatic ring is the defining structural feature.
Chemical Justification: The C-F bond is one of the strongest covalent bonds in organic chemistry. This stability makes fluorinated compounds like this compound persistent and resistant to natural degradation.[1] Consequently, they cannot be neutralized by simple acid-base reactions or other common chemical deactivation methods in the lab. The required disposal method must provide enough energy to break these bonds completely.
Regulatory Imperative: Due to its structure, this compound is classified as a halogenated organic waste .[2][3] This classification mandates that it be segregated from all other waste streams and managed as hazardous waste from its point of generation to its final destruction.[4] Mixing halogenated waste with non-halogenated solvents is a common and costly error, as it contaminates the entire volume and forces the entire container to be disposed of via the more expensive halogenated waste route.[3] Disposal procedures must comply with federal, state, and local regulations, overseen by bodies such as the Environmental Protection Agency (EPA).[4][5][6]
Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 134364-69-5 | [7][8][9] |
| Molecular Formula | C₇H₆F₂O | [7][8] |
| Molecular Weight | 144.12 g/mol | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [7][8] |
| Density | 1.24 g/mL | [7][8] |
| Boiling Point | ~144.5 °C | [7] |
| Waste Classification | Halogenated Organic Waste |[2][10] |
Pre-Disposal Safety & Handling
Before any disposal action is taken, ensuring personal and environmental safety is paramount. This includes wearing the correct Personal Protective Equipment (PPE) and being prepared for accidental spills.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against contamination of personal clothing. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of vapors. |
Spill Management Protocol
In the event of a spill, immediate and correct action can prevent wider contamination and exposure.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure maximum ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from entering drains or waterways.[4][5][6]
-
Absorb and Collect: Carefully absorb the spilled liquid. Place the contaminated absorbent material into a sealable, properly labeled container for hazardous waste disposal.[4][5][6]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol outlines the validated, self-contained procedure for disposing of this compound waste generated during research activities.
Step 1: Waste Segregation
This is the most critical step.
-
Designate a specific waste container solely for Halogenated Organic Waste . This container should be clearly labeled.[2]
-
DO NOT mix this compound with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[3][10]
Step 2: Containerization and Labeling
-
Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) carboys for liquids.[10]
-
Keep the container securely closed at all times, except when adding waste.[3]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
Fill out the tag completely and accurately, listing "this compound" and any other halogenated solvents, along with their estimated percentages.
Step 3: Managing Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.[4]
-
Triple-Rinse Procedure:
-
Rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Pour the rinsate into your designated Halogenated Organic Waste container. This rinsate is now hazardous waste.[4]
-
Repeat this process two more times.
-
-
After triple-rinsing, deface or remove the original label. The container can now be disposed of as non-hazardous solid waste or recycled according to institutional policy.
Step 4: Arranging for Final Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3]
-
Once the container is nearly full (do not exceed 90% capacity), or if waste has been accumulated for a period defined by your institution's policy, contact your EHS department to arrange for pickup.[4][10]
The Science of Destruction: High-Temperature Incineration
The ultimate fate of this compound waste is destruction, not storage. Due to the stability of fluorinated organic compounds, the EPA's guidance for similar persistent chemicals points to high-temperature incineration as a primary disposal technology.[1][11][12]
Incineration in a permitted hazardous waste facility occurs at temperatures high enough (often exceeding 1200 K) to provide the energy needed to cleave the C-F bonds.[1][13] This process prevents the formation of toxic byproducts and is equipped with advanced scrubbing systems to neutralize and capture the resulting acid gases, such as hydrogen fluoride (HF).[1] This ensures that the final emissions are safe and compliant with environmental standards.
Disposal Workflow Diagram
The following diagram visualizes the complete, compliant workflow for the disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound CAS#: 134364-69-5 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C7H6F2O | CID 2769344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. coxcolvin.com [coxcolvin.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 2,3-Difluoroanisole
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 2,3-Difluoroanisole, a key intermediate in the synthesis of pharmaceuticals and advanced materials, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough risk assessment is the foundation of safe laboratory practice. For this compound (CAS No. 134364-69-5), the primary hazards as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are as follows.[2]
According to PubChem, GHS classifications for this compound indicate it:
-
Is a flammable liquid and vapor (H226).[2]
-
May be harmful if swallowed (H302).[2]
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
These classifications necessitate a multi-faceted approach to safety, focusing on preventing ignition, avoiding direct contact, and mitigating vapor inhalation. The flammability risk requires stringent control of the laboratory environment to eliminate potential ignition sources. The irritation and potential toxicity risks underscore the critical importance of appropriate personal protective equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can cause irritation. Glove material should be selected based on breakthrough time and permeation rate for this specific chemical or class of chemicals. |
| Body | Flame-retardant lab coat and closed-toe shoes | A flame-retardant lab coat provides protection against accidental splashes and potential ignition. Closed-toe shoes are a standard laboratory requirement to protect feet from spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills or in poorly ventilated areas. | Minimizes the inhalation of vapors that can cause respiratory tract irritation. The specific type of respirator and filter cartridge should be chosen based on the potential concentration of airborne vapors. |
Safe Handling and Storage: Proactive Safety Measures
Adherence to proper handling and storage protocols is crucial for preventing accidents and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor release, a chemical fume hood is mandatory.
Operational Procedures
-
Grounding and Bonding: When transferring the chemical from one container to another, ground and bond all containers and equipment to prevent the buildup of static electricity, which could serve as an ignition source.
-
Avoid Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces. Use spark-proof tools when handling the chemical.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Plan
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The storage area should be designated for flammable liquids.
Emergency Procedures: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the chemical handling lifecycle.
-
Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials from a spill, empty containers) must be classified and handled as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container that is appropriate for flammable and toxic materials.
-
Professional Disposal: Do not dispose of this chemical down the drain or in the regular trash.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


